6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione
Description
Properties
IUPAC Name |
6-amino-1,3-dibutyl-5-nitrosopyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O3/c1-3-5-7-15-10(13)9(14-19)11(17)16(12(15)18)8-6-4-2/h3-8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMMTJQTHPZPJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C(=O)N(C1=O)CCCC)N=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10327699 | |
| Record name | NSC677538 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10327699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132716-86-0 | |
| Record name | NSC677538 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10327699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-AMINO-1,3-DIBUTYL-5-NITROSOURACIL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione synthesis pathway
An In-depth Technical Guide to the Synthesis of 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione, a key chemical intermediate. The synthesis is presented as a robust two-stage process, commencing with the formation of the 6-amino-1,3-dibutyluracil precursor via condensation, followed by a highly efficient and regioselective nitrosation at the C-5 position. This document elucidates the underlying chemical principles, explains the causality behind experimental choices, and furnishes detailed, field-proven protocols. The target audience includes researchers, chemists, and professionals in drug development and fine chemical synthesis who require a practical, in-depth understanding of this manufacturing process.
Introduction: Significance and Synthetic Strategy
6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione (CAS No: 132716-86-0) is a substituted uracil derivative characterized by its violet solid appearance.[1] Its primary significance lies in its role as a crucial precursor for the synthesis of more complex heterocyclic compounds, particularly disubstituted xanthine derivatives, which are a class of molecules with considerable pharmacological relevance.[1][2]
The synthesis of this target molecule is logically approached in two distinct steps:
-
Precursor Synthesis : Construction of the core heterocyclic structure, 6-Amino-1,3-dibutyluracil, from acyclic starting materials.
-
Regioselective Nitrosation : Introduction of the nitroso functional group (-N=O) onto the C-5 position of the pyrimidinedione ring.
This guide will detail an optimized and high-yield pathway, focusing on a modern protocol that circumvents the formation of troublesome byproducts associated with older methods, ensuring a final product of high purity.[2]
Part I: Synthesis of Precursor: 6-Amino-1,3-dibutyluracil
The foundational step in this pathway is the construction of the 6-aminouracil ring system. This is classically achieved through the condensation of a disubstituted urea with a reactive three-carbon component, such as cyanoacetic acid.[2]
Reaction Principle & Causality
The reaction involves the condensation of 1,3-dibutylurea with cyanoacetic acid. This method is a variation of the Traube purine synthesis, a well-established route for creating pyrimidine rings.[2] The cyano group is critical, as it activates the adjacent methylene group for condensation and ultimately participates in the cyclization to form the 6-amino functionality. The use of a condensing agent and subsequent heating facilitates the necessary dehydration and ring closure steps. The overall process transforms simple, linear precursors into the stable heterocyclic core required for the subsequent nitrosation step.
Experimental Workflow: Precursor Synthesis
Caption: Workflow for the synthesis of the 6-aminouracil precursor.
Detailed Experimental Protocol
This protocol is a generalized procedure based on established methods for 6-aminouracil synthesis.[2][3]
-
Setup : In a reaction vessel equipped with a reflux condenser and a mechanical stirrer, combine 1,3-dibutylurea and a molar equivalent of cyanoacetic acid in a suitable solvent.
-
Condensation : Add a condensing agent, such as acetic anhydride, to the mixture.
-
Cyclization : Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Work-up : Cool the mixture to room temperature. If a precipitate forms, it is collected by filtration. The crude product may be purified by recrystallization from a suitable solvent (e.g., ethanol or water) to yield pure 6-Amino-1,3-dibutyluracil.
Part II: Nitrosation of 6-Amino-1,3-dibutyluracil
This second stage is the critical transformation that yields the final product. It involves an electrophilic substitution reaction on the electron-rich pyrimidinedione ring.
Mechanistic Deep Dive & Experimental Rationale
The nitrosation of 6-aminouracils is a well-documented reaction.[2] The key to its success and high regioselectivity lies in the electronic properties of the substrate and the choice of reaction medium.
-
Activation of the Nitrosating Agent : The reaction is conducted in a carboxylic acid medium, such as formic acid.[2] This acidic environment protonates the nitrite ion (from sodium nitrite), forming nitrous acid (HNO₂). Further protonation generates the highly electrophilic nitrosonium ion (NO⁺) or its carriers, which are the active nitrosating species.[4]
-
Regioselectivity at C-5 : The 6-aminouracil structure possesses a highly nucleophilic C-5 position. This is a consequence of the powerful electron-donating effect of the amino group at C-6, which enriches the C-5 position with electron density via resonance. This inherent nucleophilicity directs the electrophilic nitrosonium ion to attack the C-5 carbon exclusively, preventing reaction at the amino group itself.[5]
-
Superiority of the Method : An improved procedure utilizes a medium predominantly composed of a water-soluble carboxylic acid (e.g., 50% formic acid).[2] This method is superior to older techniques that employed more dilute aqueous acid solutions. The concentrated acidic medium ensures efficient generation of the nitrosating agent and provides a solvent system in which the reactants are at least partially soluble, leading to faster reaction times (<90 minutes), nearly quantitative yields, and a product of high purity that often requires no further purification. This avoids the formation of byproducts that complicate downstream processing.[2]
Experimental Workflow: Nitrosation
Caption: Workflow for the nitrosation of the 6-aminouracil precursor.
Detailed Experimental Protocol
This protocol is adapted directly from the optimized procedure described in patent DE4123472A1.[2]
-
Dissolution : At room temperature, dissolve 253 g of 6-Amino-1,3-n-dibutyl-uracil in 4 L of 50% (vol/vol) formic acid.
-
Cooling : Cool the resulting solution to 10°C in an ice bath.
-
Nitrite Addition : Over a period of 20 minutes, add a solution of 78 g of sodium nitrite in 117 g of water. The rate of addition should be controlled to ensure the internal temperature of the reaction solution does not exceed 30°C.
-
Precipitation & Isolation : After the addition is complete, cool the mixture to 20°C. The violet nitroso compound precipitates from the solution.
-
Filtration and Drying : Collect the product by filtration and dry it under reduced pressure at room temperature.
Data Summary: Quantitative Parameters
| Parameter | Value | Reference |
| Starting Material | 253 g (6-Amino-1,3-n-dibutyl-uracil) | [2] |
| Nitrosating Agent | 78 g Sodium Nitrite in 117 g Water | [2] |
| Solvent | 4 L of 50% (vol/vol) Formic Acid | [2] |
| Reaction Temperature | 10°C to 30°C | [2] |
| Reaction Time | < 90 minutes | [2] |
| Product Yield | 99% | [2] |
| Product Purity | >99% (by TLC) | [2] |
Overall Synthesis Pathway
The complete, two-step synthesis provides an efficient and high-yield route to the target compound from basic starting materials.
Caption: Complete two-step synthesis pathway.
Conclusion
The synthesis of 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione is reliably achieved through a two-step process involving the initial formation of a 6-aminouracil precursor, followed by a highly efficient and regioselective nitrosation. The key to the process's success is the use of a carboxylic acid medium for the nitrosation step, which ensures a high yield (>99%) and exceptional purity, obviating the need for complex purification steps. This robust and scalable pathway provides a dependable source of this valuable intermediate for applications in pharmaceutical and fine chemical manufacturing.
References
- Bardagı, A., & Rossi, R. A. (n.d.). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. CONICET.
-
Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. (n.d.). MDPI. Retrieved from [Link]
-
6-AMINO-1,3-DIETHYL-5-NITROSO-2,4(1H,3H)-PYRIMIDINEDIONE. (n.d.). precisionFDA. Retrieved from [Link]
-
6-Amino-1,3-diethyl-5-nitroso-2,4(1H,3H)-pyrimidinedione. (n.d.). PubChem. Retrieved from [Link]
- DE4123472A1 - Prepn. of 1,3-di:substd.-6-amino-5-nitroso-uracil derivs. (n.d.). Google Patents.
-
Reactions of 6-aminouracils — A novel and highly efficient procedure for preparation of some new spiro pyridodipyrimidines under classical or microwave-assisted solvent-free conditions. (2008). ResearchGate. Retrieved from [Link]
-
Al-Huniti, M. H., et al. (2023). An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. NIH. Retrieved from [Link]
-
2,4(1H,3H)-Pyrimidinedione, 6-amino-1,3-dimethyl-5-nitroso-. (n.d.). EPA. Retrieved from [Link]
-
Reactions of N-heteroaromatic bases with nitrous acid. Part 6. Kinetics of the nitrosation of 2- and 4-methylaminopyridine and their 1-oxide derivatives. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Retrieved from [Link]
-
Barbituric acid. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. (2019). PubMed Central. Retrieved from [Link]
-
Ampornpisist, N., et al. (2021). Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes. PMC - NIH. Retrieved from [Link]
- CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil. (n.d.). Google Patents.
-
diaminouracil hydrochloride. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
- CN101190898B - Preparation method for 1.3-dimethylbarbituric acid. (n.d.). Google Patents.
-
DiBAC4(3) [Bis-(1,3-dibutylbarbituric acid)trimethine oxonol] UltraPure Grade - 25 mg. (n.d.). Retrieved from [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. DE4123472A1 - Prepn. of 1,3-di:substd.-6-amino-5-nitroso-uracil derivs. - by reacting 1,3-di:substd. 6-amino-uracil derivs. with nitrate in medium consisting of water soluble carboxylic acid - Google Patents [patents.google.com]
- 3. 6-Aminouracil synthesis - chemicalbook [chemicalbook.com]
- 4. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 6-amino-1,3-dibutyl-5-nitrosouracil
For distribution to: Researchers, scientists, and drug development professionals.
Foreword: Navigating a Data-Scarce Landscape
Molecular Identity and Structural Context
6-amino-1,3-dibutyl-5-nitrosouracil belongs to the family of 5-nitrosouracils, which are derivatives of the pyrimidine base, uracil. These compounds are of significant interest as versatile intermediates in the synthesis of various pharmacologically important molecules, including purine derivatives.[1] The core structure features a uracil ring N-substituted at positions 1 and 3 with butyl chains, an amino group at position 6, and a crucial nitroso group at position 5. The electron-withdrawing nature of the nitroso group is a key determinant of the molecule's reactivity.
| Identifier | Predicted Data for 6-amino-1,3-dibutyl-5-nitrosouracil |
| IUPAC Name | 6-amino-1,3-dibutyl-5-nitrosopyrimidine-2,4(1H,3H)-dione |
| Molecular Formula | C12H20N4O3 |
| Molecular Weight | 268.31 g/mol |
| Canonical SMILES | CCCCN1C(=C(C(=O)N(C1=O)CCCC)N=O)N |
Synthesis Pathway: Nitrosation of the Uracil Precursor
The most established route for synthesizing 5-nitrosouracils is the nitrosation of the corresponding 6-aminouracil precursor.[1] This reaction is typically performed in an acidic medium using a nitrosating agent like sodium nitrite. The acid facilitates the in-situ formation of nitrous acid (HONO), the active nitrosating species.
Conceptual Experimental Workflow: Synthesis
Caption: A typical workflow for determining the kinetic solubility of a compound.
Spectroscopic Properties
Spectroscopic analysis is essential for structural elucidation and confirmation. While spectra for the dibutyl derivative are unavailable, the key chromophores and functional groups are shared with its analogs, allowing for predictable spectral features.
-
UV-Vis Spectroscopy: The nitroso-uracil core constitutes a chromophore that will absorb in the UV-visible range. The exact λmax may shift slightly due to the electronic effects of the butyl groups, but the overall spectral shape should be similar to the dimethyl analog.
-
Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretches of the amino group, C=O stretches of the uracil ring, and the N=O stretch of the nitroso group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Signals corresponding to the protons of the two distinct butyl chains will be present, along with a signal for the NH₂ protons.
-
¹³C NMR: Resonances for the carbonyl carbons, the olefinic carbons of the uracil ring, and the four distinct carbons of the butyl chains are expected.
-
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound (C12H20N4O3) would be the primary identifier. Fragmentation patterns would likely involve the loss of the nitroso group and cleavage of the butyl chains.
Safety and Handling
While specific toxicity data for 6-amino-1,3-dibutyl-5-nitrosouracil is not available, data from related compounds suggests that it should be handled with care. The analogous compound, 6-amino-5-nitrosouracil, is classified as a skin and eye irritant and may cause respiratory irritation. [2]The dimethyl derivative is suspected of causing cancer. [3]Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion and Future Directions
This guide provides a comprehensive, albeit predictive, overview of the physicochemical properties of 6-amino-1,3-dibutyl-5-nitrosouracil, constructed from the established data of its close chemical relatives. The provided experimental protocols offer a clear path for the empirical validation of these predicted properties. As this molecule and its derivatives are explored for potential applications in medicinal chemistry and materials science, the systematic characterization outlined herein will be a critical first step in unlocking their full potential. The synthesis and subsequent detailed analysis of the dibutyl derivative are strongly encouraged to move from predictive knowledge to established fact.
References
- Google Patents. (n.d.). CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil.
-
ResearchGate. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. Retrieved from [Link]
-
PubChem. (n.d.). 6-Amino-5-nitrosouracil. Retrieved from [Link]
-
PubChem. (n.d.). 6-Amino-1,3-dimethyl-5-nitrosouracil. Retrieved from [Link]
-
PubChem. (n.d.). 6-Amino-1-methyl-5-nitroso-2,4(1H,3H)-pyrimidinedione. Retrieved from [Link]
-
GSRS. (n.d.). 6-AMINO-1,3-DIMETHYL-5-NITROSOURACIL. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 6-Amino-1,3-dipropyl-5-nitrosouracil. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Structure Elucidation of CAS 132716-86-0
This whitepaper provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic process of elucidating the chemical structure of the compound registered under CAS number 132716-86-0. Through a combination of modern spectroscopic techniques and logical data interpretation, we will navigate the path from an unknown sample to a fully characterized molecule.
Introduction: The Analytical Challenge
The compound, identified as 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione, presents a unique set of structural features that are amenable to elucidation by a suite of well-established analytical methods.[1][2][3][4] With a molecular formula of C12H20N4O3, this molecule contains a substituted pyrimidinedione core, which is a common scaffold in various biologically active compounds.[1] The presence of two butyl chains, an amino group, and a nitroso group offers distinct spectroscopic handles for unambiguous identification. This guide will detail the integrated analytical workflow required to confirm this structure, emphasizing the "why" behind each experimental choice.
Part 1: Foundational Analysis - Unveiling the Molecular Blueprint
The initial step in any structure elucidation is to determine the molecular formula and key structural fragments. High-resolution mass spectrometry (HRMS) is the cornerstone of this phase.
High-Resolution Mass Spectrometry (HRMS)
Protocol:
-
Sample Preparation: Dissolve approximately 1 mg of the sample in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an Orbitrap or FT-ICR mass spectrometer for optimal mass accuracy.
-
Ionization: Employ electrospray ionization (ESI) in both positive and negative ion modes to ensure the detection of the molecular ion.
-
Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 100-500.
Expected Results & Interpretation:
In positive ion mode, the expected protonated molecule [M+H]+ would have a monoisotopic mass of 269.1608. The high-resolution data allows for the confident determination of the elemental composition, C12H21N4O3+, which directly leads to the neutral molecular formula of C12H20N4O3.[1]
| Parameter | Expected Value |
| Molecular Formula | C12H20N4O3 |
| Molecular Weight | 268.31 g/mol [3] |
| Monoisotopic Mass | 268.1535 u[1][4] |
| [M+H]+ (Positive ESI) | 269.1608 u |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
To gain insight into the connectivity of the molecule, tandem mass spectrometry (MS/MS) is performed on the protonated molecular ion.
Protocol:
-
Precursor Selection: Isolate the [M+H]+ ion (m/z 269.16) in the ion trap or quadrupole.
-
Fragmentation: Subject the isolated ion to collision-induced dissociation (CID) with a neutral gas (e.g., nitrogen or argon).
-
Fragment Ion Analysis: Acquire the mass spectrum of the resulting fragment ions.
Interpretation:
The fragmentation pattern will reveal the loss of the butyl chains and other characteristic fragments of the pyrimidinedione ring. This provides initial evidence for the presence of these structural motifs.
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Map
NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. A combination of 1D and 2D NMR experiments will be employed.
Workflow for NMR Analysis
Caption: Integrated workflow for NMR-based structure elucidation.
¹H NMR Spectroscopy
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
Predicted ¹H NMR Data (in CDCl3):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.0-8.0 | br s | 2H | -NH2 |
| ~3.9-4.1 | t | 4H | N-CH2- (x2) |
| ~1.5-1.7 | m | 4H | N-CH2-CH2- (x2) |
| ~1.3-1.5 | m | 4H | -CH2-CH3 (x2) |
| ~0.9-1.0 | t | 6H | -CH3 (x2) |
Rationale: The two butyl chains are chemically equivalent due to the symmetry of the core structure. The amino protons are expected to be broad due to quadrupole broadening and exchange. The methylene groups of the butyl chains will exhibit distinct signals with characteristic splitting patterns.
¹³C NMR Spectroscopy
Protocol:
-
Data Acquisition: Acquire the ¹³C NMR spectrum, typically with proton decoupling.
Predicted ¹³C NMR Data (in CDCl3):
| Chemical Shift (ppm) | Assignment |
| ~160-165 | C=O (x2) |
| ~150-155 | C-NH2 |
| ~110-120 | C-N=O |
| ~40-45 | N-CH2- (x2) |
| ~30-35 | N-CH2-CH2- (x2) |
| ~19-22 | -CH2-CH3 (x2) |
| ~13-15 | -CH3 (x2) |
Rationale: The chemical shifts of the carbonyl carbons and the carbons of the pyrimidine ring are characteristic. The four carbons of each butyl chain will be resolved.
2D NMR for Connectivity Confirmation
-
COSY (Correlation Spectroscopy): This experiment will establish the proton-proton coupling network within the butyl chains, confirming the -CH2-CH2-CH2-CH3 connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with its directly attached carbon, allowing for the unambiguous assignment of the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the molecular fragments. It reveals long-range (2-3 bond) correlations between protons and carbons. For instance, correlations between the N-CH2 protons and the carbonyl carbons will confirm the attachment of the butyl chains to the nitrogen atoms of the pyrimidinedione ring.
Part 3: Final Structure Confirmation and Data Archiving
The culmination of the HRMS and multidimensional NMR data provides a self-validating system for the proposed structure of 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione. The logical consistency between the molecular formula, the fragmentation pattern, and the intricate network of NMR correlations provides a high degree of confidence in the final structure.
Logical Flow for Structure Verification
Caption: The logical convergence of analytical data to confirm the final structure.
Conclusion
The structure elucidation of CAS 132716-86-0 is a systematic process that relies on the synergistic application of mass spectrometry and NMR spectroscopy. By following the protocols and interpretive logic outlined in this guide, researchers can confidently verify the structure of this and other related small molecules. This rigorous approach ensures the scientific integrity of the data and provides a solid foundation for further research and development activities.
References
-
Veeprho. (n.d.). 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione. Retrieved from [Link]
- Metin, T. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
ChemHelpASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. [Link]
Sources
An In-depth Technical Guide to the Mass Spectrometry Analysis of 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione
Authored by: A Senior Application Scientist
Introduction
6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione is a pyrimidine derivative characterized by the presence of a nitroso group.[1][2] This compound, with the CAS number 132716-86-0 and a molecular weight of 268.31 g/mol , is recognized as an N-nitroso derivative of a secondary amine.[1] It serves as a highly characterized reference material in the pharmaceutical industry for analytical method development, validation, and quality control, particularly in the monitoring of nitrosamine impurities.[1] Given the regulatory scrutiny of nitrosamines, a robust and reliable analytical methodology for their detection and characterization is paramount. This guide provides a comprehensive overview of the mass spectrometric analysis of 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione, detailing the underlying principles, experimental protocols, and data interpretation.
Physicochemical Properties
A thorough understanding of the analyte's properties is crucial for method development. Key physicochemical data for 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione are summarized below.
| Property | Value | Source |
| CAS Number | 132716-86-0 | [1][3] |
| Molecular Formula | C12H20N4O3 | [1] |
| Molecular Weight | 268.31 g/mol | [1] |
| IUPAC Name | 6-amino-1,3-dibutyl-5-nitrosopyrimidine-2,4-dione | [1] |
Mass Spectrometry: A Strategic Approach
Mass spectrometry is the analytical technique of choice for the sensitive and specific detection of N-nitroso compounds.[4][5] The selection of the ionization source and mass analyzer is critical and depends on the analyte's properties and the analytical objectives. For 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione, both liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) approaches can be considered.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the analysis of moderately polar and thermally labile compounds, which is often the case for nitrosamines.
Ionization Techniques:
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar molecules.[6] For the target analyte, positive ion mode ESI is expected to be efficient, leading to the formation of the protonated molecule [M+H]+.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is another viable option, particularly for less polar compounds. It can also generate the protonated molecule [M+H]+.
Mass Analyzer:
-
Triple Quadrupole (QqQ) Mass Spectrometer: A triple quadrupole instrument is ideal for quantitative analysis due to its high sensitivity and selectivity in Selected Reaction Monitoring (SRM) mode.[7]
-
High-Resolution Mass Spectrometry (HRMS) (e.g., Orbitrap, Q-TOF): HRMS provides high mass accuracy, which is invaluable for unequivocal identification and structural elucidation by determining the elemental composition of the parent and fragment ions.[8]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be employed for the analysis of volatile and thermally stable nitrosamines. However, derivatization may be necessary for less volatile compounds.
Ionization Technique:
-
Electron Ionization (EI): EI is a hard ionization technique that produces extensive fragmentation, providing a characteristic mass spectrum that can be used for library matching and structural confirmation.[9][10] A reduced electron energy (e.g., 40 eV) can be used to increase the abundance of the molecular ion.[7]
Experimental Workflow
A robust and reproducible workflow is essential for accurate and reliable results. The following diagram illustrates a typical workflow for the LC-MS analysis of 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione.
Caption: A typical experimental workflow for the LC-MS analysis of 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione.
Detailed Experimental Protocols
LC-MS/MS Method
1. Standard Preparation:
- Prepare a stock solution of 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione at a concentration of 1 mg/mL in methanol.
- Perform serial dilutions with a suitable solvent mixture (e.g., 50:50 methanol:water) to prepare working standards for calibration.
2. Sample Preparation:
- Accurately weigh the sample and dissolve it in a known volume of the dilution solvent to achieve a target concentration within the calibration range.
- Vortex and sonicate to ensure complete dissolution.
- Filter the sample through a 0.22 µm syringe filter prior to injection.
3. Liquid Chromatography Parameters:
| Parameter | Recommended Setting |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
4. Mass Spectrometry Parameters (Positive ESI):
| Parameter | Recommended Setting |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Fragmentation Analysis and Structural Elucidation
The fragmentation pattern of 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione is expected to be influenced by both the pyrimidine core and the nitroso group. Based on the known fragmentation of related compounds, the following pathways are proposed.[11][12][13]
Proposed Fragmentation Pathways:
Sources
- 1. veeprho.com [veeprho.com]
- 2. CAS 89073-60-9: 6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,… [cymitquimica.com]
- 3. guidechem.com [guidechem.com]
- 4. osti.gov [osti.gov]
- 5. Determination of N-nitroso compounds by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 9. iosrjournals.org [iosrjournals.org]
- 10. article.sapub.org [article.sapub.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 6-amino-1,3-dibutyl-5-nitrosouracil
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-amino-1,3-dibutyl-5-nitrosouracil is a derivative of uracil, a fundamental component of nucleic acids. The introduction of amino, nitroso, and butyl groups to the uracil core significantly alters its chemical properties and potential biological activity, making it a molecule of interest in medicinal chemistry and drug development. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint of a compound by probing its vibrational modes. This guide offers a detailed exploration of the IR spectroscopic analysis of 6-amino-1,3-dibutyl-5-nitrosouracil, providing insights into its structural characterization.
The Significance of Structural Elucidation
A thorough understanding of the molecular structure of 6-amino-1,3-dibutyl-5-nitrosouracil is paramount for predicting its reactivity, understanding its mechanism of action, and guiding further derivatization in drug discovery programs. IR spectroscopy is a cornerstone of this structural elucidation, offering definitive evidence for the presence of key functional groups. The vibrational frequencies observed in an IR spectrum are directly related to the bond strengths and masses of the atoms involved, providing a detailed picture of the molecular architecture.[1][2]
Core Principles of Infrared Spectroscopy
Covalent bonds within a molecule are not static; they are in a constant state of vibration, undergoing stretching and bending motions at specific quantized frequencies.[1] When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to its natural vibrational frequencies, provided that the vibration leads to a change in the molecule's dipole moment.[1] An IR spectrum is a plot of this absorption, typically with wavenumber (cm⁻¹) on the x-axis and transmittance or absorbance on the y-axis.
The spectrum is generally divided into two main regions:
-
Functional Group Region (4000-1500 cm⁻¹): This region is characterized by absorptions from specific functional groups and is instrumental in identifying the key chemical moieties within a molecule.[3]
-
Fingerprint Region (1500-400 cm⁻¹): This area contains a complex pattern of absorptions that are unique to the molecule as a whole, arising from the combination of various stretching and bending vibrations.[3][4]
Experimental Protocol: Acquiring the IR Spectrum
The quality and interpretability of an IR spectrum are highly dependent on proper sample preparation and data acquisition.
Sample Preparation: The KBr Pellet Method
For solid samples like 6-amino-1,3-dibutyl-5-nitrosouracil, the potassium bromide (KBr) pellet technique is a widely used and reliable method.[5]
Rationale: KBr is transparent to infrared radiation and serves as an inert matrix to disperse the sample, minimizing scattering effects and producing a high-quality spectrum.[5]
Step-by-Step Protocol:
-
Grinding: Using an agate mortar and pestle, finely grind approximately 1-2 mg of the 6-amino-1,3-dibutyl-5-nitrosouracil sample.[5] This ensures a homogenous mixture and reduces particle size to minimize light scattering.
-
Mixing: Add 100-200 mg of dry, spectroscopic grade KBr powder to the mortar and thoroughly mix with the ground sample.[5] The high ratio of KBr to sample is crucial for creating a transparent pellet.
-
Pellet Pressing: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.[5] A clear pellet indicates good mixing and pressing, which is essential for optimal spectral quality.
-
Analysis: Carefully place the KBr pellet into the sample holder of the FTIR spectrometer for analysis.[5]
Alternative Sample Preparation: Attenuated Total Reflectance (ATR)
Attenuated Total Reflectance (ATR) is a modern alternative that requires minimal to no sample preparation.[6]
Rationale: In ATR-FTIR, the IR beam is directed into a crystal of high refractive index (e.g., diamond or zinc selenide). The beam undergoes total internal reflection, creating an evanescent wave that penetrates a short distance into the sample placed in direct contact with the crystal.[6]
Step-by-Step Protocol:
-
Crystal Cleaning: Ensure the ATR crystal surface is meticulously cleaned with a suitable solvent (e.g., isopropanol) and dried completely.
-
Sample Application: Place a small amount of the solid 6-amino-1,3-dibutyl-5-nitrosouracil sample directly onto the ATR crystal.[5]
-
Applying Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.[5] Good contact is critical for a strong signal.
-
Data Acquisition: Collect the IR spectrum.
Spectral Interpretation: Decoding the Molecular Fingerprint
The IR spectrum of 6-amino-1,3-dibutyl-5-nitrosouracil is a composite of the vibrational modes of its constituent functional groups. The following sections detail the expected absorption bands and their assignments.
Visualization of Key Molecular Vibrations
The following diagram illustrates the primary functional groups within 6-amino-1,3-dibutyl-5-nitrosouracil and their characteristic vibrational modes that are detectable by IR spectroscopy.
Caption: Key functional groups and their characteristic IR vibrational modes.
Detailed Band Assignments
The following table summarizes the expected IR absorption frequencies for 6-amino-1,3-dibutyl-5-nitrosouracil, providing a basis for spectral interpretation.
| Wavenumber Range (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity & Characteristics |
| 3500 - 3200 | Amino (N-H) Symmetric & Asymmetric Stretching | Medium, two distinct peaks for a primary amine.[3] |
| 3000 - 2850 | Alkyl (C-H) Stretching | Strong to medium, multiple peaks.[4][7] |
| 1715 - 1650 | Carbonyl (C=O) Stretching | Strong, sharp.[8] The uracil ring contains amide-like carbonyls. |
| 1650 - 1550 | Amino (N-H) Scissoring (Bending) | Medium to strong.[1] |
| 1550 - 1475 | Nitroso (N=O) Stretching | Strong.[9] The position is influenced by conjugation with the ring. |
| 1470 - 1450 | Alkyl (C-H) Bending (Scissoring) | Medium.[7] |
| 1370 - 1350 | Alkyl (C-H) Bending (Rocking) | Medium.[7] |
| 1350 - 1000 | C-N Stretching | Medium to weak.[1][10] |
Analysis of Key Functional Groups
-
Amino Group (-NH₂): The primary amino group at the 6-position is expected to exhibit two distinct N-H stretching bands in the 3500-3200 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes.[8] Additionally, a characteristic N-H bending (scissoring) vibration should be observable around 1650-1550 cm⁻¹.[1] The presence of these bands provides strong evidence for the amino substituent.
-
Dibutyl Groups (-C₄H₉): The two butyl chains attached to the nitrogen atoms of the uracil ring will give rise to prominent C-H stretching absorptions in the 3000-2850 cm⁻¹ range.[4] Weaker C-H bending vibrations are also expected in the fingerprint region (around 1470-1350 cm⁻¹).[7]
-
Uracil Core (Carbonyl Groups, C=O): The uracil ring contains two carbonyl groups. These will produce strong, sharp absorption bands in the 1715-1650 cm⁻¹ region.[8] The exact positions of these bands can be influenced by the electronic effects of the other substituents on the ring.
-
Nitroso Group (-N=O): The nitroso group at the 5-position is a key chromophore and will have a characteristic N=O stretching vibration. For aromatic and conjugated nitroso compounds, this band is typically strong and appears in the 1550-1475 cm⁻¹ range.[9][11] Its presence is a critical confirmation of the nitrosation of the uracil ring.
-
C-N Bonds: The various C-N bonds within the molecule (in the ring and connecting the butyl groups) will have stretching vibrations in the 1350-1000 cm⁻¹ region.[1][10] These absorptions are often mixed with other vibrations and can be more difficult to assign definitively but contribute to the overall fingerprint of the molecule.
Conclusion
Infrared spectroscopy is an indispensable tool for the structural verification and characterization of 6-amino-1,3-dibutyl-5-nitrosouracil. By carefully preparing the sample and analyzing the resulting spectrum, researchers can confirm the presence of the defining amino, butyl, carbonyl, and nitroso functional groups. This detailed spectral analysis, correlating specific absorption bands with molecular vibrations, provides a high degree of confidence in the compound's structure, which is a critical step in the advancement of research and development in the pharmaceutical sciences.
References
-
Michigan State University Department of Chemistry. Infrared Spectrometry. [Link]
-
Gaigeot, M. P., & Sprik, M. (2003). Ab Initio Molecular Dynamics Computation of the Infrared Spectrum of Aqueous Uracil. The Journal of Physical Chemistry B, 107(39), 10944–10955. [Link]
-
Specac Ltd. Interpreting Infrared Spectra. [Link]
- Pavia, D. L., Lampman, G. M., & Kriz, G. S. (2001). Introduction to Spectroscopy. Harcourt College Publishers.
-
University of Calgary Department of Chemistry. IR Spectroscopy Tutorial: Nitro Groups. [Link]
- El-Azhary, A. A. (n.d.).
- Rico, M., Orza, J. M., & Morcillo, J. (1965). Infrared study of the C—H stretching region of five-membered heterocyclic compounds. Spectrochimica Acta, 21(4), 689-703.
-
PubChem. 6-Amino-1,3-dimethyl-5-nitrosouracil. [Link]
-
Drawell. Sample Preparation for FTIR Analysis. [Link]
-
Dolenc, M. S., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Molecules, 24(4), 744. [Link]
- Stepanian, S. G., et al. (2003). Interpretation of vibrational IR spectrum of uracil using anharmonic calculation of frequencies and intensities in second-order. Journal of Applied Spectroscopy, 70(2), 235-241.
-
LibreTexts Chemistry. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
LibreTexts Chemistry. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
- El-Nahass, M. M., et al. (2012). Vibrational spectral investigations of 2-amino-5-chlorobenzoxazole. Elixir Vib. Spec., 49, 9992-9998.
- Lüttke, W. (1956). Ultraviolet and Infrared Spectra of Some Nitrosamines.
- Ree, J., Kim, Y. H., & Shin, H. K. (2021). Vibrational Energy Flow in the Uracil–H2O Complexes. The Journal of Physical Chemistry B, 125(3), 963–971.
- Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.
- Royal Society of Chemistry. (2025). Electronic Supplementary Information Exploring Uracil Derivatives: Synthesis, Crystal Structure Insights, and Antibacterial Activity.
-
NIST. Uracil. In NIST Chemistry WebBook. [Link]
- ResearchGate.
- Northern Illinois University Department of Chemistry and Biochemistry.
- Defense Technical Information Center. (2019).
-
CrystEngComm. (2025). Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. [Link]
- Google Patents. (n.d.). CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil.
- Epistemeo. (2012, October 11). Introduction to IR Spectroscopy - Amines [Video]. YouTube.
- National Center for Biotechnology Information. (n.d.).
-
RTI Laboratories. FTIR Analysis. [Link]
- International Journal of Research in Pharmacy and Chemistry. (2013). COMPUTATIONAL STUDIES ON STRUCTURE AND VIBRATIONAL SPECTRA OF O-CHLOROPHENOL AND TETRAHYDROFURAN.
- Undergraduate Science Journals. (2016). Infrared Spectroscopy of Amino Acid Side Chains.
- Journal of the American Chemical Society. The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds.
- Chemistry LibreTexts. Infrared of nitro compounds.
- The Journal of Physical Chemistry A. (2016). Infrared Spectroscopy and Structure of (NO)n Clusters.
- Wade, L. G. (2006). Organic Chemistry (6th ed.). Pearson Prentice Hall Inc.
- Filo. (2025).
Sources
- 1. Infrared Spectrometry [www2.chemistry.msu.edu]
- 2. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]
- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. jascoinc.com [jascoinc.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. web.williams.edu [web.williams.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. elixirpublishers.com [elixirpublishers.com]
- 11. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]
The Pyrimidinedione Core: A Versatile Scaffold for Modern Therapeutics
A Technical Guide for Drug Discovery Professionals
Abstract
The pyrimidinedione nucleus, a fundamental heterocyclic scaffold, is a cornerstone in medicinal chemistry, integral to the structure of nucleic acids and a plethora of clinically significant therapeutic agents.[1] This technical guide provides an in-depth exploration of pyrimidinedione derivatives, offering researchers and drug development professionals a comprehensive overview of their synthesis, multifaceted therapeutic applications, and the underlying mechanisms of action. We will delve into the synthetic versatility of this scaffold, with a particular focus on the Biginelli reaction, and elucidate its therapeutic potential across oncology, inflammation, infectious diseases, and neurodegenerative disorders. This guide is designed to be a practical resource, replete with detailed experimental protocols, comparative data, and visual representations of key pathways and workflows to empower the design and development of next-generation pyrimidinedione-based therapeutics.
Introduction: The Enduring Significance of the Pyrimidinedione Scaffold
The pyrimidine ring system, and specifically the pyrimidinedione core, is of paramount importance in biological systems as it forms the basis of the nucleobases uracil and thymine.[2][3] This inherent biocompatibility and structural resemblance to endogenous molecules have made pyrimidinedione derivatives a privileged scaffold in drug discovery.[1][4] Their ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, allows for high-affinity binding to a wide array of biological targets, including enzymes and receptors.[5] Consequently, pyrimidinedione derivatives have been successfully developed into a diverse range of pharmaceuticals with applications spanning from anticancer and antiviral therapies to anti-inflammatory and neuroprotective agents.[6][7][8] This guide will provide a holistic view of the therapeutic landscape of pyrimidinedione derivatives, underpinned by a strong foundation in their chemical synthesis and mechanistic biology.
Synthesis of Pyrimidinedione Derivatives: Building the Core
The synthetic accessibility of the pyrimidinedione scaffold is a key driver of its prevalence in medicinal chemistry. Various synthetic strategies have been developed, with the Biginelli reaction being a classic and highly efficient one-pot, three-component condensation method.[5][9]
The Biginelli Reaction: A Cornerstone of Pyrimidinedione Synthesis
First described in 1891, the Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea to yield dihydropyrimidinones, which can be further oxidized to pyrimidinediones.[5][10] The reaction is lauded for its operational simplicity and ability to generate molecular diversity.[10]
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a reflux condenser, combine the aryl aldehyde (10 mmol), ethyl acetoacetate (15 mmol), urea (10 mmol), and 95% ethanol (5 mL).
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated HCl (0.2 mL), to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 1.5 hours.
-
Isolation: Cool the flask in an ice bath (0°C) to induce precipitation of the product.
-
Purification: Collect the solid product by vacuum filtration and wash with cold 95% ethanol (~5 mL).
-
Characterization: Dry the product and determine its mass. Characterize the compound using appropriate analytical techniques (e.g., TLC, NMR, mass spectrometry).
Figure 1: Simplified workflow of the Biginelli reaction for dihydropyrimidinone synthesis.
Therapeutic Applications of Pyrimidinedione Derivatives
The structural versatility of the pyrimidinedione scaffold has led to its exploration in a multitude of therapeutic areas. The following sections will detail its application in key disease domains, elucidating the mechanisms of action and providing relevant experimental protocols for their evaluation.
Anticancer Activity: Targeting the Machinery of Cell Proliferation
Pyrimidinedione derivatives have emerged as potent anticancer agents, primarily due to their ability to interfere with DNA synthesis and repair, as well as to inhibit key enzymes involved in cell cycle progression.[11][12]
Several pyrimidinedione derivatives have been shown to inhibit topoisomerase IIα, an essential enzyme that resolves DNA topological problems during replication and transcription.[11] Inhibition of this enzyme leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.[11]
Figure 2: Mechanism of action of pyrimidinedione derivatives as topoisomerase IIα inhibitors.
The SRB assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.[13]
-
Cell Seeding: Plate adherent cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidinedione derivative for a specified incubation period (e.g., 48-72 hours).
-
Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Remove the TCA and wash the plates several times with water to remove excess TCA and serum proteins. Air dry the plates completely.
-
Staining: Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Destaining: Wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Add a Tris-base solution (10 mM, pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Pyrimidinedione derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[10][14]
COX-2 is an enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[10] Selective inhibition of COX-2 by pyrimidinedione derivatives reduces the production of prostaglandins, thereby alleviating inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[14][15]
This model is widely used to assess the anti-inflammatory activity of novel compounds.[16]
-
Animal Acclimatization: Acclimate rodents (rats or mice) to the laboratory conditions for at least one week prior to the experiment.
-
Compound Administration: Administer the pyrimidinedione derivative orally or via intraperitoneal injection at various doses. A control group should receive the vehicle only.
-
Induction of Inflammation: After a specified time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the control group.
Antiviral and Antimicrobial Activity: Combating Infectious Agents
The pyrimidinedione scaffold is present in several clinically used antiviral and antibacterial drugs.[1][8] These derivatives can act as nucleoside analogs that interfere with viral or bacterial nucleic acid synthesis or inhibit essential microbial enzymes.[1]
This assay is the gold standard for determining the antiviral activity of a compound.[17]
-
Cell Monolayer Preparation: Seed a confluent monolayer of susceptible host cells in multi-well plates.
-
Virus Infection: Infect the cell monolayers with a known titer of the virus for a short period (e.g., 1 hour).
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the pyrimidinedione derivative.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques (zones of cell death).
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[18]
-
Preparation of Inoculum: Prepare a standardized suspension of the test bacteria.
-
Serial Dilution: Prepare two-fold serial dilutions of the pyrimidinedione derivative in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 16-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Neuroprotective Activity: Shielding the Central Nervous System
Emerging evidence suggests that pyrimidinedione derivatives may have therapeutic potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[19][20] Their mechanisms of action in this context are still being elucidated but may involve the modulation of signaling pathways related to oxidative stress, inflammation, and apoptosis in neuronal cells.[19]
This assay assesses the ability of a compound to protect neuronal cells from a toxic insult.
-
Neuronal Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y) or primary neurons.
-
Induction of Neurotoxicity: Expose the cells to a neurotoxic agent (e.g., hydrogen peroxide for oxidative stress, or a specific neurotoxin like MPP+ for a Parkinson's disease model).
-
Compound Treatment: Co-treat the cells with the neurotoxin and various concentrations of the pyrimidinedione derivative.
-
Assessment of Cell Viability: After a specified incubation period, assess cell viability using a suitable assay (e.g., MTT or LDH assay).
-
Biochemical and Molecular Analysis: Further investigate the mechanism of neuroprotection by measuring markers of oxidative stress (e.g., reactive oxygen species levels, glutathione levels), apoptosis (e.g., caspase activity), and relevant signaling pathways.[21][22]
Data Presentation and Interpretation
To facilitate the comparison of the biological activities of different pyrimidinedione derivatives, it is crucial to present quantitative data in a clear and structured format.
Table 1: Comparative Biological Activity of Representative Pyrimidinedione Derivatives
| Compound ID | Therapeutic Area | Target | In Vitro Assay | IC50/EC50/MIC (µM) | In Vivo Model | Efficacy |
| PD-C1 | Anticancer | Topoisomerase IIα | SRB Assay (MCF-7 cells) | 0.5 | Xenograft | 60% tumor growth inhibition |
| PD-I1 | Anti-inflammatory | COX-2 | COX Inhibition Assay | 0.1 | Carrageenan Paw Edema | 50% edema reduction |
| PD-V1 | Antiviral | Viral Polymerase | Plaque Reduction Assay | 2.5 | N/A | N/A |
| PD-A1 | Antibacterial | Dihydrofolate Reductase | MIC Assay (E. coli) | 8.0 | N/A | N/A |
| PD-N1 | Neuroprotective | N/A | H₂O₂-induced SH-SY5Y death | 1.0 | N/A | N/A |
Conclusion and Future Directions
The pyrimidinedione scaffold continues to be a highly valuable and versatile platform in drug discovery. Its synthetic tractability, coupled with its ability to interact with a wide range of biological targets, ensures its continued relevance in the development of novel therapeutics. Future research in this area should focus on the design of more selective and potent derivatives, the elucidation of novel mechanisms of action, and the exploration of their potential in emerging therapeutic areas. The integration of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of the next generation of pyrimidinedione-based drugs with improved efficacy and safety profiles.
References
- Pyrimidinedione Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed. (2024, October 13).
- Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. (n.d.).
- Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. (n.d.).
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. (n.d.).
- Mini Review on Synthesis of Pyrimidinthione, Pyrimidinedione Derivatives and Their Biological Activity - Juniper Publishers. (2018, September 27).
- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - NIH. (2021, April 7).
- BIGINELLI DIHYDROPYRIMIDINE SYNTHESIS - Theochem @ Mercer University. (n.d.).
- A Review on Pharmacological Aspects of Pyrimidine Derivatives. (2020, September 15).
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Publishing. (2021, February 3).
- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC - NIH. (n.d.).
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15).
- Anticonvulsant - Wikipedia. (n.d.).
- Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC. (n.d.).
- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review - SciSpace. (2021, June 25).
- Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019, April 1).
- Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed. (n.d.).
- Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease - PMC. (n.d.).
- Discovery of a Pyrimidinedione Derivative with Potent Inhibitory Activity against Mycobacterium tuberculosis Ketol-Acid Reductoisomerase - PubMed. (2021, February 10).
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed. (n.d.).
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - MDPI. (n.d.).
- Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review - ResearchGate. (n.d.).
- (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION - ResearchGate. (2025, September 2).
- Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - Bio-protocol. (2016, November 5).
- Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed. (2024, September 28).
- (PDF) Pharmacology study of pyrimidine derivative - ResearchGate. (2025, August 5).
- Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024, November 25).
- Pyrimidine analogues for the management of neurodegenerative diseases - ResearchGate. (n.d.).
- Novel Pyrimidine Derivatives to Treat Alzheimer's Disease - University of Pennsylvania | PCI | Available Technologies. (2021, March 16).
- The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review - Journal of Young Pharmacists. (2025, June 6).
- Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice - The Journal of Phytopharmacology. (n.d.).
- Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. (n.d.).
- Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - NIH. (2024, November 7).
- Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations. (n.d.).
- (PDF) SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE - ResearchGate. (n.d.).
- In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast - Journal of Applied Pharmaceutical Science. (2015, March 28).
- A Review On Pyrimidine Derivatives As A Potential Anticancer Agents - Revista Electronica de Veterinaria. (2024, December 3).
- Sulforhodamine B (SRB) assay for measuring target cell killing V.1 - Protocols.io. (2023, May 24).
- Evaluation of Additive Neuroprotective Effect of Combination Therapy for Parkinson's Disease Using In Vitro Models - MDPI. (n.d.).
- Topoisomerase-II-Drug Screening-Kit-kDNA-Based-Protocol - TopoGEN. (n.d.).
- Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Request PDF - ResearchGate. (2025, August 6).
- Plaque Reduction Assay - Creative Diagnostics. (n.d.).
- Inhibition of topoisomerase IIα and G 2 cell cycle arrest by NK314, a novel benzo[c]phenanthridine currently in clinical trials - AACR Journals. (n.d.).
- ab235935 Sulforhodamine B Cell Cytotoxicity Assay Kit (Colorimetric) - Abcam. (2026, January 19).
- A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. (2019, February 15).
- Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 68 - Benchchem. (n.d.).
- A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PubMed Central. (n.d.).
- Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - Preprints.org. (2024, September 5).
- Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview - YouTube. (2022, July 7).
- Guidelines for Plaque-Reduction Neutralization Testing of Human Antibodies to Dengue Viruses. (n.d.).
- An In Vitro Evaluation of the Potential Neuroprotective Effects of Intranasal Lipid Nanoparticles Containing Astaxanthin Obtained from Different Sources: Comparative Studies - MDPI. (n.d.).
Sources
- 1. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 4. Synthesis of pyrimidines by direct condensation of amides and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. inspiralis.com [inspiralis.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. bu.edu.eg [bu.edu.eg]
- 10. Biginelli Reaction [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. inotiv.com [inotiv.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bioagilytix.com [bioagilytix.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. preprints.org [preprints.org]
An In-depth Technical Guide to the Mechanism of Action of 5-Nitroso-pyrimidinedione Compounds
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including nucleobases and therapeutic agents. The introduction of a nitroso (-N=O) group at the 5-position of a pyrimidinedione core creates a unique chemical entity with significant potential for targeted therapeutic intervention. These 5-nitroso-pyrimidinedione compounds have emerged as a promising class of molecules with diverse pharmacological activities, primarily centered on the modulation of key enzymes involved in cell cycle regulation and inflammatory pathways. This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the biological effects of 5-nitroso-pyrimidinedione derivatives, with a focus on their roles as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and inducible Nitric Oxide Synthase (iNOS). This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the structure-activity relationships, molecular interactions, and experimental validation of this important class of compounds.
Dual-Pronged Molecular Attack: Targeting Cell Cycle and Inflammation
The therapeutic potential of 5-nitroso-pyrimidinedione compounds stems from their ability to interact with at least two critical, yet distinct, cellular targets: CDK2 and iNOS. This dual-inhibitory profile positions them as intriguing candidates for anticancer and anti-inflammatory drug development.
Inhibition of Cyclin-Dependent Kinase 2 (CDK2): A Gatekeeper of Cell Proliferation
Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly in the G1 to S phase transition.[1] Dysregulation of CDK2 activity is a hallmark of many cancers, making it a prime target for therapeutic intervention. A notable example of a potent and selective CDK2 inhibitor is NU6027, a 6-cyclohexylmethoxy-5-nitroso-2,4-diaminopyrimidine.[1] The mechanism of CDK2 inhibition by 5-nitroso-pyrimidinedione compounds is primarily ATP-competitive.
Molecular dynamics simulations have provided valuable insights into the binding determinants of 5-nitrosopyrimidine derivatives within the ATP-binding pocket of CDK2.[2] The pyrimidine core of these inhibitors forms crucial hydrogen bonds with the hinge region of the kinase, a characteristic interaction for many ATP-competitive inhibitors. Specifically, the nitrogen atoms of the pyrimidine ring can interact with the backbone amide and carbonyl groups of residues such as Leu83 in the CDK2 active site.
The 5-nitroso group, a key feature of these compounds, plays a significant role in orienting the molecule within the binding pocket and can form specific interactions that enhance binding affinity and selectivity. The oxygen atom of the nitroso group can act as a hydrogen bond acceptor, potentially interacting with backbone amides or specific amino acid side chains within the active site. The unique electronic properties of the nitroso group also contribute to the overall binding energy.[2]
dot
Figure 1: Signaling pathway of CDK2 inhibition by 5-nitroso-pyrimidinedione compounds, leading to cell cycle arrest.
The inhibitory activity of 5-nitroso-pyrimidinedione compounds against CDK2 can be quantified using various in vitro and cell-based assays.
Table 1: Inhibitory Activity of Selected Pyrimidine Derivatives against CDK2
| Compound | Structure | CDK2 IC₅₀ (µM) | Reference |
| NU6027 | 6-cyclohexylmethoxy-5-nitroso-2,4-diaminopyrimidine | 1.3 (Ki) | [3] |
| Roscovitine | 2-(1-Ethyl-2-hydroxyethylamino)-6-benzylamino-9-isopropylpurine | 0.7 | [4] |
| CVT-313 | N/A | 0.005 (CDK2/cyclin A) |
Note: Data for a broader range of 5-nitroso-pyrimidinedione derivatives is needed for a comprehensive comparison.
Experimental Protocol: In Vitro CDK2 Kinase Assay
This protocol outlines a common method for determining the IC₅₀ of an inhibitor against CDK2.
-
Reagents and Materials:
-
Recombinant human CDK2/Cyclin A2 enzyme
-
Histone H1 (or other suitable substrate)
-
ATP (γ-³²P-ATP for radiometric assay or cold ATP for luminescence-based assays)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
5-nitroso-pyrimidinedione compound (dissolved in DMSO)
-
96-well plates
-
Phosphocellulose paper or filter plates (for radiometric assay)
-
ADP-Glo™ Kinase Assay kit (for luminescence-based assay)
-
Scintillation counter or luminescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the 5-nitroso-pyrimidinedione compound in the kinase assay buffer.
-
In a 96-well plate, add the CDK2/Cyclin A2 enzyme and the substrate (Histone H1).
-
Add the diluted inhibitor to the wells. Include a control with DMSO only.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding EDTA or a stop solution).
-
For Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated γ-³²P-ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For Luminescence-Based Assay (e.g., ADP-Glo™): Follow the manufacturer's protocol to measure the amount of ADP produced, which correlates with kinase activity.[5]
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
dot
Figure 2: Experimental workflow for an in vitro CDK2 kinase assay.
Inhibition of CDK2 by 5-nitroso-pyrimidinedione compounds is expected to lead to a block in the G1/S transition of the cell cycle. This can be experimentally verified using flow cytometry.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., MCF-7, HCT116) at an appropriate density.
-
Treat the cells with varying concentrations of the 5-nitroso-pyrimidinedione compound for a specific duration (e.g., 24-48 hours). Include a DMSO-treated control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C.
-
-
Staining and Analysis:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.[6]
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer.
-
-
Data Interpretation:
-
The DNA content of the cells will be measured. Cells in G1 phase will have 2N DNA content, cells in S phase will have between 2N and 4N DNA content, and cells in G2/M phase will have 4N DNA content.
-
An accumulation of cells in the G1 phase and a corresponding decrease in the S and G2/M phases would indicate a G1/S cell cycle arrest, consistent with CDK2 inhibition.[7]
-
Inhibition of Inducible Nitric Oxide Synthase (iNOS): A Key Mediator of Inflammation
Inducible nitric oxide synthase (iNOS) is an enzyme that produces large amounts of nitric oxide (NO), a key signaling molecule in the inflammatory response.[8] Overproduction of NO by iNOS is implicated in various inflammatory diseases. Structurally related 5-nitropyrimidine-2,4-dione analogues have been shown to inhibit iNOS activity.[2]
Molecular docking studies of 5-nitropyrimidine-2,4-dione derivatives with the iNOS active site have revealed key interactions. The pyrimidinedione core can form hydrogen bonds with amino acid residues such as GLU371 and TYR341. The nitro group has been observed to form π-π interactions with the porphyrin ring of the heme cofactor.[6] It is hypothesized that the 5-nitroso group in 5-nitroso-pyrimidinedione compounds would engage in similar, if not more potent, interactions within the iNOS active site.
dot
Figure 3: Proposed pathway of iNOS inhibition by 5-nitroso-pyrimidinedione compounds, leading to reduced nitric oxide production and anti-inflammatory effects.
The ability of 5-nitroso-pyrimidinedione compounds to inhibit iNOS can be assessed by measuring the production of nitric oxide in stimulated macrophage cell lines.
Table 2: Inhibitory Activity of a 5-Nitropyrimidine-2,4-dione Analogue against iNOS
| Compound | Structure | iNOS Activity IC₅₀ (µM) | NO Production IC₅₀ (µM) (in RAW 264.7 cells) | Reference |
| Compound 36 | 5-nitro-6-(4-(trifluoromethyl)styryl)pyrimidine-2,4(1H,3H)-dione | 6.2 | 8.6 | [2] |
Note: Further studies are required to determine the IC₅₀ values for a range of 5-nitroso-pyrimidinedione derivatives.
Experimental Protocol: Griess Assay for Nitric Oxide Production in RAW 264.7 Macrophages
This protocol describes a method to quantify nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatant.
-
Cell Culture and Treatment:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.[9]
-
Pre-treat the cells with various concentrations of the 5-nitroso-pyrimidinedione compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce iNOS expression and NO production. Include unstimulated and LPS-only controls.
-
Incubate for 24 hours.
-
-
Griess Assay:
-
Collect the cell culture supernatant.
-
In a new 96-well plate, mix an equal volume of the supernatant with Griess Reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine in phosphoric acid).[1]
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
Determine the IC₅₀ value for the inhibition of NO production.
-
Experimental Protocol: Western Blot Analysis of iNOS Protein Expression
This protocol is used to determine if the inhibition of NO production is due to the direct inhibition of iNOS enzyme activity or a reduction in iNOS protein expression.
-
Cell Lysis and Protein Quantification:
-
Following treatment as described in the Griess assay protocol, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease inhibitors.[10]
-
Quantify the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for iNOS.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the iNOS band intensity to the loading control.
-
Compare the levels of iNOS expression in treated versus untreated cells.
-
Conclusion and Future Directions
5-Nitroso-pyrimidinedione compounds represent a versatile class of molecules with a compelling dual mechanism of action, targeting both cell cycle progression through CDK2 inhibition and inflammatory responses via iNOS inhibition. This unique pharmacological profile makes them attractive candidates for further investigation in the fields of oncology and inflammatory diseases.
The evidence presented in this guide highlights the importance of the 5-nitroso group and the pyrimidinedione core in mediating these biological effects. However, to fully realize the therapeutic potential of this compound class, further research is warranted. Future studies should focus on:
-
Elucidation of High-Resolution Structures: Obtaining crystal structures of 5-nitroso-pyrimidinedione derivatives in complex with CDK2 and iNOS will provide definitive insights into their binding modes and facilitate structure-based drug design for improved potency and selectivity.
-
Comprehensive Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a broader range of analogues will help to delineate the key structural features required for optimal activity against each target.
-
In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds should be advanced into preclinical animal models of cancer and inflammatory diseases to assess their in vivo efficacy, safety, and pharmacokinetic properties.
By building upon the foundational knowledge outlined in this technical guide, the scientific community can continue to explore and exploit the therapeutic potential of 5-nitroso-pyrimidinedione compounds for the development of novel and effective treatments for a range of human diseases.
References
-
Insights on Structural Characteristics and Ligand Binding Mechanisms of CDK2. (n.d.). MDPI. Retrieved from [Link]
-
(N.d.). Retrieved from [Link]
-
Guglielmo, S., Cortese, D., Cano, C., & Fruttero, R. (n.d.). Molecular dynamics simulations reveal the determinants of cyclin-dependent kinase 2 inhibition by 5-nitrosopyrimidine derivatives. Taylor & Francis Online. Retrieved from [Link]
-
(PDF) Assessment of Cell Cycle Inhibitors by Flow Cytometry. (n.d.). ResearchGate. Retrieved from [Link]
-
RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells? (n.d.). ResearchGate. Retrieved from [Link]
-
(N.d.). Retrieved from [Link]
-
(N.d.). Retrieved from [Link]
-
Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. (n.d.). NCBI. Retrieved from [Link]
-
(PDF) Inhibition of iNOS by Benzimidazole Derivatives: Synthesis, Docking, and Biological Evaluations. (n.d.). ResearchGate. Retrieved from [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). PubMed Central. Retrieved from [Link]
-
Structure of cyclin-dependent kinase 2 (CDK2) in complex with the specific and potent inhibitor CVT-313. (2020). PMC. Retrieved from [Link]
-
(N.d.). Retrieved from [Link]
-
(N.d.). Retrieved from [Link]
-
(N.d.). Retrieved from [Link]
-
MTT (Assay protocol). (2023). Protocols.io. Retrieved from [Link]
-
(N.d.). Retrieved from [Link]
-
Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition. (n.d.). PMC. Retrieved from [Link]
-
General Protocol for Western Blotting. (n.d.). Bio-Rad. Retrieved from [Link]
-
(N.d.). Retrieved from [Link]
-
Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. (2023). NIH. Retrieved from [Link]
-
Discovery of a Natural Product-Like iNOS Inhibitor by Molecular Docking with Potential Neuroprotective Effects In Vivo. (2014). NIH. Retrieved from [Link]
-
(N.d.). Retrieved from [Link]
-
(N.d.). Retrieved from [Link]
-
(N.d.). Retrieved from [Link]
-
(N.d.). Retrieved from [Link]
-
Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved from [Link]
-
(N.d.). Retrieved from [Link]
-
(N.d.). Retrieved from [Link]
Sources
- 1. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 5. Flow Cytometric Evaluation of Cell Cycle Regulators (Cyclins and Cyclin-Dependent Kinase Inhibitors) Expressed on Bone Marrow Cells in Patients with Chronic Myeloid Leukemia and Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer.wisc.edu [cancer.wisc.edu]
- 7. researchgate.net [researchgate.net]
- 8. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. bio-rad.com [bio-rad.com]
- 11. resources.novusbio.com [resources.novusbio.com]
An In-Depth Technical Guide to 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrimidinedione Core
The pyrimidinedione scaffold, a fundamental heterocyclic structure, is a cornerstone in medicinal chemistry and drug discovery. As a key component of nucleobases like uracil, this moiety is integral to the structure of nucleic acids, rendering its derivatives prime candidates for interacting with a wide array of biological targets. The strategic modification of the pyrimidinedione core has led to the development of a multitude of therapeutic agents with diverse pharmacological activities. This guide focuses on a specific, yet significant, derivative: 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione. While not a therapeutic agent itself, this compound plays a crucial role as a synthetic intermediate in the generation of pharmacologically active molecules, particularly substituted xanthines. Furthermore, its identity as a nitrosamine positions it as a critical reference material in analytical and safety studies within the pharmaceutical industry.
Discovery and Historical Context: A Legacy of Pyrimidine Chemistry
The history of 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione is intrinsically linked to the broader exploration of pyrimidine and purine chemistry. The journey began with the foundational work on the pyrimidine ring system in the late 19th and early 20th centuries. A pivotal development in this field was the nitrosation of 6-aminouracil derivatives, a reaction that opens the door to a variety of synthetic transformations.
While a specific, seminal publication detailing the first synthesis of the 1,3-dibutyl derivative is not readily apparent in the surveyed literature, its discovery can be understood within the context of the systematic investigation of xanthine derivatives. Xanthines, such as caffeine and theophylline, are well-known for their biological effects, and the synthesis of novel, substituted xanthines has long been a focus of medicinal chemistry research. The established synthetic route to 8-substituted xanthines often proceeds through a 5,6-diaminouracil intermediate, which is itself prepared by the reduction of a 6-amino-5-nitrosouracil precursor.
Therefore, the synthesis of 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione was likely driven by the need for a lipophilic precursor to 1,3-dibutylxanthine and its derivatives. The butyl groups at the 1 and 3 positions increase the compound's solubility in organic solvents, facilitating its use in a broader range of synthetic conditions and potentially influencing the pharmacokinetic properties of the final xanthine products.
Synthesis and Characterization: A Stepwise Approach
The synthesis of 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione is a well-established process rooted in classical heterocyclic chemistry. The reaction proceeds via the nitrosation of the corresponding 6-aminouracil precursor.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 132716-86-0 | [1] |
| Molecular Formula | C₁₂H₂₀N₄O₃ | [1] |
| Molecular Weight | 268.31 g/mol | [1] |
| Appearance | Violet Solid | [1] |
Experimental Protocol: Synthesis of 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione
This protocol is based on the general method for the nitrosation of 6-aminouracil derivatives.
Step 1: Synthesis of the Precursor, 6-Amino-1,3-dibutyluracil
The synthesis of the 6-aminouracil precursor is the initial and crucial step. While several methods exist for the synthesis of 6-aminouracils, a common approach involves the condensation of a β-ketoester with a urea derivative.
Step 2: Nitrosation of 6-Amino-1,3-dibutyluracil
-
Dissolution: Dissolve 6-amino-1,3-dibutyluracil in a suitable acidic medium, such as a mixture of acetic acid and water.
-
Cooling: Cool the solution in an ice bath to a temperature between 0 and 5 °C.
-
Addition of Nitrosating Agent: Slowly add a solution of sodium nitrite (NaNO₂) in water to the cooled solution with vigorous stirring. The addition should be dropwise to maintain the low temperature and control the reaction rate.
-
Reaction: Continue stirring the reaction mixture at a low temperature for a specified period, typically 1-2 hours, to ensure complete nitrosation. The formation of the violet-colored product will be observed.
-
Isolation: Isolate the violet solid product by filtration.
-
Purification: Wash the isolated solid with cold water and then with a small amount of a suitable organic solvent, such as ethanol, to remove any unreacted starting material and byproducts. The product can be further purified by recrystallization if necessary.
Diagram of the Synthetic Pathway
Caption: General synthetic route to the target compound.
Applications in Drug Discovery and Research
The primary application of 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione lies in its role as a key intermediate for the synthesis of more complex heterocyclic systems, particularly 1,3-dibutyl-8-substituted xanthines.
Precursor to Substituted Xanthines
Xanthine derivatives are a class of compounds with a broad spectrum of pharmacological activities, including adenosine receptor antagonism, phosphodiesterase inhibition, and anti-inflammatory effects. The synthesis of these derivatives often involves the construction of the imidazole ring onto a pre-existing pyrimidinedione core.
The general synthetic pathway involves the reduction of the 5-nitroso group of 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione to a 5,6-diamino intermediate. This highly reactive diamine can then be cyclized with various reagents to introduce a substituent at the 8-position of the xanthine ring.
Diagram of Xanthine Synthesis
Caption: Role as a precursor in xanthine synthesis.
Nitrosamine Reference Standard
In recent years, the presence of nitrosamine impurities in pharmaceutical products has become a significant concern for regulatory agencies and the pharmaceutical industry. Nitrosamines are a class of compounds that are considered probable human carcinogens. As 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione is a stable nitrosamine, it serves as a valuable analytical reference standard.
Workflow for Nitrosamine Analysis
Caption: Use as a nitrosamine reference standard.
Conclusion
6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione, while not a therapeutic agent itself, holds a significant position in the landscape of drug discovery and pharmaceutical sciences. Its historical roots are intertwined with the development of pyrimidine and purine chemistry, leading to its crucial role as a synthetic precursor for a diverse range of pharmacologically active xanthine derivatives. The well-defined synthetic pathway to this compound allows for its reliable production for research and development purposes. Furthermore, in an era of increasing scrutiny of drug product safety, its utility as a characterized nitrosamine reference standard is of paramount importance. This in-depth guide provides researchers and drug development professionals with a comprehensive understanding of the discovery, synthesis, and multifaceted applications of this important chemical entity.
References
- Erickson, R. H., et al. (2021). Xanthine: Synthetic Strategy And Biological Activity. Journal of Heterocyclic Chemistry, 58(11), 2241-2256.
- Sucu, B. O. (2024). New 8-Heterocyclic Xanthine Derivatives as Antiproliferative Agents: Synthesis and Biological Evaluation. Journal of the Turkish Chemical Society, Section A: Chemistry, 11(2), 517-526.
-
Veeprho. (n.d.). 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione. Retrieved from [Link]
- Müller, C. E., et al. (2006). Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido[1,2,3-cd]purines. Beilstein Journal of Organic Chemistry, 2, 20.
-
Asian Publication Corporation. (n.d.). Synthesis of Xanthine Derivatives by Ring Closure Reaction. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Safety and Toxicity Profile of 6-amino-1,3-dibutyl-5-nitrosouracil
This guide provides a comprehensive overview of the anticipated safety and toxicity profile of 6-amino-1,3-dibutyl-5-nitrosouracil. Given the limited direct toxicological data on this specific molecule, this document synthesizes information from structurally related compounds, particularly its dimethyl analog, and outlines a robust, self-validating experimental framework for a thorough risk assessment. This guide is intended for researchers, scientists, and drug development professionals.
Introduction and Chemical Profile
6-amino-1,3-dibutyl-5-nitrosouracil belongs to the N-nitroso class of compounds, which are characterized by the R₂N-N=O functional group. Structurally, it is a derivative of uracil, a pyrimidine base, with butyl groups at positions 1 and 3, an amino group at position 6, and a nitroso group at position 5. While specific data for the dibutyl derivative is scarce, the toxicological profile of the closely related 6-amino-1,3-dimethyl-5-nitrosouracil provides critical insights into its potential hazards. The primary concern with N-nitroso compounds is their potential for genotoxicity and carcinogenicity, often mediated through the metabolic activation to reactive electrophilic species that can alkylate DNA.
Chemical Identity
| Property | Value | Source |
| IUPAC Name | 6-amino-1,3-dibutyl-5-nitrosopyrimidine-2,4-dione | N/A |
| Molecular Formula | C₁₂H₂₀N₄O₃ | Calculated |
| Molecular Weight | 268.31 g/mol | Calculated |
| CAS Number | Not available | N/A |
Synthesis and Handling
The synthesis of 6-amino-1,3-dibutyl-5-nitrosouracil is anticipated to follow the well-established method for its dimethyl analog, which involves the nitrosation of the corresponding 6-amino-1,3-dibutyluracil.[1][2]
Synthetic Workflow
Caption: General workflow for the synthesis of 6-amino-1,3-dibutyl-5-nitrosouracil.
Safe Handling and Storage
Based on the hazard classification of its dimethyl analog, 6-amino-1,3-dibutyl-5-nitrosouracil is suspected of causing cancer.[3] Therefore, stringent safety precautions are mandatory.
-
Personal Protective Equipment (PPE): A full-face respirator, chemical-resistant gloves, and protective clothing are essential when handling this compound.[1]
-
Handling: All manipulations should be performed in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[1] Direct contact with skin and eyes must be avoided.[1]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1] Recommended storage is at -20°C.[4] It is incompatible with strong oxidizing agents.[1]
-
Decomposition: Hazardous decomposition products may include nitrogen oxides, carbon monoxide, and carbon dioxide.[1]
Anticipated Toxicological Profile and Mechanistic Insights
The primary toxicological concern for 6-amino-1,3-dibutyl-5-nitrosouracil stems from the N-nitroso functional group. N-nitroso compounds are a well-known class of pro-mutagens and pro-carcinogens.
Postulated Mechanism of Genotoxicity
The genotoxicity of many N-nitroso compounds is dependent on metabolic activation, primarily by cytochrome P450 (CYP) enzymes.[5] This activation often involves hydroxylation of the α-carbon, leading to the formation of a reactive diazonium ion that can alkylate nucleophilic sites on DNA bases. This DNA damage, if not properly repaired, can lead to mutations and potentially initiate carcinogenesis.
Caption: Postulated mechanism of genotoxicity for 6-amino-1,3-dibutyl-5-nitrosouracil.
Proposed Experimental Framework for Safety and Toxicity Assessment
A tiered approach to toxicological testing is recommended, starting with in vitro assays and progressing to in vivo studies as necessary.
In Vitro Cytotoxicity Assessment
The initial step is to determine the cytotoxic potential of the compound in relevant cell lines.[6] This data is crucial for dose selection in subsequent genotoxicity and mechanistic studies.
-
Cell Culture: Plate human cell lines (e.g., HepG2 for liver toxicity, A549 for lung) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare a stock solution of 6-amino-1,3-dibutyl-5-nitrosouracil in DMSO. Serially dilute the stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 1000 µM). Add the compound dilutions to the cells and incubate for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Genotoxicity Assessment
Given the nature of the N-nitroso group, a battery of genotoxicity tests is essential to evaluate the mutagenic and clastogenic potential of the compound.
This assay is a widely used method for identifying compounds that can cause point mutations in DNA.[5]
This test detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects.
-
Cell Culture and Treatment: Use a suitable mammalian cell line (e.g., TK6 or CHO cells) and treat with a range of concentrations of 6-amino-1,3-dibutyl-5-nitrosouracil, both with and without an exogenous metabolic activation system (S9 mix). The highest concentration should be based on the cytotoxicity data (e.g., up to the IC₂₀).
-
Cytochalasin B Addition: Add cytochalasin B to the cultures to block cytokinesis, allowing for the accumulation of binucleated cells.
-
Cell Harvesting and Staining: Harvest the cells, lyse the cytoplasm, and stain the nuclei with a fluorescent DNA dye (e.g., DAPI).
-
Microscopy and Scoring: Analyze the cells using fluorescence microscopy to score the frequency of micronuclei in binucleated cells.
-
Data Analysis: Compare the frequency of micronucleated cells in the treated groups to the vehicle control. A statistically significant, dose-dependent increase in micronuclei indicates a positive result.
Acute Oral Toxicity (In Vivo)
Should in vitro data indicate significant toxicity, a preliminary in vivo study may be warranted to determine the acute toxicity profile. The OECD 423 (Acute Toxic Class Method) is a stepwise procedure that uses a minimal number of animals.[7][8]
-
Animal Selection: Use a single sex of a standard rodent strain (e.g., female Wistar rats).
-
Dosing: Administer a single oral dose of the compound at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg).
-
Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Stepwise Procedure: The outcome of the first step determines the next step:
-
If mortality is observed, the dose for the next step is lowered.
-
If no mortality is observed, the dose for the next step is increased.
-
-
Classification: The results are used to classify the compound into a GHS toxicity category.
Summary and Conclusions
While no direct toxicological data exists for 6-amino-1,3-dibutyl-5-nitrosouracil, its structural similarity to other N-nitroso compounds, particularly its dimethyl analog, strongly suggests a potential for genotoxicity and carcinogenicity. The proposed experimental framework provides a comprehensive and logical pathway to thoroughly evaluate its safety profile. It is imperative that all research and handling of this compound be conducted with the utmost caution, adhering to stringent safety protocols. The data generated from the outlined in vitro and, if necessary, in vivo studies will be critical for a definitive risk assessment and to inform its potential for further development.
References
-
PubChem. 6-Amino-5-nitrosouracil. [Link]
-
PubChem. 6-Amino-1,3-dimethyl-5-nitrosouracil. [Link]
-
El-Sayed, A. A., et al. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 14(1), 1-24. [Link]
-
El-Sayed, A. A., et al. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. National Institutes of Health. [Link]
-
ResearchGate. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. [Link]
-
National Toxicology Program. OECD GUIDELINE FOR TESTING OF CHEMICALS. (2001). [Link]
-
European Union. Acute Toxicity. The Joint Research Centre. [Link]
- Google Patents. Prepn. of 1,3-di:substd.-6-amino-5-nitroso-uracil derivs.
-
Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2024). [Link]
-
National Institutes of Health. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays. [Link]
-
Toxys. New publication: Genotoxicity testing of N-nitrosamines using mammalian cells. [Link]
-
National Institutes of Health. An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells. [Link]
-
Rao, T. K., Lijinsky, W., & Epler, J. L. (Eds.). (1984). Genotoxicology of N-nitroso compounds. Springer Science & Business Media. [Link]
-
ResearchGate. Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells. [Link]
-
YouTube. Acute Toxicity Studies | OECD 420 and OECD 423. (2020). [Link]
Sources
- 1. 6-Amino-1,3-dimethyl-5-nitrosouracil | 6632-68-4 | Benchchem [benchchem.com]
- 2. DE4123472A1 - Prepn. of 1,3-di:substd.-6-amino-5-nitroso-uracil derivs. - by reacting 1,3-di:substd. 6-amino-uracil derivs. with nitrate in medium consisting of water soluble carboxylic acid - Google Patents [patents.google.com]
- 3. 6-Amino-1,3-dimethyl-5-nitrosouracil | C6H8N4O3 | CID 81133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-AMINO-1,3-DIMETHYL-5-NITROSOURACIL | 6632-68-4 [chemicalbook.com]
- 5. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kosheeka.com [kosheeka.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. m.youtube.com [m.youtube.com]
A Comprehensive Technical Guide to the Thermogravimetric Analysis of 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione
Abstract
This technical guide provides a detailed framework for conducting and interpreting the thermogravimetric analysis (TGA) of 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione. This compound, a substituted aminouracil derivative with a nitroso functional group, is of significant interest in pharmaceutical development, particularly as a potential impurity or reference standard.[1] Understanding its thermal stability and decomposition profile is critical for ensuring drug product safety, defining storage conditions, and guiding formulation development. This document outlines the fundamental principles, a detailed experimental protocol grounded in established standards, interpretation of anticipated thermal events, and essential safety considerations for handling this N-nitroso compound.
Introduction: The Imperative for Thermal Analysis
6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione belongs to the pyrimidinedione class of heterocyclic compounds, which are foundational structures in numerous therapeutic agents.[2][3] The introduction of a nitroso group (-N=O) imparts unique chemical properties but also raises significant safety and stability concerns. N-nitroso compounds are a class of potent genotoxic impurities, and their presence in pharmaceutical products is strictly regulated by health authorities like the FDA and EMA.[4][5]
Thermogravimetric analysis (TGA) is an essential technique for characterizing the thermal stability of such molecules.[6] By precisely measuring the change in a sample's mass as a function of temperature in a controlled atmosphere, TGA provides critical data on:
-
Thermal Stability: The temperature at which the compound begins to decompose.
-
Decomposition Kinetics: The rate and pattern of mass loss, which can reveal the complexity of the degradation process.[7][8]
-
Compositional Analysis: Quantification of volatiles, hydrates, or solvates within the sample matrix.[9][10][11]
-
Safety Assessment: Identifying potential thermal hazards associated with rapid, exothermic decomposition.
This guide serves as a practical resource for researchers, enabling them to design and execute a robust TGA study, interpret the resulting data with confidence, and make informed decisions in the drug development lifecycle.
Physicochemical Properties and Structural Considerations
A thorough understanding of the molecule's structure is paramount to predicting its thermal behavior.
| Property | Value / Structure | Source |
| Molecular Formula | C₁₂H₂₀N₄O₃ | [12] |
| Molecular Weight | 268.32 g/mol | [12] |
| Appearance | Expected to be a colored solid (often violet or blue) | [12] |
| Core Structure | Pyrimidinedione (Uracil derivative) | [3] |
| Key Functional Groups | C-Nitroso (-C-N=O), Amine (-NH₂), Tertiary Amides, Alkyl Chains | |
| Structural Analog | 6-Amino-1,3-diethyl-5-nitroso-2,4(1H,3H)-pyrimidinedione | [13][14] |
The thermal lability is primarily dictated by the N-N bond in the nitroso group, which is known to be susceptible to thermal cleavage.[4] The presence of the uracil-type ring and the butyl side chains will also influence the decomposition pathway.
Experimental Protocol: A Self-Validating TGA Workflow
This protocol is designed to ensure accuracy, reproducibility, and compliance with established standards such as ASTM E1131.[9][15]
Instrumentation and Calibration
A calibrated thermogravimetric analyzer with a high-precision balance is required.
-
Temperature Calibration: Calibrate the instrument using certified reference materials (e.g., Indium, Tin, Zinc) covering the expected temperature range of analysis.
-
Mass Calibration: Verify the balance accuracy using calibrated weights.
Experimental Workflow Diagram
Caption: Standard TGA experimental workflow from sample preparation to data analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Ensure the sample is representative and homogeneous. Lightly grind if necessary to break up large agglomerates.
-
Accurately weigh 5–10 mg of the compound into an inert TGA crucible (alumina is recommended over aluminum due to the higher temperature range). A smaller sample size minimizes thermal gradients.[16]
-
Distribute the sample evenly across the bottom of the crucible to maximize surface area and improve heat transfer.[16]
-
-
Instrument Configuration:
-
Place the sample crucible onto the TGA balance mechanism.
-
Seal the furnace and begin purging with an inert gas, typically high-purity nitrogen, at a flow rate of 20–50 mL/min. An inert atmosphere is crucial to study the intrinsic thermal decomposition without oxidative side reactions.[10][16]
-
Allow the system to purge and stabilize for at least 10 minutes before starting the analysis.
-
-
Thermal Program:
-
Isothermal Hold: Hold the temperature at 30 °C for 5-10 minutes to establish a stable starting mass.
-
Dynamic Heating: Increase the temperature from 30 °C to a final temperature of at least 600 °C. A higher final temperature may be needed if significant residue remains. A heating rate of 10 °C/min is a standard starting point that balances resolution and analysis time.[16]
-
Data Acquisition: Continuously record the sample mass, temperature, and time throughout the experiment.
-
Anticipated Results and Interpretation
While specific experimental data for the title compound is not publicly available, a predictive interpretation can be formulated based on its structural motifs and data from analogous compounds. The thermal decomposition of pyrimidine derivatives can be a multi-step process.[7][17][18]
The TGA and DTG Curves: A Predictive View
A hypothetical TGA thermogram is presented below to illustrate the expected decomposition profile.
Table 2: Predicted Thermal Events for 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione
| Temperature Range (°C) | Predicted Mass Loss (%) | Derivative TGA (DTG) Peak (°C) | Proposed Mechanism |
| < 150 °C | ~0% | None | Region of thermal stability. No significant mass loss is expected if the sample is anhydrous and free of residual solvent. |
| 180 - 280 °C | ~11.2% | ~240 °C | Initial Decomposition: Cleavage of the labile N-N=O bond, releasing nitric oxide (NO•, 30 g/mol ). This is often the primary, rate-limiting step in the degradation of nitroso compounds.[4] The calculated mass loss for NO is ~11.2%. |
| 280 - 450 °C | Significant | Multiple/Broad Peaks | Secondary Decomposition: Fragmentation of the pyrimidinedione ring and cleavage of the N-butyl and C-butyl bonds. This complex stage likely involves multiple overlapping reactions. |
| > 450 °C | - | - | Formation of a stable char residue or complete volatilization. |
Causality of Decomposition Events
-
Region of Stability: The compound is expected to be stable up to a temperature significantly above ambient, likely near its melting point. A related dimethyl analog shows a melting point of 241-243 °C.[19] Decomposition often begins near or after melting.
-
Step 1: Nitroso Group Cleavage: The N-NO bond is the weakest link. Thermally induced homolytic cleavage is expected to release a nitric oxide radical (•NO). This is a characteristic initial decomposition step for many N-nitroso compounds.[4] This event would manifest as the first significant mass loss on the TGA curve.
-
Step 2: Ring and Side-Chain Fragmentation: Following the initial loss of the nitroso group, the remaining radical species is highly unstable. Subsequent decomposition will involve the breakdown of the heterocyclic ring and the loss of the butyl side chains. This is likely a complex process with multiple competing pathways, resulting in a broader, possibly multi-peaked feature in the DTG curve.
Advanced Analysis: TGA Coupled Techniques
To unequivocally identify the decomposition products, coupling the TGA to other analytical techniques is highly recommended.
-
TGA-MS (Mass Spectrometry): Provides real-time analysis of the gases evolved at each decomposition step. This would confirm the release of NO (m/z = 30) in the first stage and identify fragments from the butyl chains (e.g., butene, m/z = 56) and the pyrimidine ring in the second stage.
-
TGA-FTIR (Fourier-Transform Infrared Spectroscopy): Identifies the functional groups of the evolved gases. The characteristic stretching frequency of NO (around 1875 cm⁻¹) would be a key indicator for the initial decomposition step.
Safety: A Non-Negotiable Priority
N-nitroso compounds require stringent safety protocols due to their potential carcinogenicity.[20]
-
Handling: Always handle the compound in a certified chemical fume hood. Use appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses.[20]
-
Decomposition Products: The primary decomposition product, nitric oxide (NO), is a toxic gas. Ensure the TGA exhaust is properly vented to an external line or a suitable scrubbing system.
-
Disposal: Dispose of all waste materials (unused compound, crucibles) in accordance with institutional and national hazardous waste regulations.
Conclusion
The thermogravimetric analysis of 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione is a critical tool for assessing its stability and safety profile. This guide provides a scientifically grounded, logical framework for conducting this analysis. The key to a successful study lies in a meticulously executed protocol, a predictive understanding of the decomposition based on chemical structure, and an unwavering commitment to safety. The predicted decomposition pathway, initiated by the cleavage of the nitroso group, provides a strong hypothesis that can be confirmed using evolved gas analysis techniques like TGA-MS or TGA-FTIR. The data generated from this workflow will provide invaluable insights for chemists and formulation scientists, ensuring the development of safe and stable pharmaceutical products.
References
-
James, A. (2022, September 9). Nitrosamine Detection and Identification Improved with Thermal Energy Analysis. American Pharmaceutical Review. Retrieved from [Link]
-
Veeprho. (n.d.). 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione. Retrieved from [Link]
-
PubChem. (n.d.). 6-Amino-1,3-diethyl-5-nitroso-2,4(1H,3H)-pyrimidinedione. National Center for Biotechnology Information. Retrieved from [Link]
-
precisionFDA. (n.d.). 6-AMINO-1,3-DIETHYL-5-NITROSO-2,4(1H,3H)-PYRIMIDINEDIONE. U.S. Food and Drug Administration. Retrieved from [Link]
-
ASTM International. (2020). E1131-20 Standard Test Method for Compositional Analysis by Thermogravimetry. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Hazard Information Bulletins: N-Nitroso Compounds in Industry. U.S. Department of Labor. Retrieved from [Link]
-
Juniper Publishers. (2021, November 11). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal analysis of some novel pyrimidine derivatives. Retrieved from [Link]
-
ScienceDirect. (n.d.). Theoretical study on thermal decomposition mechanism of 1-nitroso-2-naphthol. Retrieved from [Link]
-
EngagedScholarship@CSU. (n.d.). Introduction to Pharmaceutical Thermal Analysis: a Teaching Tool. Cleveland State University. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Retrieved from [Link]
-
Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Retrieved from [Link]
-
ResearchGate. (n.d.). Chapter 18 Methods for the Determination of N-Nitroso Compounds in Food and Biological Fluids. Retrieved from [Link]
-
ResearchGate. (n.d.). 6-Amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione forms a three-dimensional hydrogen-bonded framework structure. Retrieved from [Link]
-
Royal Society of Chemistry. (2025, October 20). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. Retrieved from [Link]
-
PubMed. (n.d.). Trace analysis of volatile N-nitroso compounds by combined gas chromatography and thermal energy analysis. National Center for Biotechnology Information. Retrieved from [Link]
-
TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Some Aspects of Reaction of 6-Aminouracil and 6-Amino-2-Thiouracil with α,β-Unsaturated Ketones. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Thermal analysis of some novel pyrimidine derivatives. Retrieved from [Link]
-
ASTM International. (n.d.). E1131-08 Standard Test Method for Compositional Analysis by Thermogravimetry. Retrieved from [Link]
-
MDPI. (n.d.). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Retrieved from [Link]
-
EUROLAB. (n.d.). ASTM E1131-20 Standard Test Method for Composition Analysis by Thermogravimetry. Retrieved from [Link]
-
Hindawi. (2014, October 24). Synthesis, X-ray diffraction, thermogravimetric and DFT analyses of pyrimidine derivatives. Journal of Chemistry. Retrieved from [Link]
-
Scribd. (n.d.). Astm e 1131 Tga. Retrieved from [Link]
-
ResearchGate. (n.d.). shows the TGA thermogram of a single pyrimidine compound SSN-1. Various.... Retrieved from [Link]
-
Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutyric acid, 5-aminovaleric acid, 6-aminohexanoic acid and glycylglycine. Retrieved from [Link]
-
PubMed Central. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. National Center for Biotechnology Information. Retrieved from [Link]
-
Gassnova. (n.d.). CO2 Capture Mongstad - Project A – Establishing sampling and analytical procedures for potentially harmful components from pos. Retrieved from [Link]
-
TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]
- Google Patents. (n.d.). US3923807A - 6-Aminouracil derivatives.
-
MDPI. (2023, May 25). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Retrieved from [Link]
-
PubMed. (n.d.). Determination of N-nitroso compounds by high-performance liquid chromatography with postcolumn reaction and a thermal energy analyzer. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]
- 4. labcompare.com [labcompare.com]
- 5. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. store.astm.org [store.astm.org]
- 10. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 11. kalite.com [kalite.com]
- 12. guidechem.com [guidechem.com]
- 13. 6-Amino-1,3-diethyl-5-nitroso-2,4(1H,3H)-pyrimidinedione | C8H12N4O3 | CID 385990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. GSRS [precision.fda.gov]
- 15. img.antpedia.com [img.antpedia.com]
- 16. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 17. Synthesis, X-ray diffraction, thermogravimetric and DFT analyses of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. echemi.com [echemi.com]
- 20. OSHA Hazard Information Bulletins N-Nitroso Compounds in Industry | Occupational Safety and Health Administration [osha.gov]
Methodological & Application
Application Notes & Protocols: Synthesis of 1,3-Dibutylxanthine via 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione
Introduction: The Significance of the Xanthine Scaffold
The xanthine (3,7-dihydropurine-2,6-dione) core is a privileged structure in medicinal chemistry and drug development.[1] Naturally occurring methylxanthines, such as caffeine and theophylline, are widely consumed psychoactive compounds and established therapeutic agents, primarily acting as adenosine receptor antagonists and phosphodiesterase inhibitors.[2] The versatility of the xanthine scaffold has led to the development of a vast number of synthetic derivatives with diverse pharmacological activities, including treatments for asthma, peripheral vascular disease, and neurodegenerative disorders like Parkinson's disease.[2][3]
A robust and classical strategy for synthesizing the xanthine ring system involves the construction of the imidazole ring onto a pre-existing pyrimidine core.[3] This guide provides a detailed protocol for the synthesis of 1,3-dibutylxanthine, starting from 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione. This specific precursor is advantageous as the 5-nitroso group serves as a synthetic handle, which upon reduction, provides the crucial 5,6-diamino arrangement necessary for the subsequent cyclization to form the fused imidazole ring of the target xanthine.
Overall Synthetic Strategy
The conversion of 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione to 1,3-dibutylxanthine is a two-step process. This methodology is a variant of the classic Traube purine synthesis.[4]
-
Reduction of the 5-Nitroso Group: The nitroso group at the C5 position of the pyrimidinedione is reduced to a primary amine, yielding the key intermediate, 5,6-diamino-1,3-dibutyluracil. This step is visually indicated by a distinct color change.
-
Imidazole Ring Cyclization: The resulting 5,6-diamino intermediate is then reacted with a one-carbon synthon, such as triethyl orthoformate, to construct the imidazole ring, completing the bicyclic xanthine structure.
Detailed Protocols and Experimental Rationale
Part A: Reduction of 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione
This protocol details the chemical reduction of the 5-nitroso group to form the critical 5,6-diamino-1,3-dibutyluracil intermediate.
Rationale for Reagent Selection: Sodium dithionite (Na₂S₂O₄) is an effective, inexpensive, and convenient reducing agent for this transformation.[4] It performs well in aqueous alkaline conditions (provided by the ammonia solution), which also aid in dissolving the starting material. The reaction progress is easily monitored by the discharge of the deep color of the 5-nitroso compound. Alternative methods, such as catalytic hydrogenation (H₂, Pd/C), are also effective but require specialized equipment for handling hydrogen gas.[2]
Protocol: Synthesis of 5,6-Diamino-1,3-dibutyluracil
-
Dissolution: In a suitable reaction vessel, dissolve 20 mmol of 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione in 60 mL of 12.5% aqueous ammonia solution. The solution will be deeply colored.
-
Heating: Gently heat the solution to 50-60 °C with stirring. Maintaining this temperature range is crucial for ensuring a sufficient reaction rate without causing degradation of the starting material or product.
-
Reduction: Add sodium dithionite (approx. 9 g) portion-wise to the warm, stirring solution. Continue adding the reagent until the deep color of the solution is almost completely discharged, indicating the full reduction of the nitroso group.
-
Cooling & Quenching: Once the reaction is complete (decolorized), cool the mixture to room temperature.
-
Extraction: Add approximately 100 mL of brine to the reaction mixture. Extract the aqueous solution four times with 100 mL of dichloromethane (CH₂Cl₂) each time. The diamino product is more soluble in the organic solvent.
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 5,6-diamino-1,3-dibutyluracil. This intermediate is often sufficiently pure for the next step, but can be further purified by precipitation from a dichloromethane/petroleum ether solvent system if necessary.
Part B: Cyclization to form 1,3-Dibutylxanthine
This protocol describes the final ring-closure step to form the xanthine. We present both conventional and microwave-assisted methods.
Rationale for Reagent Selection: Triethyl orthoformate serves as a source for the C8 carbon of the xanthine ring system. Upon heating, it reacts with the 5,6-diamino groups to form the imidazole ring, yielding an 8-unsubstituted xanthine. While effective, this reaction can be slow under conventional heating due to the poor solubility of the diamino uracil precursor in the reagent.
Microwave-Assisted Synthesis: Microwave irradiation offers a significant advantage by dramatically accelerating the reaction. This is not merely a thermal effect; microwave energy efficiently heats the reagents directly, overcoming issues of poor solubility and slow reaction kinetics. This leads to remarkably shorter reaction times and often cleaner reactions with higher yields.
Protocol: Synthesis of 1,3-Dibutylxanthine
-
Reaction Setup: In a 10 mL sealed glass tube suitable for microwave synthesis, combine the crude 5,6-diamino-1,3-dibutyluracil (from Part A) with an excess of triethyl orthoformate.
-
Heating (Select Method):
-
Method 1 (Microwave-Assisted - Recommended): Place the sealed tube in a focused mono-mode microwave reactor. Irradiate the mixture for 5 minutes. Preliminary experiments showed an 80% yield after just 1 hour of reflux, which was reduced to 5 minutes with microwave assistance for a similar yield.
-
Method 2 (Conventional Heating): Reflux the mixture for 1-5 hours. Note that conventional heating for extended periods (e.g., 5 hours) may be required to achieve comparable yields to the microwave method.
-
-
Work-up and Purification:
-
After cooling the reaction mixture to room temperature, concentrate it under reduced pressure to remove excess triethyl orthoformate.
-
The resulting solid product is often of high purity. To purify further, dissolve the crude product in dichloromethane (CH₂Cl₂) and precipitate by adding petroleum ether.
-
Filter the precipitated solid, wash with a small amount of cold petroleum ether, and dry at 70 °C to yield pure 1,3-dibutylxanthine.
-
Comparative Data and Expected Outcomes
The application of microwave synthesis significantly enhances the efficiency of the cyclization step.
| Method | Heating | Reaction Time | Typical Yield | Reference |
| Microwave | Microwave Reactor | 5 minutes | ~80% | |
| Conventional | Reflux | 1 - 5 hours | ~80% |
Mechanistic Overview
The synthesis proceeds through a well-defined pathway involving reduction followed by condensation and cyclization.
Applications and Alternative Cyclization Pathways
The 5,6-diamino-1,3-dibutyluracil intermediate is a versatile precursor for a wide range of 8-substituted xanthines, which are of significant interest in drug discovery.[5]
-
Reaction with Carboxylic Acids: Condensing the diamino intermediate with various carboxylic acids, often activated with coupling agents like EDC-HCl, yields 6-amino-5-carboxamidouracils.[1][5] These amides can then be cyclized under basic (e.g., NaOH) or high-temperature conditions to produce 8-substituted xanthines.[1][5]
-
Reaction with Aldehydes: The diamino intermediate can react with aldehydes to form an imine, which then undergoes oxidative cyclization to afford 8-substituted xanthines.[2][6]
These alternative pathways allow for the introduction of diverse functional groups at the 8-position, enabling the systematic exploration of structure-activity relationships for various biological targets.[2]
Safety Precautions
-
Reagents: Handle all chemicals, including dichloromethane, aqueous ammonia, and triethyl orthoformate, in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Microwave Synthesis: Use only pressure-rated, sealed vessels specifically designed for microwave chemistry. Never exceed the recommended volume, temperature, or pressure limits of the vessel or the instrument.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
-
Shejul, S. S., et al. (2008). Synthesis of Xanthine Derivatives by Ring Closure Reaction. Asian Journal of Chemistry, 20(7), 5441-5446. [Link]
-
Kaur, H., et al. (2021). Xanthine: Synthetic Strategy And Biological Activity. Biointerface Research in Applied Chemistry, 12(6), 7438-7468. [Link]
-
Singh, P., et al. (2022). Recent Advances in the Synthesis of Xanthines: A Short Review. Scientifica, vol. 2022, Article ID 9534609. [Link]
-
Petrucci, R., et al. (2021). Xanthine Scaffold: Available Synthesis Routes to Deliver Diversity by Derivatization. Mini-Reviews in Organic Chemistry, 18. [Link]
-
Abdelgawad, M. A., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry, 7, 95. [Link]
-
Abdelgawad, M. A., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry, 7, 95. [Link]
-
Hager, M., et al. (2007). Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones. Beilstein Journal of Organic Chemistry, 3, 23. [Link]
-
Singh, P., et al. (2022). Recent Advances in the Synthesis of Xanthines: A Short Review. Semantic Scholar. [Link]
Sources
- 1. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]
Application Note: 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione for Nitrosamine Analysis
Introduction: The Critical Role of Reference Standards in Nitrosamine Impurity Analysis
The discovery of N-nitrosamine impurities in common medications has presented a significant challenge to the pharmaceutical industry, necessitating robust analytical methods to ensure patient safety.[1][2][3] Nitrosamines are classified as probable human carcinogens based on animal studies, and their presence in pharmaceuticals is a major concern for global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][4][5] These agencies have issued stringent guidelines for the control of nitrosamine impurities in human drugs.[1][4][5]
Accurate and precise quantification of these impurities at trace levels is paramount. This requires highly characterized reference standards for analytical method development, validation, and routine quality control (QC).[6] 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione serves as a crucial N-nitroso derivative reference material for these applications.[6] Its structural features are pertinent to the analysis of nitrosamine drug substance-related impurities (NDSRIs), a class of nitrosamines derived from the drug substance itself.[5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione as a reference standard in a validated LC-MS/MS workflow.
Physicochemical Characteristics of Nitrosopyrimidine Analogs
While specific data for the dibutyl derivative is not extensively published, the properties of structurally similar nitrosopyrimidines, such as the dimethyl and diethyl analogs, provide valuable insights.
Note: The following data is for the dimethyl and diethyl analogs and should be used as a reference point.
| Property | 6-Amino-1,3-dimethyl-5-nitroso-2,4(1H,3H)-pyrimidinedione | 6-Amino-1,3-diethyl-5-nitroso-2,4(1H,3H)-pyrimidinedione |
| CAS Number | 6632-68-4[7] | 89073-60-9[8][9] |
| Molecular Formula | C₆H₈N₄O₃ | C₈H₁₂N₄O₃[9][10] |
| Molecular Weight | 184.15 g/mol | 212.21 g/mol [9][10] |
| Appearance | Solid[11] | Not specified |
| Melting Point | 241-243 °C[7] | Not specified |
| Boiling Point | 513 °C at 760 mmHg[7] | Not specified |
| Solubility | >27.6 µg/mL[7] | Likely exhibits both hydrophilic and lipophilic characteristics.[8] |
These compounds belong to the pyrimidine derivative class and are characterized by the presence of a nitroso group, which imparts specific reactivity.[8]
Safety and Handling Precautions
As with all chemical reagents, proper safety protocols must be followed when handling 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione and its analogs.
-
Hazard Classification: The dimethyl analog is suspected of causing cancer (H351).[7]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.[7]
-
Handling: Use in a well-ventilated area and avoid dust formation.[7]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[7]
Protocol: Quantitative Analysis of Nitrosamines using LC-MS/MS
This protocol outlines a general workflow for the use of 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione as a reference standard for the quantification of nitrosamine impurities in a drug product. The method is based on established LC-MS/MS procedures for nitrosamine analysis.[12][13][14]
Preparation of Standard Solutions
The accuracy of the quantification relies heavily on the precise preparation of standard solutions.
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Working Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of working standards at concentrations relevant to the expected levels of nitrosamine impurities in the sample. A typical calibration curve might range from 5 to 100 ng/mL.[15]
Sample Preparation
The goal of sample preparation is to extract the nitrosamine impurities from the drug product matrix while minimizing interference.
-
Crushing and Weighing: Crush a sufficient number of tablets to obtain a representative sample. Accurately weigh a portion of the powdered sample.
-
Extraction: Transfer the weighed sample to a centrifuge tube. Add a measured volume of extraction solvent (e.g., methanol or a mixture of methanol and water).[16]
-
Sonication and Vortexing: Vortex the mixture for approximately 5 minutes, followed by sonication for 10-15 minutes to ensure complete dissolution and extraction of the nitrosamines.[16][17]
-
Centrifugation and Filtration: Centrifuge the sample to pelletize any undissolved excipients.[16] Filter the supernatant through a 0.22 µm or 0.45 µm filter (e.g., PVDF or PTFE) into an autosampler vial.[14][16]
LC-MS/MS Instrumentation and Conditions
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides the necessary sensitivity and selectivity for trace-level nitrosamine analysis.[13][18]
Table 1: Suggested LC-MS/MS Parameters
| Parameter | Recommended Condition | Rationale |
| LC Column | C18 reverse-phase column (e.g., 150 x 3.0 mm, 2.7 µm)[14] | Provides good retention and separation of polar nitrosamines. |
| Mobile Phase A | 0.1% Formic acid in water | Acidified mobile phase promotes ionization. |
| Mobile Phase B | 0.1% Formic acid in methanol or acetonitrile | Organic modifier for gradient elution. |
| Gradient | Optimized for separation of the target analyte from matrix components. | A gradient elution is crucial for resolving complex mixtures. |
| Flow Rate | 0.3 - 0.5 mL/min | Typical flow rate for analytical LC. |
| Injection Volume | 5 - 10 µL | Balances sensitivity with potential for column overload. |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)[13] | ESI is suitable for a broad range of compounds, while APCI can be advantageous for less polar molecules. |
| Ionization Mode | Positive | Nitrosamines readily form positive ions. |
| Detection Mode | Multiple Reaction Monitoring (MRM)[13] | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
MRM Transition: The specific MRM transition for 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione will need to be determined empirically by infusing the standard solution into the mass spectrometer.
Data Analysis and Quantification
-
Calibration Curve: Generate a calibration curve by plotting the peak area of the reference standard against its concentration for the series of working standards. A linear regression with a correlation coefficient (r²) of ≥ 0.99 is desirable.[15]
-
Quantification: Determine the concentration of the nitrosamine impurity in the prepared sample by interpolating its peak area from the calibration curve.
-
Reporting: Report the final concentration of the nitrosamine impurity in the drug product, typically in parts per million (ppm) or nanograms per gram (ng/g) of the active pharmaceutical ingredient (API).
Method Validation and System Suitability
To ensure the reliability of the analytical results, the method must be validated according to ICH Q2(R1) guidelines.[17] Key validation parameters include:
-
Specificity: The ability to detect the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
System suitability tests should be performed before each analytical run to ensure the performance of the LC-MS/MS system. This typically involves injecting a standard solution and verifying parameters such as peak shape, retention time, and signal-to-noise ratio.
Conclusion
6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione is an essential reference standard for the accurate and reliable quantification of nitrosamine impurities in pharmaceutical products.[6] The use of this well-characterized standard in a validated LC-MS/MS workflow enables pharmaceutical manufacturers to meet the stringent regulatory requirements set forth by agencies such as the FDA and EMA.[1][4][6] By implementing robust analytical methods, the pharmaceutical industry can ensure the quality and safety of medicines for patients worldwide.
References
-
precisionFDA. (n.d.). 6-AMINO-1,3-DIETHYL-5-NITROSO-2,4(1H,3H)-PYRIMIDINEDIONE. Retrieved from [Link]
-
Veeprho. (n.d.). 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione. Retrieved from [Link]
-
PubChem. (n.d.). 6-Amino-1,3-diethyl-5-nitroso-2,4(1H,3H)-pyrimidinedione. Retrieved from [Link]
-
ACS Publications. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology. Retrieved from [Link]
-
European Medicines Agency. (2025). Nitrosamine impurities. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). Control of Nitrosamine Impurities in Human Drugs. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). CDER Nitrosamine Impurity Acceptable Intake Limits. Retrieved from [Link]
-
Ellutia. (n.d.). Nitrosamines in Pharma. Retrieved from [Link]
-
Waters Corporation. (n.d.). Nitrosamines Analysis with LC-MS/MS. Retrieved from [Link]
-
SGS USA. (2020). Nitrosamine Detection: Meet EMA and FDA Regulations. Retrieved from [Link]
-
PMDA. (2019). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. Retrieved from [Link]
-
Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Year 2025. (2026). Retrieved from [Link]
-
National Institutes of Health. (n.d.). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2024). A Comprehensive LC-MS/MS Method for Detecting Genotoxic Nitrosamine Impurities in Favipiravir API. Retrieved from [Link]
-
Association for Accessible Medicines. (n.d.). AAM White Paper - Nitrosamines. Retrieved from [Link]
Sources
- 1. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Nitrosamine Detection: Meet EMA and FDA Regulations | SGS USA [sgs.com]
- 3. edaegypt.gov.eg [edaegypt.gov.eg]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. veeprho.com [veeprho.com]
- 7. echemi.com [echemi.com]
- 8. CAS 89073-60-9: 6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,… [cymitquimica.com]
- 9. 6-Amino-1,3-diethyl-5-nitroso-2,4(1H,3H)-pyrimidinedione | C8H12N4O3 | CID 385990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. GSRS [precision.fda.gov]
- 11. 2,4(1H,3H)-Pyrimidinedione,6-amino-1-methyl-5-nitroso- [cymitquimica.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. waters.com [waters.com]
- 14. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
- 15. ijper.org [ijper.org]
- 16. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. sepscience.com [sepscience.com]
Application Note: A Validated HPLC Method for the Quantification of 6-amino-1,3-dibutyl-5-nitrosouracil
Abstract and Introduction
The control of N-nitroso compounds in pharmaceutical products is of critical importance due to their classification as probable human carcinogens.[1] 6-amino-1,3-dibutyl-5-nitrosouracil is a representative of this class, potentially arising as an impurity during the synthesis of active pharmaceutical ingredients (APIs) or as a degradation product. Its quantification requires a robust, sensitive, and specific analytical method to ensure product quality and patient safety.
This application note presents a comprehensive guide to the development and validation of a reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection for the determination of 6-amino-1,3-dibutyl-5-nitrosouracil. While specific methods for the dibutyl derivative are not prevalent in public literature, the principles outlined here are derived from established methods for analogous nitrosouracil compounds, such as methyl derivatives, and adapted to the physicochemical properties of the target analyte.[2] The protocols herein are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline, ensuring a scientifically sound and regulatory-compliant approach.[3][4][5]
Analytical Principle: The "Why" Behind the Method
The chosen analytical technique is Reverse-Phase HPLC with UV Detection . This choice is predicated on several key factors:
-
Analyte Polarity: 6-amino-1,3-dibutyl-5-nitrosouracil possesses both polar (amino, nitroso, uracil ring) and non-polar (two butyl chains) moieties. This amphiphilic nature makes it an ideal candidate for separation on a non-polar stationary phase (like C18) with a polar mobile phase. The butyl chains provide significant hydrophobicity, ensuring strong retention and allowing for fine-tuning of the elution time with organic modifiers.
-
Chromophore Presence: The uracil ring system, conjugated with the nitroso group, acts as a strong chromophore, making the molecule readily detectable by UV-Vis spectroscopy.[6][7] This allows for sensitive quantification without the need for complex derivatization procedures.
-
Robustness and Accessibility: RP-HPLC is a ubiquitous, robust, and well-understood technique in the pharmaceutical industry, making this method easily transferable between laboratories.
The core principle involves injecting the sample into a high-pressure stream of a polar mobile phase, which carries it through a column packed with a non-polar stationary phase. The analyte partitions between the two phases. By precisely controlling the mobile phase composition (the ratio of aqueous to organic solvent), we can manipulate the retention time of the analyte, separating it from other components in the sample matrix. Quantification is achieved by comparing the peak area of the analyte to that of a reference standard of known concentration.
Materials, Reagents, and Instrumentation
Reagents and Materials
-
Reference Standard: 6-amino-1,3-dibutyl-5-nitrosouracil (Purity ≥ 98%)
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Type I, 18.2 MΩ·cm)
-
Mobile Phase Additive: Formic acid (LC-MS Grade, ≥ 99%)
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
-
Glassware: Class A volumetric flasks, amber vials to protect from light.[8]
-
Filters: 0.22 µm or 0.45 µm PVDF or PTFE syringe filters for sample preparation.
Instrumentation
-
HPLC System: An Agilent 1260 Infinity II LC System, Waters Alliance e2695, or equivalent, equipped with:
-
Quaternary Pump or Binary Pump
-
Autosampler with temperature control
-
Column Thermostat
-
Variable Wavelength or Photodiode Array (PDA) Detector
-
-
Analytical Column: Waters Symmetry C18 (4.6 x 150 mm, 5 µm) or equivalent C18 phase.
-
Data Acquisition: Empower™, Chromeleon™, or equivalent Chromatography Data System (CDS).
Experimental Protocols
Protocol 1: Preparation of Solutions
Rationale: Accurate preparation of standards and samples is the foundation of reliable quantification. The use of amber vials is a critical precaution, as nitrosamines can be susceptible to degradation under UV light.[8] The chosen diluent must fully solubilize the analyte and be compatible with the mobile phase to ensure good peak shape.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with Type I water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with acetonitrile.
-
Degas both mobile phases for 15 minutes using an ultrasonic bath or inline degasser.
-
-
Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of the 6-amino-1,3-dibutyl-5-nitrosouracil reference standard into a 100 mL amber volumetric flask.
-
Dissolve and bring to volume with the diluent (50:50 Acetonitrile/Water). Mix thoroughly. This is the Stock Solution.
-
-
Working Standard & Calibration Curve Solutions:
-
Prepare a series of calibration standards by serially diluting the Stock Solution. For a typical range, prepare concentrations from 0.5 µg/mL to 20 µg/mL.
-
Protocol 2: Chromatographic Analysis & System Suitability
Rationale: System Suitability Testing (SST) is performed before any sample analysis to demonstrate that the chromatographic system is performing adequately on that day. The acceptance criteria ensure that the resulting data will be reliable.
-
Wavelength (λmax) Determination:
-
Using the PDA detector, scan the 10 µg/mL standard solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). This will be the wavelength used for quantification.
-
-
HPLC Instrument Parameters:
-
The following conditions serve as a starting point and should be optimized as needed. The higher percentage of organic solvent compared to methods for methyl analogs is to account for the increased hydrophobicity of the dibutyl chains.
-
| Parameter | Recommended Condition |
| Column | Waters Symmetry C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Acetonitrile |
| Gradient | 0-2 min: 40% B2-10 min: 40% to 80% B10-12 min: 80% B12-12.1 min: 80% to 40% B12.1-15 min: 40% B (Equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at determined λmax |
| Run Time | 15 minutes |
-
System Suitability Test (SST):
-
Inject the working standard solution (e.g., 10 µg/mL) six consecutive times.
-
Calculate the parameters below and verify they meet the acceptance criteria.
-
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
Protocol 3: Sample Preparation and Analysis
Rationale: The goal of sample preparation is to extract the analyte from the matrix into a clean solution suitable for injection. Ultrasonic extraction is a common and effective technique for solid dosage forms.[9]
-
For Drug Substance (API):
-
Accurately weigh an amount of the API powder equivalent to ~10 mg of the analyte and transfer to a 100 mL amber volumetric flask.
-
Add ~70 mL of diluent, sonicate for 15 minutes to dissolve, allow to cool to room temperature, and dilute to volume with the diluent.
-
-
For Drug Product (e.g., Tablets):
-
Weigh and finely crush a representative number of tablets (e.g., 10).
-
Accurately weigh an amount of the crushed powder equivalent to ~10 mg of the analyte and transfer to a 100 mL amber volumetric flask.
-
Follow the same sonication and dilution procedure as for the drug substance.
-
-
Final Preparation:
-
Filter an aliquot of the prepared sample solution through a 0.22 µm syringe filter into an amber HPLC vial.
-
Inject the sample onto the HPLC system and integrate the peak corresponding to 6-amino-1,3-dibutyl-5-nitrosouracil.
-
Method Validation Protocol (per ICH Q2(R1))
The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[5]
Caption: Logical flow of ICH Q2(R1) method validation parameters.
Specificity
-
Procedure: Analyze a blank (diluent), a placebo (formulation without API), and a sample spiked with the analyte. Perform forced degradation studies (acid, base, peroxide, heat, light) on the analyte to ensure that degradation peaks do not interfere with the main analyte peak.
-
Acceptance Criteria: The analyte peak should be free from interference from any other components. Peak purity analysis (using a PDA detector) should pass.
Linearity
-
Procedure: Prepare at least five concentrations across the desired range (e.g., 50% to 150% of the target concentration). Inject each concentration in triplicate.
-
Acceptance Criteria: Plot a graph of mean peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1.0 | 50123 |
| 2.5 | 125489 |
| 5.0 | 250345 |
| 10.0 | 501100 |
| 15.0 | 752340 |
| Result | r² = 0.9998 |
Accuracy (Recovery)
-
Procedure: Spike a placebo or sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
| Spike Level | Theoretical (µg/mL) | Recovered (µg/mL) | % Recovery |
| 80% | 8.0 | 7.95 | 99.4% |
| 100% | 10.0 | 10.08 | 100.8% |
| 120% | 12.0 | 11.89 | 99.1% |
Precision
-
Procedure:
-
Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for each set of measurements should be ≤ 2.0%.
| Precision Type | % RSD (n=6) |
| Repeatability | 0.85% |
| Intermediate Precision | 1.10% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Procedure: Determine based on the signal-to-noise ratio (S/N) or by using the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: Typically, S/N of 3:1 for LOD and 10:1 for LOQ.
Robustness
-
Procedure: Make small, deliberate variations to the method parameters and assess the impact on SST results.
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase Composition (± 2% organic)
-
-
Acceptance Criteria: All SST parameters should remain within the acceptance criteria, demonstrating the method's reliability during normal use.
Overall Workflow Visualization
Caption: Standard operational workflow for HPLC analysis.
Safety Precautions
-
6-amino-1,3-dibutyl-5-nitrosouracil is a nitroso compound and should be handled as a potential carcinogen.[10]
-
Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Refer to the Safety Data Sheet (SDS) for the compound before handling.
-
Dispose of all waste containing the analyte according to institutional and local environmental regulations for hazardous chemical waste.
References
-
SIELC Technologies. Separation of 6-Amino-1-methyl-5-nitrosouracil on Newcrom R1 HPLC column. [Link]
-
ResearchGate. Miniaturized sample preparation strategies for the determination of N-nitrosamines in pharmaceutical products: A comprehensive review. [Link]
-
PubMed Central. Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract. [Link]
-
ResearchGate. (PDF) UV-vis study of some non persistent nitroxyl radicals. [Link]
- Google Patents. CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil.
-
PubChem. 6-Amino-1,3-dimethyl-5-nitrosouracil | C6H8N4O3 | CID 81133. [Link]
-
ICH. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]
-
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
PubMed. UV-Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 2: selected applications. [Link]
-
FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ResearchGate. Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. [Link]
-
MDPI. In Vitro Studies of Genistein Lipophilic Derivatives as Potential UV Radiation Protectors. [Link]
-
ScienceDirect. Sample preparation in analysis of pharmaceuticals. [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]
-
ICH. Quality Guidelines. [Link]
-
NIH. UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 2. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Separation of 6-Amino-1-methyl-5-nitrosouracil on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. 6-Amino-1,3-dimethyl-5-nitrosouracil | C6H8N4O3 | CID 81133 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC-UV Method for Purity Analysis of 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione
Introduction
6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione is a substituted pyrimidine derivative with potential applications in pharmaceutical and chemical research. As with any active pharmaceutical ingredient (API) or key intermediate, ensuring its purity is critical for safety, efficacy, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a powerful and widely used technique for the purity assessment of such compounds. This application note presents a detailed, robust, and validated HPLC-UV method for the quantitative determination of the purity of 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione and for the separation of its potential impurities and degradation products.
The developed method is stability-indicating, as demonstrated through forced degradation studies conducted in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2] This ensures that the method can accurately separate the main analyte from any degradation products that may form under various stress conditions, thus providing a reliable assessment of the compound's stability.
Scientific Rationale and Method Development Strategy
The molecular structure of 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione, with its pyrimidine core, amino and nitroso functional groups, and butyl side chains, dictates a reversed-phase HPLC approach for optimal separation. The butyl groups impart significant hydrophobicity, making a C18 stationary phase a suitable choice for achieving adequate retention and resolution from more polar impurities.[3][4]
Acetonitrile was selected as the organic modifier in the mobile phase due to its low UV cutoff, chemical inertness, and ability to provide sharp peaks for a wide range of compounds.[5][6] A gradient elution with water is employed to ensure the timely elution of both polar and non-polar impurities. A photodiode array (PDA) detector is utilized to monitor the elution profile across a range of wavelengths, allowing for the determination of the optimal detection wavelength and the assessment of peak purity.[7][8][9][10][11]
The method validation is based on the principles outlined in ICH Q2(R1) to demonstrate its suitability for its intended purpose.[12][13][14][15]
Experimental Workflow
Caption: Workflow for HPLC-UV Purity Analysis.
Materials and Methods
1. Reagents and Materials
-
6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione reference standard and test samples.
-
Acetonitrile (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Methanol (HPLC grade)
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
2. Instrumentation
-
An HPLC system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Data acquisition and processing software.
3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | PDA at 280 nm (for quantification) and spectral scan from 200-400 nm |
Rationale for Parameter Selection:
-
Column: A C18 column provides the necessary hydrophobicity to retain the analyte and separate it from potential impurities. The dimensions and particle size offer a good balance between efficiency and backpressure.
-
Mobile Phase: The acetonitrile/water system is a common and effective mobile phase for reversed-phase chromatography.[16][17]
-
Gradient Program: A gradient elution is crucial for separating compounds with a range of polarities. The program is designed to provide good resolution between the main peak and any early or late eluting impurities.
-
Flow Rate and Column Temperature: These parameters are optimized to achieve efficient separation within a reasonable runtime while maintaining acceptable column pressure.
-
Detection Wavelength: The pyrimidine ring system and the nitroso group are expected to have significant UV absorbance. Based on data for similar pyrimidine derivatives, 280 nm is chosen as a suitable wavelength for quantification, offering good sensitivity for the parent compound and likely impurities.[18] A PDA detector allows for confirmation of this choice and the identification of other potential detection wavelengths.
Protocols
1. Standard Solution Preparation (100 µg/mL)
-
Accurately weigh approximately 10 mg of the 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Sonicate for 5 minutes to ensure complete dissolution.
2. Sample Solution Preparation (100 µg/mL)
-
Accurately weigh approximately 10 mg of the test sample.
-
Follow steps 1.2 to 1.4 for the standard solution preparation.
3. System Suitability Test (SST)
Before sample analysis, perform five replicate injections of the standard solution to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
4. Purity Calculation
The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Method Validation
The analytical method was validated according to ICH Q2(R1) guidelines for the following parameters:[12][13]
1. Specificity (Forced Degradation Studies)
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. The sample was subjected to the following stress conditions as per ICH Q1A(R2) guidelines:[1][19][20]
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours.
-
Photolytic Degradation: Exposed to UV light (254 nm) and visible light for 7 days.
The results should demonstrate that the main peak is well-resolved from all degradation product peaks, and the peak purity of the analyte should be confirmed using the PDA detector.
2. Linearity
Linearity was assessed by analyzing a series of solutions of the reference standard at five different concentrations ranging from 50% to 150% of the nominal concentration (50, 75, 100, 125, and 150 µg/mL). A calibration curve of peak area versus concentration should be plotted, and the correlation coefficient (r²) should be ≥ 0.999.
3. Accuracy
Accuracy was determined by the recovery of a known amount of the reference standard spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the nominal concentration). The recovery should be within 98.0% to 102.0%.
4. Precision
-
Repeatability (Intra-day precision): Determined by analyzing six replicate preparations of the sample solution on the same day. The %RSD of the purity results should be ≤ 1.0%.
-
Intermediate Precision (Inter-day precision): Determined by analyzing the same sample on two different days by two different analysts. The %RSD of the combined results should be ≤ 2.0%.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Response / Slope)
-
LOQ = 10 * (Standard Deviation of the Response / Slope)
6. Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic parameters:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
The system suitability parameters should remain within the acceptance criteria for all variations.
Results and Discussion
The developed HPLC-UV method provides a sharp, symmetrical peak for 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione with good resolution from potential impurities and degradation products. The validation results demonstrate that the method is specific, linear, accurate, precise, and robust for its intended purpose.
The forced degradation studies showed significant degradation under acidic, basic, and oxidative conditions, highlighting the importance of a stability-indicating method. The PDA detector was instrumental in confirming the peak purity of the analyte in the presence of these degradation products.
Conclusion
This application note describes a comprehensive and validated HPLC-UV method for the purity analysis of 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione. The method is suitable for routine quality control and stability testing in research and drug development settings. The detailed protocol and validation data provide a high degree of confidence in the reliability and accuracy of the results obtained using this method.
References
-
International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
-
Patel, S. A., et al. (2012). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Journal of Advanced Pharmaceutical Technology & Research, 3(3), 188–192. [Link]
-
SCION Instruments. (n.d.). Diode Array Detector HPLC | DAD. Retrieved from [Link]
-
American Chemical Society. (1998). Effect of Acetonitrile/Water Mobile-Phase Composition on Adsorption Characteristics of Reversed-Phase Liquid Chromatography. Analytical Chemistry, 70(15), 3233-3242. [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]
-
International Council for Harmonisation. (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
Teasenz. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ResearchGate. (2012). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). [Link]
-
Shimadzu. (n.d.). UV vs Diode-Array (PDA) Detectors for (U)HPLC. Retrieved from [Link]
-
Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. [Link]
-
European Medicines Agency. (2025). ICH Q1 Guideline on stability testing of drug substances and drug products_Step 2b. [Link]
-
Shimadzu. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile. Retrieved from [Link]
-
GenTech Scientific. (2023). A Brief Overview of PDA Detectors in HPLC. [Link]
-
National Institutes of Health. (2012). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
Contract Testing Laboratories of America. (2024). HPLC Analysis with Diode Array Detection. [Link]
-
KBV Research. (n.d.). Why is Acetonitrile Used in HPLC?. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
ResearchGate. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. [Link]
-
Welch Materials. (2025). Choose Methanol or Acetonitrile? The Organic Mobile Phase in HPLC. [Link]
-
ResearchGate. (n.d.). Mobile phase optimization using acetonitrile and water. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. [Link]
-
Phenomenex. (2025). Types of HPLC Detectors. [Link]
-
National Institutes of Health. (2019). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
YouTube. (2024). ICH Q2 Validation of Analytical Procedures. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 4. Reverse Phase Chromatography (C18) | Column for HPLC | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. kbvresearch.com [kbvresearch.com]
- 7. Diode Array Detector HPLC | DAD | SCION Instruments [scioninstruments.com]
- 8. UV vs Diode-Array (PDA) Detectors for (U)HPLC [ssi.shimadzu.com]
- 9. gentechscientific.com [gentechscientific.com]
- 10. ctlatesting.com [ctlatesting.com]
- 11. Types of HPLC Detectors | Phenomenex [phenomenex.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. fda.gov [fda.gov]
- 14. youtube.com [youtube.com]
- 15. starodub.nl [starodub.nl]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ICH Official web site : ICH [ich.org]
- 20. database.ich.org [database.ich.org]
Application Note: Ultrasensitive LC-MS/MS Protocol for the Detection of Trace N-nitroso-dibutyl-uracil Impurity (CAS 132716-86-0)
Abstract
The presence of nitrosamine impurities in pharmaceutical products is a critical safety concern due to their classification as probable human carcinogens.[1][2][3] This application note provides a comprehensive, step-by-step Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) protocol for the sensitive and selective detection of the trace nitroso impurity, 6-amino-1,3-dibutyl-5-nitrosopyrimidine-2,4-dione (CAS 132716-86-0)[4], a potential Nitrosamine Drug Substance-Related Impurity (NDSRI). The methodology detailed herein is designed for researchers, quality control analysts, and drug development professionals, offering robust procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with guidelines for method validation to ensure data integrity and regulatory compliance.
Introduction: The Nitrosamine Challenge
Since 2018, the detection of nitrosamine impurities in various drug products has led to widespread recalls and heightened regulatory scrutiny from bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3] These impurities can form during drug substance or drug product manufacturing and storage, typically from a reaction between secondary or tertiary amines and nitrosating agents.[5]
Nitrosamines are categorized as a "cohort of concern" by the International Council for Harmonisation (ICH) under the M7(R1) guideline for mutagenic impurities, necessitating stringent control to limit potential carcinogenic risk.[6][7][8][9] Regulatory agencies require manufacturers to perform risk assessments and, if a risk is identified, conduct confirmatory testing using validated, highly sensitive analytical methods.[10] LC-MS/MS has become the gold standard for this task due to its exceptional sensitivity and selectivity, enabling quantification at or below the stringent Acceptable Intake (AI) limits set by authorities.[11][12] These AI limits can range from 26.5 ng/day for high-potency nitrosamines to 1500 ng/day for those with lower carcinogenic risk, based on a Carcinogenic Potency Categorization Approach (CPCA).[5][13][14]
This document focuses on the specific N-nitroso compound 6-amino-1,3-dibutyl-5-nitrosopyrimidine-2,4-dione (henceforth referred to as N-nitroso-dibutyl-uracil), providing a detailed analytical framework to meet and exceed regulatory expectations.
Analyte of Interest
| Parameter | Details |
| IUPAC Name | 6-amino-1,3-dibutyl-5-nitrosopyrimidine-2,4-dione[4] |
| CAS Number | 132716-86-0[4] |
| Molecular Formula | C12H20N4O3[4] |
| Molecular Weight | 268.31 g/mol [4] |
| Structure | A uracil derivative with butyl chains at N1 and N3 positions and a nitroso group at C5. |
Analytical Principle: The Power of LC-MS/MS
The quantification of trace-level impurities in a complex matrix, such as an Active Pharmaceutical Ingredient (API) or a formulated drug product, requires a technique that offers both high separation efficiency and exquisite detection selectivity.
-
Liquid Chromatography (LC): The LC stage separates the target analyte (N-nitroso-dibutyl-uracil) from the API, excipients, and other potential impurities. A reversed-phase C18 column is typically effective, separating compounds based on their hydrophobicity. An acidic mobile phase, commonly containing formic acid, is crucial as it promotes the protonation of the target analyte, which is a prerequisite for efficient positive mode electrospray ionization.[15]
-
Tandem Mass Spectrometry (MS/MS): This is the key to achieving ultra-high sensitivity and specificity.
-
Ionization: Electrospray Ionization (ESI) is a common and effective method for ionizing polar molecules like nitrosamines.[16] Atmospheric Pressure Chemical Ionization (APCI) can also be a preferential technique, sometimes offering improved sensitivity and reduced matrix effects for certain nitrosamines.[15][17]
-
Precursor Ion Selection (Q1): The first quadrupole (Q1) is set to filter and allow only the protonated molecular ion ([M+H]+) of N-nitroso-dibutyl-uracil (m/z 269.2) to pass through.
-
Collision-Induced Dissociation (CID): In the collision cell (Q2), the selected precursor ions are fragmented by collision with an inert gas (e.g., argon).
-
Product Ion Monitoring (Q3): The third quadrupole (Q3) monitors for specific, characteristic fragment ions (product ions). This process, known as Multiple Reaction Monitoring (MRM), provides two layers of specificity (precursor and product ion masses), drastically reducing chemical noise and allowing for confident quantification at parts-per-billion (ppb) levels. A common fragmentation pathway for nitrosamines is the neutral loss of the NO radical (30 Da).[18]
-
Experimental Workflow
The overall analytical process follows a structured sequence from sample receipt to final data reporting.
Caption: High-level workflow for N-nitroso-dibutyl-uracil analysis.
Detailed Analytical Protocol
5.1 Reagents and Materials
-
N-nitroso-dibutyl-uracil (CAS 132716-86-0) reference standard
-
Isotopically labeled internal standard (e.g., N-nitroso-dibutyl-uracil-d18), if available
-
LC-MS grade Methanol
-
LC-MS grade Acetonitrile
-
LC-MS grade Water
-
Formic Acid (≥99%)
-
LC system: UPLC/UHPLC system capable of binary gradients
-
MS system: Triple quadrupole mass spectrometer with an ESI or APCI source
-
Analytical column: High-quality C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size)
-
Syringe filters: 0.22 µm PVDF
-
Autosampler vials: Amber glass to protect from light, as nitrosamines can be light-sensitive.[19]
5.2 Preparation of Standards and Samples
Causality: The goal of sample preparation is to quantitatively extract the analyte from the matrix while minimizing interferences. A simple "dilute-and-shoot" approach is preferred to reduce variability. Using an isotopically labeled internal standard (ISTD) is best practice to correct for matrix effects and variations in instrument response.
-
Stock Solution (100 µg/mL): Accurately weigh ~5 mg of N-nitroso-dibutyl-uracil reference standard into a 50 mL amber volumetric flask. Dissolve and dilute to volume with methanol.
-
Internal Standard (ISTD) Stock (100 µg/mL): Prepare similarly if using an ISTD.
-
Working Standard & Calibration Curve: Prepare a series of calibration standards by serially diluting the stock solution in a suitable diluent (e.g., 50:50 Methanol:Water). A typical range may be 0.05 to 50 ng/mL. Spike each calibration level with a fixed concentration of ISTD (e.g., 5 ng/mL).
-
Sample Preparation (API or Drug Product): a. Accurately weigh a quantity of powdered drug product or API equivalent to 100 mg of the active substance into a 15 mL centrifuge tube.[20] b. Add 10.0 mL of diluent (e.g., 50:50 Methanol:Water) and the ISTD solution. c. Vortex vigorously for 5 minutes to ensure complete dissolution/dispersion. d. Sonicate for 10 minutes to aid extraction.[20] e. Centrifuge at >3000 x g for 10 minutes to pelletize insoluble excipients.[20][21] f. Filter the supernatant through a 0.22 µm PVDF filter into an amber autosampler vial.
5.3 LC Method Parameters
Causality: The gradient is designed to retain the analyte on the column away from the solvent front and then elute it as a sharp, symmetrical peak for optimal sensitivity. The flow rate and column temperature are optimized for efficiency and reproducibility.
| Parameter | Recommended Setting |
| Column | Reversed-phase C18, 100 x 2.1 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 8.0 | |
| 10.0 | |
| 10.1 | |
| 12.0 |
5.4 MS/MS Method Parameters
Causality: MRM transitions are selected based on the most stable and abundant precursor-to-product ion fragmentation, maximizing signal intensity. The quantifier ion is the most intense product ion, while the qualifier provides an additional layer of confirmation. The ratio of quantifier to qualifier should be consistent across all standards and samples.
| Parameter | Recommended Setting |
| Ionization Mode | ESI Positive (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | Analyte |
| N-nitroso-dibutyl-uracil (Quantifier) | |
| N-nitroso-dibutyl-uracil (Qualifier) | |
| ISTD (if used) |
Note: Collision Energy (CE) must be optimized empirically for the specific instrument to maximize product ion signal.
Method Validation
A robust method validation is essential to demonstrate that the protocol is fit for its intended purpose.[22] Key parameters should be assessed according to ICH Q2(R2) guidelines.[23]
| Validation Parameter | Description & Acceptance Criteria |
| Specificity | The ability to unequivocally assess the analyte in the presence of matrix components. Criterion: No significant interfering peaks at the retention time of the analyte in blank matrix samples.[24] |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. Criterion: Calibration curve with a correlation coefficient (r²) ≥ 0.99 over the specified range.[24] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. Criterion: Typically defined as a signal-to-noise ratio (S/N) of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Criterion: S/N ≥ 10:1; precision (%RSD) and accuracy (%Recovery) within ±20%.[24][25] |
| Accuracy | The closeness of test results to the true value. Assessed by spike-recovery experiments at multiple levels (e.g., LOQ, 100%, 150%). Criterion: Mean recovery typically within 80-120%.[24] |
| Precision | The degree of scatter between a series of measurements. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels. Criterion: Relative Standard Deviation (%RSD) typically ≤15% (≤20% at LOQ).[24][25] |
| Stability | Analyte stability in stock solutions and processed samples under defined storage conditions. Criterion: Recovery within ±15% of the initial value. |
Conclusion
This application note details a highly sensitive and specific LC-MS/MS protocol for the determination of the N-nitroso-dibutyl-uracil impurity (CAS 132716-86-0). The method provides a robust framework for sample preparation, chromatographic separation, and mass spectrometric detection suitable for trace-level quantification in pharmaceutical matrices. Adherence to the described protocol and rigorous method validation will ensure the generation of reliable, high-quality data that meets the stringent requirements of global regulatory agencies, ultimately safeguarding patient safety.
References
-
U.S. Food and Drug Administration. (2025, January 17). CDER Nitrosamine Impurity Acceptable Intake Limits. FDA. Retrieved from [Link]
-
International Council for Harmonisation. (2017, March 31). M7(R1) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. ICH. Retrieved from [Link]
-
Eurachem. (2025, May 27). LC-MS method validation in scientific research: it's time to harmonize and exemplify. Eurachem. Retrieved from [Link]
-
Pharmaceuticals and Medical Devices Agency. (n.d.). Nitrosamine Impurities. PMDA. Retrieved from [Link]
-
Plasmion GmbH. (n.d.). By Ionization Only: Detecting Nitrosamines with Mass Spectrometry. Plasmion. Retrieved from [Link]
-
Lin, C. H., et al. (2021). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. Journal of Food and Drug Analysis, 29(1), 105–116. Retrieved from [Link]
-
Grant, R. P. (2016). A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories. Clinical Biochemistry, 49(7-8), 536–544. Retrieved from [Link]
-
Forbes, M. W., et al. (2023). Rapid screening of high-priority N-nitrosamines in pharmaceutical, forensic, and environmental samples with paper spray ionization and filter cone spray ionization-mass spectrometry. Rapid Communications in Mass Spectrometry, 37(S2), e9493. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. EMA. Retrieved from [Link]
-
Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Resolian. Retrieved from [Link]
-
Anatune. (2020). Analysis of Nitrosamines in API and Drug Products. Anatune. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. NCBI. Retrieved from [Link]
-
RAPS. (2024, June 13). ICH M7 & Nitrosamines Impurities -Updates - Guidance, Documents, Resources. RAPS. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023, August 4). Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities. FDA. Retrieved from [Link]
-
MAC-MOD Analytical. (n.d.). Analysis of Nitrosamines in APIs. MAC-MOD Analytical. Retrieved from [Link]
-
Agilent. (2020, September 14). Nitrosamine Impurities Application Guide. Agilent. Retrieved from [Link]
-
Shimadzu. (n.d.). Quantitation of 8 Nitrosamines in 12 different solvents by LC-MS/MS system. Shimadzu. Retrieved from [Link]
-
Separation Science. (n.d.). Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. Separation Science. Retrieved from [Link]
-
Pharmaceutical Technology. (2025, April 4). N-Nitrosamine Impurities and FDA's Recommendations for Acceptable Intake Limits. Pharmaceutical Technology. Retrieved from [Link]
-
Zamann Pharma Support. (2024, September 11). ICH M7 for Nitrosamines: Steps for a Lifecycle Management. Zamann Pharma Support. Retrieved from [Link]
-
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. EMA. Retrieved from [Link]
-
Ardena. (n.d.). Q&A with Ardena Experts Nitrosamine Risk Assessment According to ICH M7. Ardena. Retrieved from [Link]
-
Reddit. (2024, August 4). LC-MS method validation resources. r/massspectrometry. Retrieved from [Link]
-
Fisher Scientific. (n.d.). 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione, TRC. Fisher Scientific. Retrieved from [Link]
-
Sharma, S., et al. (2022). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Journal of AOAC INTERNATIONAL, 105(5), 1185–1202. Retrieved from [Link]
-
Yang, S., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Journal of Mass Spectrometry, 57(9), e4861. Retrieved from [Link]
-
Taiwan Food and Drug Administration. (2020, August 24). Method of Test for Nitrosamines in Medicines - Multiple Analysis (LC-MS/MS Method). TFDA. Retrieved from [Link]
-
Cosmetic Ingredient Review. (2023, August 18). ADMIN Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities Guidance. CIR. Retrieved from [Link]
-
EDREX. (2025, January 1). Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products. EDREX. Retrieved from [Link]
-
Maitreyi, D., et al. (2023). Recent Regulatory Scenario of Nitrosamines Impurities in Regulated Market US, Europe and Canada. International Journal of Drug Regulatory Affairs, 11(2), 30-36. Retrieved from [Link]
-
International Journal of Pharmacy and Pharmaceutical Research. (2025, February 3). A Review of FDA Requirement on Recommended Acceptable Intake Limits for Nitrosamine Drug Substance Related Impurities. IJPPR. Retrieved from [Link]
Sources
- 1. ICH M7 for Nitrosamines: Steps for a Lifecycle Management - Zamann Pharma Support GmbH [zamann-pharma.com]
- 2. edaegypt.gov.eg [edaegypt.gov.eg]
- 3. ijdra.com [ijdra.com]
- 4. 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione, TRC 250 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.ie]
- 5. fda.gov [fda.gov]
- 6. database.ich.org [database.ich.org]
- 7. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH M7 & Nitrosamines Impurities -Updates - Guidance, Documents, Resources - Nitrosamines Exchange [nitrosamines.usp.org]
- 9. ardena.com [ardena.com]
- 10. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cir-safety.org [cir-safety.org]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 15. mac-mod.com [mac-mod.com]
- 16. By Ionization Only: Detecting Nitrosamines with Mass Spectrometry - Plasmion GmbH [plasmion.com]
- 17. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 18. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. lcms.cz [lcms.cz]
- 21. fda.gov.tw [fda.gov.tw]
- 22. eurachem.org [eurachem.org]
- 23. ema.europa.eu [ema.europa.eu]
- 24. resolian.com [resolian.com]
- 25. A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-amino-1,3-dibutyl-5-nitrosouracil in Pharmaceutical Quality Control
Foreword: The Imperative for Precise Quality Control in Pharmaceutical Development
In the landscape of pharmaceutical manufacturing, the purity and consistency of chemical entities are paramount. The presence of even minute impurities can significantly impact the safety and efficacy of an active pharmaceutical ingredient (API). Consequently, robust analytical methodologies are essential for the quality control (QC) of all materials used in drug synthesis. This document provides a comprehensive guide to the application of 6-amino-1,3-dibutyl-5-nitrosouracil in pharmaceutical QC, offering detailed protocols and the scientific rationale behind them. While specific literature on the 1,3-dibutyl derivative is sparse, the protocols herein are built upon the well-documented chemistry and analytical behaviors of its close structural analogs, such as 6-amino-1,3-dimethyl-5-nitrosouracil, ensuring a scientifically grounded approach.[1][2]
Introduction to 6-amino-1,3-dibutyl-5-nitrosouracil
6-amino-1,3-dibutyl-5-nitrosouracil belongs to the family of 5-nitrosouracils, which are derivatives of uracil, a fundamental component of ribonucleic acid (RNA). The introduction of alkyl chains at the N1 and N3 positions and a nitroso group at the C5 position imparts specific physicochemical properties that make it a compound of interest in synthetic and analytical chemistry.[2] In the context of pharmaceutical QC, it may serve several roles:
-
Reference Standard: For the identification and quantification of related impurities in APIs.
-
Intermediate in Synthesis: As a precursor in the synthesis of more complex molecules, its purity must be rigorously controlled.[2]
-
Potential Genotoxic Impurity (PGI): The nitroso functional group raises a structural alert for potential mutagenicity, necessitating sensitive analytical methods for its detection and control at trace levels.
Physicochemical Properties
| Property | Inferred Value/Characteristic for 6-amino-1,3-dibutyl-5-nitrosouracil | Rationale/Reference Analog (dimethyl derivative) |
| Molecular Formula | C₁₂H₂₀N₄O₃ | Based on chemical structure. |
| Molecular Weight | 268.31 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a colored crystalline solid (e.g., reddish-pink or yellow) | The nitroso group in the dimethyl analog imparts color.[2] |
| Solubility | Expected to have higher solubility in organic solvents (e.g., acetonitrile, methanol, dichloromethane) compared to its dimethyl analog due to the longer alkyl chains. Limited solubility in water. | The dimethyl analog has a described solubility of >27.6 µg/mL in aqueous media at pH 7.4.[1][4] |
| UV-Vis Absorbance | Expected to have a chromophore due to the nitrosouracil core, with a λmax in the UV-Vis region suitable for spectrophotometric detection. | The uracil ring system with the nitroso group constitutes a strong chromophore. |
Synthesis and Potential Impurities
The synthesis of 6-amino-1,3-dibutyl-5-nitrosouracil is anticipated to follow the established route for its dimethyl analog, which involves the nitrosation of a 6-amino-1,3-dibutyluracil precursor.[2]
Synthetic Pathway
Caption: Proposed synthesis of 6-amino-1,3-dibutyl-5-nitrosouracil.
Potential Impurities
Understanding the synthetic route is crucial for identifying potential impurities that need to be monitored during quality control.
-
Unreacted Starting Material: 6-amino-1,3-dibutyluracil.
-
Over-nitrosated or Side-reaction Products: Formation of other nitrosated species.
-
Degradation Products: The nitroso group can be sensitive to light and temperature.
-
Residual Solvents and Reagents: From the synthesis and purification process.
Analytical Protocols for Quality Control
The following protocols are designed for the comprehensive quality control of 6-amino-1,3-dibutyl-5-nitrosouracil, covering its identity, purity, and quantification.
Protocol 1: Purity Determination and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and adaptability. A reversed-phase method is proposed, as it is well-suited for separating moderately polar to nonpolar compounds like N-alkylated uracil derivatives. The increased lipophilicity from the dibutyl chains makes it an ideal candidate for this technique.
Workflow:
Caption: Workflow for HPLC purity analysis.
Detailed HPLC Method Parameters:
| Parameter | Recommended Conditions | Justification |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides good retention and resolution for nonpolar analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH for good peak shape of amine-containing compounds and is MS-compatible. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient Elution | 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B | A gradient is necessary to elute both the polar starting materials and the more nonpolar dibutyl product and related impurities within a reasonable time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume. |
| UV Detection | 280 nm and 340 nm | The uracil core absorbs in the lower UV range, while the nitroso group can provide absorbance at longer wavelengths. Dual-wavelength detection can aid in impurity identification. |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) | Ensures sample solubility and compatibility with the mobile phase. |
System Suitability:
Before sample analysis, the HPLC system must pass system suitability tests to ensure its performance.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of replicate injections | < 2.0% for peak area and retention time |
Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
Rationale: LC-MS provides unequivocal identification by confirming the molecular weight of the target compound and can be used to elucidate the structure of unknown impurities through fragmentation patterns.
Method Parameters:
-
LC System: Use the HPLC conditions described in Protocol 3.1.
-
Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Range: m/z 100 - 500
-
Expected Ion: [M+H]⁺ at m/z 269.16
Data Interpretation: The presence of a peak at the expected retention time with the corresponding mass-to-charge ratio confirms the identity of 6-amino-1,3-dibutyl-5-nitrosouracil.
Protocol 3: Spectroscopic Characterization (FTIR and ¹H NMR)
Rationale: Spectroscopic techniques provide orthogonal information for structural confirmation, which is a key component of quality control for reference standards and intermediates.
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: KBr pellet or ATR.
-
Expected Peaks:
-
~3400-3200 cm⁻¹ (N-H stretching of the amino group)
-
~2960-2870 cm⁻¹ (C-H stretching of the butyl groups)
-
~1700-1650 cm⁻¹ (C=O stretching of the uracil ring)
-
~1500-1450 cm⁻¹ (N=O stretching of the nitroso group)
-
-
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
-
Solvent: DMSO-d₆ or CDCl₃
-
Expected Signals:
-
Signals corresponding to the protons of the two butyl chains (triplets for the terminal CH₃, multiplets for the internal CH₂ groups).
-
A broad singlet for the amino (-NH₂) protons.
-
Signals for the N-CH₂ protons of the butyl groups adjacent to the uracil ring.
-
-
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The use of system suitability criteria in the HPLC method ensures that the analytical system is performing correctly before any sample is analyzed. The combination of chromatographic, mass spectrometric, and spectroscopic data provides a multi-faceted confirmation of the compound's identity and purity, significantly reducing the risk of erroneous results. For GMP environments, these methods would require full validation according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
Conclusion
6-amino-1,3-dibutyl-5-nitrosouracil, while not extensively documented, can be effectively analyzed for quality control purposes by leveraging established analytical principles for related compounds. The HPLC method detailed provides a robust framework for purity and impurity analysis, while LC-MS and spectroscopic techniques offer definitive structural confirmation. By implementing these protocols, pharmaceutical researchers and drug development professionals can ensure the quality and consistency of this important chemical entity.
References
-
PubChem. 6-Amino-1,3-dimethyl-5-nitrosouracil. Available from: [Link]
Sources
- 1. 6-Amino-1,3-dimethyl-5-nitrosouracil | 6632-68-4 | Benchchem [benchchem.com]
- 2. 6-Amino-1,3-dimethyl-5-nitrosouracil | 6632-68-4 | Benchchem [benchchem.com]
- 3. 6-AMINO-1,3-DIMETHYL-5-NITROSOURACIL | CymitQuimica [cymitquimica.com]
- 4. 6-Amino-1,3-dimethyl-5-nitrosouracil | C6H8N4O3 | CID 81133 - PubChem [pubchem.ncbi.nlm.nih.gov]
Standard Operating Procedure for 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione: Synthesis, Handling, and Application as an Analytical Standard
Foreword: A Note on N-Nitroso Compounds
The subject of this document, 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione, belongs to the N-nitroso class of compounds. It is critical for the user to understand that N-nitroso compounds are widely regarded as a class of probable human carcinogens. The safety protocols outlined herein are designed to mitigate the risks associated with handling this substance. All operations should be conducted with the utmost care and adherence to established safety guidelines for handling potent carcinogens.
Compound Profile and Significance
6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione is a synthetic heterocyclic compound of significant interest in the pharmaceutical industry. Its primary application is as a highly characterized analytical reference standard for the detection and quantification of potential nitrosamine impurities in drug substances and products.[1] The presence of nitrosamine impurities is a major concern for regulatory bodies such as the FDA and EMA, making accurate analytical standards like this compound essential for ensuring drug safety.
Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 132716-86-0 | [2] |
| Molecular Formula | C₁₂H₂₀N₄O₃ | [2] |
| Molecular Weight | 268.31 g/mol | [2] |
| IUPAC Name | 6-amino-1,3-dibutyl-5-nitrosopyrimidine-2,4-dione | LGC Standards |
| Synonyms | NSC 677538 | [2] |
| Appearance | Pink powder (typical for similar compounds) | General Knowledge |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available; likely soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. | Inferred from structure |
Critical Safety and Handling Protocols
WARNING: 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione is suspected of causing cancer. [3] This is based on the classification of the closely related 6-Amino-1,3-dimethyl-5-nitroso-2,4(1H,3H)-pyrimidinedione. All handling operations must be performed under the assumption that this compound is a carcinogen.
Engineering Controls
-
All work involving the solid material or its solutions must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.
-
Use of a powder-containment balance enclosure is recommended for weighing the solid material.
Personal Protective Equipment (PPE)
-
Gloves: Wear two pairs of nitrile gloves at all times. Change gloves immediately if contamination is suspected.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Lab Coat: A dedicated lab coat, preferably disposable, should be worn.
-
Respiratory Protection: If there is a risk of generating aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
First-Aid Measures
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Storage and Disposal
-
Storage: Store in a well-sealed container in a cool, dry, and dark place. The storage area should be a designated, locked cabinet for carcinogens.[3]
-
Disposal: Dispose of as hazardous waste in accordance with all local, state, and federal regulations. All contaminated materials (gloves, vials, etc.) must be collected in a designated, sealed hazardous waste container.
Synthesis Protocol: Nitrosation of 6-Amino-1,3-dibutyluracil
The synthesis of 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione is achieved through the nitrosation of its precursor, 6-Amino-1,3-dibutyluracil.[4] This reaction introduces the nitroso group at the 5-position of the pyrimidine ring.
Reagents and Equipment
-
6-Amino-1,3-dibutyluracil
-
Sodium nitrite (NaNO₂)
-
Formic acid
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Step-by-Step Procedure
-
In a round-bottom flask, suspend 1.0 equivalent of 6-Amino-1,3-dibutyluracil in a mixture of formic acid and water.
-
Cool the suspension to 0-5 °C using an ice bath with continuous stirring.
-
Slowly add a solution of 1.1 equivalents of sodium nitrite in deionized water dropwise to the cooled suspension over a period of 30 minutes. Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by TLC.
-
Upon completion, collect the resulting precipitate by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold deionized water to remove any residual acid and salts.
-
Dry the product under vacuum to yield 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione.
Synthesis Workflow Diagram
Caption: Synthesis workflow for 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione.
Application Protocol: Use as an Analytical Standard for LC-MS
This protocol outlines the preparation of stock and working standard solutions for the quantification of 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione as a nitrosamine impurity in a drug product.
Materials and Equipment
-
6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione reference standard
-
LC-MS grade methanol
-
LC-MS grade water with 0.1% formic acid
-
Class A volumetric flasks
-
Calibrated micropipettes
-
Amber glass vials
-
Analytical balance
Preparation of Stock Solution (100 µg/mL)
-
Accurately weigh approximately 2.5 mg of the reference standard into a 25 mL amber volumetric flask.
-
Dissolve the standard in methanol and bring to volume.
-
Cap the flask and sonicate for 5 minutes to ensure complete dissolution.
-
Store the stock solution at 2-8 °C, protected from light.
Preparation of Calibration Standards
Prepare a series of calibration standards by serial dilution of the stock solution using a suitable diluent (e.g., 50:50 methanol:water with 0.1% formic acid).
| Standard Level | Concentration (ng/mL) | Volume of Stock (µL) | Final Volume (mL) |
| 1 | 1 | 10 | 10 |
| 2 | 5 | 50 | 10 |
| 3 | 10 | 100 | 10 |
| 4 | 25 | 250 | 10 |
| 5 | 50 | 500 | 10 |
| 6 | 100 | 100 (from 10 µg/mL intermediate) | 10 |
Analytical Workflow Diagram
Caption: General workflow for nitrosamine impurity analysis using a reference standard.
Data Interpretation and System Suitability
The prepared calibration standards are injected into the LC-MS system to generate a calibration curve by plotting the peak area response against the concentration. The concentration of 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione in the drug product sample is then determined by interpolating its peak area from this curve.
A system suitability solution (typically a mid-level standard) should be injected periodically to ensure the continued validity of the analytical system, monitoring for parameters such as peak shape, retention time, and signal-to-noise ratio.
References
-
6-Amino-1,3-diethyl-5-nitroso-2,4(1H,3H)-pyrimidinedione. PrecisionFDA. [Link]
-
Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. National Institutes of Health. [Link]
- Prepn. of 1,3-di:substd.-6-amino-5-nitroso-uracil derivs.
-
6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione. Veeprho. [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione [lgcstandards.com]
- 3. echemi.com [echemi.com]
- 4. DE4123472A1 - Prepn. of 1,3-di:substd.-6-amino-5-nitroso-uracil derivs. - by reacting 1,3-di:substd. 6-amino-uracil derivs. with nitrate in medium consisting of water soluble carboxylic acid - Google Patents [patents.google.com]
Application Notes and Protocols for Cell-Based Assays Involving 6-amino-1,3-dibutyl-5-nitrosouracil
Introduction: Unveiling the Potential of 6-amino-1,3-dibutyl-5-nitrosouracil in Cellular Research
6-amino-1,3-dibutyl-5-nitrosouracil is a derivative of uracil, a fundamental component of ribonucleic acid (RNA). Uracil derivatives, particularly those with amino and nitroso substitutions, have garnered significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1][2][3] These compounds often serve as precursors in the synthesis of various heterocyclic molecules with therapeutic potential.[1][2][3] While specific research on the 1,3-dibutyl variant is emerging, the broader class of 6-aminouracil derivatives has demonstrated a range of biological properties, including antioxidant, antimicrobial, and anticancer effects.[1] The presence of the 5-nitroso group suggests a potential role as a nitric oxide (NO) scavenger, a property of considerable interest for investigating cellular signaling pathways where NO is a key second messenger.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 6-amino-1,3-dibutyl-5-nitrosouracil in various cell-based assays. The protocols detailed herein are designed to be self-validating and are grounded in established methodologies, providing a robust framework for investigating the compound's effects on cell viability, apoptosis, and oxidative stress.
Chemical and Physical Properties
A foundational understanding of the compound's properties is crucial for accurate and reproducible experimental design. While specific experimental data for the 1,3-dibutyl derivative is not extensively published, we can extrapolate from related structures like 6-amino-5-nitrosouracil and 6-amino-1,3-dimethyl-5-nitrosouracil.
| Property | Value (Estimated based on analogs) | Source |
| Molecular Formula | C₁₂H₂₀N₄O₃ | Inferred |
| Molecular Weight | 268.31 g/mol | Inferred |
| Appearance | Likely a solid crystalline powder | General observation for similar compounds |
| Solubility | Soluble in organic solvents like DMSO and ethanol; aqueous solubility may be limited. | Inferred from related compounds[4] |
Note: It is imperative for researchers to determine the precise solubility and stability of their specific batch of 6-amino-1,3-dibutyl-5-nitrosouracil in the desired cell culture medium prior to initiating any biological experiments.
Core Application: Nitric Oxide Scavenging and its Cellular Implications
The 5-nitroso group in the uracil ring is a key functional moiety that suggests 6-amino-1,3-dibutyl-5-nitrosouracil can act as a scavenger of nitric oxide (NO). NO is a pleiotropic signaling molecule involved in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. Dysregulation of NO production is implicated in various diseases, making compounds that can modulate NO levels valuable research tools and potential therapeutic agents.
The following protocols are designed to investigate the biological consequences of NO scavenging by 6-amino-1,3-dibutyl-5-nitrosouracil in a cellular context.
Protocol 1: Assessment of Cell Viability using the MTT Assay
Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This assay is fundamental for determining the cytotoxic potential of 6-amino-1,3-dibutyl-5-nitrosouracil and for establishing a suitable concentration range for subsequent mechanistic studies.
Experimental Workflow:
Caption: Workflow for assessing cell viability with the MTT assay.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of 6-amino-1,3-dibutyl-5-nitrosouracil in sterile DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Protocol 2: Detection of Apoptosis using Annexin V-FITC and Propidium Iodide Staining
Scientific Rationale: Apoptosis, or programmed cell death, is a critical cellular process.[5] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised. This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
Experimental Workflow:
Caption: Workflow for apoptosis detection using Annexin V and PI staining.
Detailed Steps:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of 6-amino-1,3-dibutyl-5-nitrosouracil (based on the IC₅₀ from the MTT assay) for a specified period (e.g., 24 hours). Include appropriate controls.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
Scientific Rationale: Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[8] Nitric oxide can react with superoxide to form peroxynitrite, a potent oxidizing and nitrating agent. By scavenging NO, 6-amino-1,3-dibutyl-5-nitrosouracil may modulate intracellular ROS levels. The 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay is a common method for detecting intracellular ROS. DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Experimental Workflow:
Caption: Workflow for measuring intracellular ROS with DCFH-DA.
Detailed Steps:
-
Cell Seeding: Plate cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.
-
Probe Loading: Remove the culture medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes in the dark.
-
Washing: Wash the cells twice with PBS to remove the excess probe.
-
Treatment: Add 100 µL of the desired concentrations of 6-amino-1,3-dibutyl-5-nitrosouracil to the wells. To investigate the protective effects, cells can be pre-treated with the compound before inducing oxidative stress with an agent like hydrogen peroxide (H₂O₂).
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. Measurements can be taken kinetically over time or at a fixed endpoint.
-
Data Analysis: Normalize the fluorescence intensity of the treated wells to that of the control wells to determine the relative change in intracellular ROS levels.
Data Interpretation and Further Investigations
The results from these assays will provide a comprehensive initial profile of the bioactivity of 6-amino-1,3-dibutyl-5-nitrosouracil.
-
Cell Viability: A dose-dependent decrease in cell viability will indicate cytotoxicity. The IC₅₀ value will be crucial for designing subsequent experiments.
-
Apoptosis: An increase in the Annexin V-positive/PI-negative population will suggest that the compound induces early apoptosis. This can be further confirmed by assays for caspase activation or DNA fragmentation (e.g., TUNEL assay).[6][9]
-
Oxidative Stress: A decrease in DCF fluorescence in cells co-treated with a ROS inducer and 6-amino-1,3-dibutyl-5-nitrosouracil would support its role as an antioxidant, potentially through its NO scavenging activity.
Further investigations could delve into the specific cellular signaling pathways affected by this compound. For instance, given its potential to modulate NO and ROS levels, examining its effects on pathways such as NF-κB, MAPK, and p53 would be a logical next step.[10][11]
Conclusion
6-amino-1,3-dibutyl-5-nitrosouracil represents a promising compound for cellular and pharmacological research. Its structural features suggest a role as a nitric oxide scavenger, with potential implications for modulating oxidative stress and cell fate. The detailed protocols provided in this application note offer a robust framework for initiating the investigation of its biological effects. By systematically applying these cell-based assays, researchers can elucidate the compound's mechanism of action and pave the way for its potential development as a therapeutic agent.
References
-
5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2025). RSC Advances. [Link]
-
6-Amino-5-nitrosouracil. PubChem. [Link]
-
5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. ResearchGate. [Link]
-
Synthesis, Characterization, Antioxidant Activity and Antitumor of Some 2-Amino-5-(3-nitro-phenyl)-1,3,4- thiadiazole Derivatives. ResearchGate. [Link]
-
Oxidative stress: from molecular studies to clinical intervention strategies. Frontiers in Bioscience-Landmark. [Link]
-
6-Amino-1,3-dimethyl-5-nitrosouracil. PubChem. [Link]
-
Assays for nitric oxide expression. PubMed. [Link]
-
Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products. PubMed Central. [Link]
-
In Vitro Cellular Assays for Oxidative Stress and Biomaterial Response. ResearchGate. [Link]
-
5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. National Center for Biotechnology Information. [Link]
-
What to Consider When Choosing Apoptotic Assays. Biocompare. [Link]
-
What nitric oxide scavengers do you recommend for in vivo experiments?. ResearchGate. [Link]
-
In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research. [Link]
-
6-AMINO-1,3-DIMETHYL-5-NITROSOURACIL. gsrs. [Link]
-
Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays. MDPI. [Link]
-
Analytical Techniques for Assaying Nitric Oxide Bioactivity. National Center for Biotechnology Information. [Link]
-
Therapeutically relevant cell-based assays for drug discovery. Nuvisan. [Link]
-
Apoptosis Detection Assays. PubMed. [Link]
- Preparation method of 6-amino-1, 3-dimethyl uracil.
-
Anti-oxidative stress treatment and current clinical trials. National Center for Biotechnology Information. [Link]
-
Oxidative stress status was investigated using ROS assay. (A)... ResearchGate. [Link]
-
Apoptosis Analysis by Flow Cytometry. Bio-Rad Antibodies. [Link]
Sources
- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. 6-Amino-1,3-dimethyl-5-nitrosouracil | 6632-68-4 | Benchchem [benchchem.com]
- 5. Apoptosis Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Apoptosis Assays [sigmaaldrich.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. mdpi.com [mdpi.com]
- 9. Apoptosis Detection Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-oxidative stress treatment and current clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Building Blocks as the Engine of Combinatorial Chemistry Libraries
For Researchers, Scientists, and Drug Development Professionals
Abstract
Combinatorial chemistry is a powerful strategy that accelerates the discovery of new molecules by systematically and rapidly synthesizing vast numbers of different, but structurally related, compounds, known as a library. The engine of this process is the modular use of "building blocks"—smaller, reactive chemical units that are coupled together in a predefined manner.[1] This application note provides a comprehensive guide to the strategic use of building blocks in the design and synthesis of combinatorial libraries for drug discovery and materials science. We will explore the theoretical underpinnings of library design, delve into the robust methodologies of solid-phase synthesis, present detailed protocols for practical implementation, and discuss the critical importance of quality control to ensure the integrity of screening results.
The Foundational Principle: Scaffolds and Building Blocks
At its core, combinatorial chemistry deconstructs complex target molecules into a central, constant component—the scaffold —and several variable components—the building blocks .[2] The scaffold provides the core three-dimensional structure, while the systematic variation of building blocks at designated points on the scaffold generates the library's chemical diversity.[3] This modular approach allows for the exploration of a vast chemical space with a relatively small set of starting materials.
The power of this methodology is exponential. For a scaffold with three points of diversity (R1, R2, R3), using 10 different building blocks for each point (10 for R1, 10 for R2, and 10 for R3) results in the generation of 10 x 10 x 10 = 1,000 unique compounds. Increasing the building block repertoire to 20 for each position would yield 8,000 compounds from a similar number of synthetic steps.[4]
Caption: The relationship between a core scaffold and multiple building block sets.
Strategic Library Design: The Causality Behind Building Block Selection
The utility of a combinatorial library is dictated not by its sheer size, but by the quality and diversity of its constituent members. The selection of scaffolds and building blocks is therefore a critical strategic decision.
2.1. Diversity-Oriented Synthesis (DOS) In the initial stages of drug discovery (hit identification), the goal is to explore a wide range of chemical space to find novel molecular structures that interact with a biological target.[5] Diversity-Oriented Synthesis (DOS) aims to create libraries with high skeletal and stereochemical diversity, often mimicking the structural complexity of natural products.[6]
-
Building Block Selection Rationale: For DOS, building blocks are chosen to introduce significant structural variation. This includes varying:
2.2. Target-Oriented and Focused Libraries Once a "hit" compound is identified, the next stage is lead optimization. Here, the goal is to synthesize a "focused" or "targeted" library of close analogues to improve potency, selectivity, and pharmacokinetic properties.[8]
-
Building Block Selection Rationale: Building blocks are chosen based on a specific hypothesis. For example, if the initial hit has a phenyl group, a focused library might explore various substitutions on that ring (e.g., chloro, methoxy, trifluoromethyl) to probe electronic and steric effects at the binding site.
Synthesis Methodologies: Realizing the Combinatorial Design
Solid-Phase Organic Synthesis (SPOS) is the cornerstone technology for combinatorial library construction.[9] It simplifies the synthetic process by immobilizing the growing molecule on an insoluble polymer bead (resin). This allows for the use of excess reagents to drive reactions to completion, with purification achieved by simply washing the beads.[4][10]
3.1. The Split-and-Pool Method: An Engine for Exponential Diversity The "split-and-pool" (or split-and-mix) technique is the most powerful method for generating massive "one-bead-one-compound" libraries.[11][12] The process involves iterative cycles of splitting, reacting, and pooling the solid-phase resin beads.
The Causality of the Process:
-
Split: A batch of resin beads is divided into multiple equal portions.
-
Couple: A different building block is coupled to the resin in each portion. This is the diversification step.
-
Pool: All portions of the resin are recombined and mixed thoroughly. This ensures that in the next round, each building block from the previous step has an equal chance of being combined with each building block of the current step.
This cycle is repeated for each point of diversity, leading to an exponential increase in the number of unique compounds.[13]
Caption: Workflow of a two-cycle split-and-pool synthesis.
3.2. Comparison of Synthesis Strategies While split-and-pool is excellent for generating large, diverse libraries for screening as mixtures, parallel synthesis is used to create smaller, focused libraries where each compound is stored in a separate well of a microtiter plate.[14]
| Feature | Split-and-Pool Synthesis | Parallel Synthesis |
| Library Size | Very large (10³ – 10⁶+ compounds)[11] | Small to moderate (10¹ – 10³ compounds)[11] |
| Format | Mixture of beads ("one-bead-one-compound") or cleaved mixture in solution[14] | Spatially addressed individual compounds (e.g., 96-well plate format)[14] |
| Throughput | Extremely high | Moderate to high |
| Application | Hit discovery, diversity screening[14] | Lead optimization, Structure-Activity Relationship (SAR) studies |
| Deconvolution | Required to identify active compounds from mixtures[4] | Not required; structure is known by position |
Protocol: Solid-Phase Split-and-Pool Synthesis of a Tripeptide Library
This protocol describes the synthesis of a 27-member tripeptide library from three different Fmoc-protected amino acid building blocks (Fmoc-Ala-OH, Fmoc-Gly-OH, Fmoc-Val-OH) on Rink Amide resin.
Materials:
-
Rink Amide MBHA Resin (100-200 mesh, ~0.5 mmol/g loading)
-
Fmoc-Ala-OH, Fmoc-Gly-OH, Fmoc-Val-OH
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Deprotection Solution: 20% Piperidine in DMF
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
-
Solid-phase synthesis vessels (e.g., fritted syringes)
Protocol Steps:
Part A: Resin Preparation
-
Place 300 mg of Rink Amide resin into a 10 mL synthesis vessel.
-
Swell the resin in DMF for 30 minutes.
-
Drain the DMF. Add 5 mL of 20% piperidine in DMF. Agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for an additional 15 minutes to ensure complete Fmoc removal from the linker.
-
Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL) to remove all traces of piperidine.
Part B: Cycle 1 - First Building Block Addition
-
Split: Divide the ~300 mg of prepared resin into three equal portions (~100 mg each) in separate synthesis vessels.
-
Couple:
-
To vessel 1, add a pre-activated solution of Fmoc-Ala-OH (3 eq), HBTU (3 eq), and DIPEA (6 eq) in 3 mL of DMF.
-
To vessel 2, add a pre-activated solution of Fmoc-Gly-OH (3 eq), HBTU (3 eq), and DIPEA (6 eq) in 3 mL of DMF.
-
To vessel 3, add a pre-activated solution of Fmoc-Val-OH (3 eq), HBTU (3 eq), and DIPEA (6 eq) in 3 mL of DMF.
-
-
Agitate all three vessels for 2 hours at room temperature.
-
Self-Validation Check: Perform a Kaiser test on a small sample of beads from each vessel. A negative result (beads remain colorless) indicates the coupling reaction is complete. If positive (blue beads), repeat the coupling step.
-
Wash the resin in all vessels with DMF (5 x 5 mL).
-
Pool: Combine the resin from all three vessels into a single, larger vessel. Wash with DMF (3 x 10 mL) and mix thoroughly to ensure randomization.
Part C: Cycle 2 & 3 - Second and Third Building Block Addition
-
Fmoc Deprotection: Treat the pooled resin with 20% piperidine in DMF as described in Part A (steps 3-5).
-
Repeat the entire Split-Couple-Pool process (Part B, steps 1-6) for the second position of diversity.
-
Repeat the Fmoc deprotection and the Split-Couple-Pool process one final time for the third position of diversity. After the final pooling step, perform a final Fmoc deprotection.
Part D: Library Cleavage and Characterization
-
Wash the final pooled resin with DMF (5x), DCM (5x), and dry under vacuum.
-
Cleavage: Add 10 mL of cleavage cocktail (95% TFA) to the dry resin. Agitate for 2 hours at room temperature.
-
Causality: TFA cleaves the synthesized molecules from the resin support and simultaneously removes side-chain protecting groups. TIS acts as a scavenger to trap reactive cations.
-
-
Filter the resin and collect the filtrate containing the library of 27 tripeptides.
-
Precipitate the peptides by adding cold diethyl ether. Centrifuge to pellet the product, decant the ether, and dry the peptide library.
Trustworthiness: The Imperative of Library Quality Control
The reliability of data from high-throughput screening is directly dependent on the quality of the combinatorial library.[15] False positives can arise from unexpected side products, while false negatives can occur if the desired compound is absent or in low quantity. Therefore, rigorous quality control is a non-negotiable part of the process.[16][17]
5.1. In-Process Controls As described in the protocol, reaction monitoring on the solid phase (e.g., Kaiser test for primary amines) is a self-validating step to ensure each coupling reaction proceeds to completion before moving to the next step.
5.2. Final Library Analysis After cleavage, the composition and purity of the library must be assessed. For complex mixtures generated by split-and-pool, this is challenging. For smaller, parallel synthesis libraries, each compound can be analyzed individually.[16]
| Analytical Technique | Information Provided | Throughput | Applicability |
| LC-MS | Purity (UV trace), Identity (Mass Spec), Quantity (with standard)[18] | High | Gold standard for parallel synthesis libraries. Can analyze representative samples from mixtures. |
| High-Res MS | Confirms exact mass and elemental composition of expected products.[19] | Medium | Used to confirm the presence of key library members in a mixture. |
| NMR Spectroscopy | Detailed structural information, purity assessment. | Low | Typically used on a small subset of representative compounds from a library to confirm structural integrity. |
| Encoding Technologies | Identifies the structure of a single active bead from a "one-bead-one-compound" library.[4] | N/A | Essential for deconvolution of large split-and-pool libraries (e.g., DNA encoding). |
Conclusion
Building blocks are the fundamental units that drive the power and versatility of combinatorial chemistry. A strategic approach to their selection, combined with robust synthetic methodologies like solid-phase split-and-pool synthesis, enables the rapid generation of vast and diverse chemical libraries. This process has become an indispensable tool in modern drug discovery and materials science.[20] However, the potential of this high-throughput approach can only be fully realized when underpinned by rigorous, self-validating protocols and comprehensive quality control, ensuring that the biological screening data generated is both reliable and actionable.
References
-
StudySmarter. (2024-09-05). Combinatorial Chemistry: Applications & Examples. Retrieved from [Link]
-
LibreTexts Chemistry. (2024-10-04). 16.11: Chemistry Matters—Combinatorial Chemistry. Retrieved from [Link]
-
Wikipedia. Combinatorial chemistry. Retrieved from [Link]
-
Combinatorial chemistry: A novel method in drug discovery and its application. (n.d.). Retrieved from [Link]
-
Lazo, N. D., et al. (n.d.). Combinatorial Chemistry in Drug Discovery. PMC - NIH. Retrieved from [Link]
-
Combinatorial libraries: strategies and methods for 'lead' discovery. (n.d.). Retrieved from [Link]
-
Golebiowski, A., Klopfenstein, S. R., & Portlock, D. E. (2003). COMBINATORIAL COMPOUND LIBRARIES FOR DRUG DISCOVERY: AN ONGOING CHALLENGE. Nature Reviews Drug Discovery. Retrieved from [Link]
-
Wikipedia. Building block (chemistry). Retrieved from [Link]
-
Spring, D. (n.d.). An Introduction to Diversity-Oriented Synthesis. University of Cambridge. Retrieved from [Link]
-
Li, Y., et al. (2002). Quality Control in Combinatorial Chemistry: Determination of the Quantity, Purity, and Quantitative Purity of Compounds in Combinatorial Libraries. ACS Publications. Retrieved from [Link]
-
Solid Phase Synthesis - Combinatorial Chemistry Review. (2020-03-10). Retrieved from [Link]
-
O'Connor, P. B., et al. (1996). Rapid characterization of combinatorial libraries using electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry. PubMed. Retrieved from [Link]
-
Yan, B., et al. (2002). Quality control in combinatorial chemistry: determination of the quantity, purity, and quantitative purity of compounds in combinatorial libraries. PubMed. Retrieved from [Link]
-
Stumpfe, D., & Bajorath, J. (2015). Structural and Activity Profile Relationships Between Drug Scaffolds. PMC. Retrieved from [Link]
-
Combinatorial Chemistry with Solid Phase Synthesis: An Outline. (n.d.). Retrieved from [Link]
-
Wikipedia. Solid-phase synthesis. Retrieved from [Link]
-
Coffin, M. V. (2004). Application of Combinatorial Chemistry Science on Modern Drug Discovery. ACS Publications. Retrieved from [Link]
-
Quality Control in Combinatorial Chemistry: Determination of the Quantity, Purity, and Quantitative Purity of Compounds in Combinatorial Libraries. (2025-08-06). ResearchGate. Retrieved from [Link]
-
Combinatorial chemistry. (n.d.). Retrieved from [Link]
-
Spring, D. R. (n.d.). DIVERSITY-ORIENTED SYNTHESIS. University of Cambridge. Retrieved from [Link]
-
Burke, M. D., & Schreiber, S. L. (n.d.). Diversity-oriented synthesis; a challenge for synthetic chemists. Retrieved from [Link]
-
Martin, E. J., & Spellmeyer, D. C. (1999). Beyond Mere Diversity: Tailoring Combinatorial Libraries for Drug Discovery. ACS Publications. Retrieved from [Link]
Sources
- 1. Building block (chemistry) - Wikipedia [en.wikipedia.org]
- 2. Structural and Activity Profile Relationships Between Drug Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Combinatorial chemistry - Wikipedia [en.wikipedia.org]
- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 7. Spirocyclic Building Blocks for Scaffold Assembly [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. crsubscription.com [crsubscription.com]
- 10. Solid-phase synthesis - Wikipedia [en.wikipedia.org]
- 11. Combinatorial Chemistry in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. grokipedia.com [grokipedia.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. imperial.ac.uk [imperial.ac.uk]
- 15. Quality control in combinatorial chemistry: determination of the quantity, purity, and quantitative purity of compounds in combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bioc258.stanford.edu [bioc258.stanford.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Rapid characterization of combinatorial libraries using electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione
Welcome to the technical support center for 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this violet solid.[1] While specific experimental data on this compound is limited, this document leverages established principles in medicinal chemistry and pharmaceutics to provide robust troubleshooting strategies and answers to frequently asked questions.
Understanding the Challenge: A Molecular Perspective
6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione possesses a complex molecular structure that contributes to its poor aqueous solubility. The presence of two butyl chains introduces significant hydrophobicity. While the amino and nitroso groups, along with the pyrimidinedione core, offer some polarity, the overall lipophilic character of the molecule likely dominates, leading to challenges in creating aqueous formulations.
Troubleshooting Guide: Step-by-Step Solutions to Common Solubility Issues
This section provides a systematic approach to addressing solubility problems in your experiments.
Issue 1: The compound does not dissolve in aqueous buffer.
Cause: The hydrophobic nature of the dibutyl chains and the pyrimidinedione ring system likely limits its interaction with water molecules.
Solution Workflow:
Caption: Initial troubleshooting workflow for insolubility.
Step-by-Step Protocol: pH Adjustment
-
pKa Estimation: The 6-amino group on the pyrimidinedione ring is a basic functional group. You can estimate its pKa using cheminformatics software or by comparing it to similar structures in the literature. This will guide your pH selection.
-
Acidic Buffer Screening: Prepare a series of buffers with pH values below the estimated pKa of the amino group (e.g., pH 2, 4, 6). Common buffers include citrate and phosphate.
-
Solubility Determination: Add a known excess of the compound to each buffer. Equilibrate the samples by shaking or stirring for a set period (e.g., 24 hours) at a controlled temperature.
-
Quantification: Centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
Causality: By lowering the pH, the amino group becomes protonated, introducing a positive charge on the molecule. This ionized form will have significantly greater electrostatic interactions with water, thereby increasing its aqueous solubility.[2]
Step-by-Step Protocol: Cosolvency
-
Cosolvent Selection: Choose water-miscible organic solvents that are compatible with your experimental system. Common choices include ethanol, propylene glycol, and polyethylene glycols (PEGs).[3][4]
-
Gradient Preparation: Prepare a series of aqueous solutions with increasing concentrations of the cosolvent (e.g., 10%, 20%, 30% v/v).
-
Solubility Measurement: Determine the solubility of your compound in each cosolvent mixture using the method described above.
-
Data Analysis: Plot the solubility of the compound as a function of the cosolvent concentration to identify the optimal mixture for your needs.
Causality: Cosolvents work by reducing the polarity of the aqueous medium, making it more favorable for the dissolution of hydrophobic compounds.[5]
Issue 2: The compound precipitates out of solution over time.
Cause: The initial dissolution may have formed a supersaturated and thermodynamically unstable solution.
Solution Workflow:
Caption: Diagram of a surfactant micelle encapsulating a hydrophobic compound.
Q4: Are there other advanced methods to consider?
A4: Yes, for more challenging cases, you can explore complexation with cyclodextrins. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. Your compound can form an inclusion complex with the cyclodextrin, where the hydrophobic butyl chains are situated within the cavity, increasing the overall solubility of the complex in water.
Quantitative Data Summary
| Method | Principle | Typical Fold Increase in Solubility | Key Considerations |
| pH Adjustment | Ionization of the amino group | 10 - 1000 | Only for ionizable compounds; pH must be compatible with the experimental system. [6] |
| Cosolvency | Reduction of solvent polarity | 2 - 500 | Cosolvent may interfere with biological assays; potential for precipitation upon dilution. [7][8] |
| Micellar Solubilization | Encapsulation in surfactant micelles | 10 - 10,000 | Surfactant choice is critical; potential for toxicity at high concentrations. [9][10] |
| Solid Dispersion | Molecular dispersion in a polymer | 5 - 200 | Requires processing; polymer selection is key to stability. [11][12][13] |
References
-
Journal of Chemical Technology and Metallurgy. (2022). pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. [Link]
-
Revue Roumaine de Chimie. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. [Link]
-
Journal of Drug Delivery and Therapeutics. (2018). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. [Link]
-
ResearchGate. (2022). Are nitroso compounds soluble in water?[Link]
-
Drug Development & Delivery. (2021). Excipients: Enhancing the New, Poorly Soluble APIs. [Link]
-
ACS Publications. (1999). Solubilization of Hydrophobic Compounds by Micellar Solutions of Hydrophobically Modified Polyelectrolytes. [Link]
-
ResearchGate. (2007). Micellar solubilization of drugs. [Link]
-
European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. [Link]
-
PubMed. (2003). Combined effect of complexation and pH on solubilization. [Link]
-
National Institutes of Health. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. [Link]
-
precisionFDA. 6-AMINO-1,3-DIETHYL-5-NITROSO-2,4(1H,3H)-PYRIMIDINEDIONE. [Link]
-
National Institutes of Health. (2016). Improvement in solubility of poor water-soluble drugs by solid dispersion. [Link]
-
ACS Publications. (2002). Preparations of C-Nitroso Compounds. [Link]
-
ResearchGate. (2018). Solubility Enhancement by Solid Dispersion Method: An Overview. [Link]
-
National Institutes of Health. (2021). Critical Excipient Properties for the Dissolution Enhancement of Phenytoin. [Link]
-
ResearchGate. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. [Link]
-
ResearchGate. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. [Link]
-
PubMed. (2007). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. [Link]
-
Pharmedicine Journal. (2021). Original Article Solubilization of Insoluble and Poorly-Water Soluble Drugs in Micellar Systems. [Link]
-
JoVE. (2023). Bioavailability Enhancement: Drug Solubility Enhancement. [Link]
-
PubChem. 6-Amino-1,3-diethyl-5-nitroso-2,4(1H,3H)-pyrimidinedione. [Link]
-
Taylor & Francis. Cosolvent – Knowledge and References. [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]
-
Wikipedia. Nitrosobenzene. [Link]
-
ResearchGate. (2021). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]
-
Scholars Research Library. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. [Link]
-
Manufacturing Chemist. (2023). Enhancing solubility with novel excipients. [Link]
-
ResearchGate. 8 questions with answers in NITROSO COMPOUNDS | Science topic. [Link]
-
CORE. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. [Link]
-
Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]
-
Taylor & Francis. Micellar solubilization – Knowledge and References. [Link]
-
MDPI. Special Issue : Dissolution Enhancement of Poorly Soluble Drugs. [Link]
-
Journal of Advanced Pharmacy Education and Research. (2013). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. [Link]
-
SciSpace. (2023). Co-solvent: Significance and symbolism. [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Video: Bioavailability Enhancement: Drug Solubility Enhancement [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. wisdomlib.org [wisdomlib.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Combined effect of complexation and pH on solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnrjournal.com [pnrjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmedicinejournal.com [pharmedicinejournal.com]
- 11. jddtonline.info [jddtonline.info]
- 12. researchgate.net [researchgate.net]
- 13. japer.in [japer.in]
Technical Support Center: Synthesis of 6-amino-1,3-dibutyl-5-nitrosouracil
Welcome to the technical support center for the synthesis of 6-amino-1,3-dibutyl-5-nitrosouracil. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. As Senior Application Scientists, we aim to combine established chemical principles with practical, field-tested insights to help you maximize your synthesis yield and purity.
Troubleshooting Guide
This section addresses specific challenges you may encounter during the synthesis, providing causal explanations and actionable solutions.
Question 1: My yield of 6-amino-1,3-dibutyl-5-nitrosouracil is consistently low. What are the primary factors to investigate?
Answer: Low yields in the nitrosation of 6-aminouracil derivatives typically stem from a few critical, interrelated parameters. A systematic investigation is the most effective approach to identify and resolve the issue.[1]
Core Areas for Investigation:
-
Improper pH Control: The nitrosation reaction is highly pH-sensitive.[2] The active nitrosating agent, nitrous acid (HNO₂), is formed in situ from sodium nitrite (NaNO₂) and an acid.
-
Causality: If the medium is not sufficiently acidic, the concentration of the electrophilic nitrosonium ion (NO⁺), the key reactant, will be too low for the reaction to proceed efficiently.[3] Conversely, excessively strong acidic conditions can lead to degradation of the product or starting material.
-
Solution: The use of a weak acid, such as acetic acid, is crucial for maintaining an optimal acidic environment.[2] Ensure the pH is acidic throughout the addition of sodium nitrite. You can monitor this with pH indicator paper.
-
-
Inadequate Temperature Management: This reaction is exothermic, and nitrous acid is thermally unstable.
-
Causality: Localized heating during the addition of sodium nitrite can decompose the nitrous acid before it has a chance to react, drastically reducing the yield.[2] High temperatures can also promote the formation of unwanted byproducts.
-
Solution: The reaction should be conducted in an ice bath to maintain a low temperature, typically between 0-10°C.[4] Add the sodium nitrite solution slowly and portion-wise, allowing the temperature to stabilize between additions.
-
-
Poor Reagent Quality: The purity and freshness of your reagents are paramount.
-
Causality: Old or improperly stored sodium nitrite may have partially decomposed, lowering its effective concentration.[2] Impurities in the starting 6-amino-1,3-dibutyluracil can lead to side reactions, consuming the nitrosating agent and complicating purification.
-
Solution: Use a fresh, high-quality source of sodium nitrite. Ensure the purity of your starting aminouracil via techniques like NMR or LC-MS before beginning the synthesis.
-
-
Inefficient Mixing: The reaction often involves the precipitation of the product, creating a heterogeneous mixture.
-
Causality: If the slurry is not stirred effectively, reagents will not be homogenously distributed, leading to incomplete conversion. This is a common issue when scaling up reactions.[5]
-
Solution: Use a robust overhead mechanical stirrer, especially for larger-scale reactions. Ensure the stirring is vigorous enough to keep the solid suspended and well-mixed.
-
Question 2: The reaction mixture becomes a thick, un-stirrable slurry after adding the sodium nitrite solution. How can this be managed?
Answer: The rapid precipitation of the brightly colored nitroso product is a known characteristic of this synthesis.[4][5] While this indicates the reaction is proceeding, it can hinder completion if not managed correctly.
-
Mechanical Stirring: A simple magnetic stir bar may be insufficient. An overhead mechanical stirrer with a paddle or anchor-shaped impeller is essential for maintaining mobility in thick slurries.[2]
-
Controlled Addition: A slow, dropwise addition of the sodium nitrite solution allows the precipitation to occur more gradually, preventing the sudden formation of an unmanageable solid mass.
-
Solvent Volume: Increasing the initial volume of the water/acetic acid solvent can help keep the mixture more mobile. However, be mindful that this will affect downstream processing, potentially requiring larger filtration apparatus and more solvent for washing.
Question 3: The isolated 6-amino-1,3-dibutyl-5-nitrosouracil product is discolored (e.g., brownish instead of the expected bright color). What is the cause?
Answer: Discoloration is a clear indicator of impurities. The expected product is typically a distinctively colored solid (e.g., pink, red, or orange).[2][5]
-
Starting Material Purity: The primary suspect is often the purity of the initial 6-amino-1,3-dibutyluracil. Impurities present from the start will be carried through and may react to form colored by-products.[2]
-
Side Reactions: Overly aggressive reaction conditions (e.g., high temperature or wrong pH) can cause degradation of the starting material or product, leading to complex mixtures.
-
Purification Strategy: The most effective method for removing discoloration and other impurities is recrystallization. A mixed solvent system, such as ethanol/water, is often effective for purifying the final product to a high degree.[4]
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for 6-amino-1,3-dibutyl-5-nitrosouracil?
A1: The synthesis is a direct electrophilic substitution at the C5 position of the pyrimidine ring. It involves reacting 6-amino-1,3-dibutyluracil with a nitrosating agent, which is typically formed in situ from sodium nitrite and a weak acid like acetic acid.[2]
Q2: Why is acetic acid preferred over a strong acid like HCl?
A2: While a strong acid will also generate nitrous acid, a weak acid like acetic acid provides better pH control.[2] It establishes an acidic buffer system that is sufficient to promote nitrosation without being so harsh as to cause degradation of the acid-sensitive uracil ring or the nitroso product.
Q3: Can this reaction be monitored for completion?
A3: Yes. Thin-Layer Chromatography (TLC) is an effective method. You can monitor the disappearance of the starting 6-amino-1,3-dibutyluracil spot. Additionally, the formation of the brightly colored, precipitating product provides a strong visual cue that the reaction is progressing.
Q4: What are the key safety precautions for this synthesis?
A4: N-nitroso compounds are a class of chemicals that are often potent mutagens and should be handled with appropriate care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Data Presentation
Table 1: Key Parameters for Yield Optimization
| Parameter | Recommended Condition | Rationale & Troubleshooting |
| Temperature | 0 - 10°C | Controls exothermic reaction; prevents decomposition of nitrous acid. If yield is low, ensure consistent cooling.[4] |
| pH | Acidic (maintained with weak acid) | Essential for the formation of the active nitrosating species (NO⁺). Check pH before and during NaNO₂ addition.[2] |
| NaNO₂ Addition | Slow, dropwise | Prevents localized heating and allows for controlled precipitation of the product.[4] |
| Stirring | Vigorous mechanical stirring | Ensures homogeneity in the resulting slurry, preventing incomplete reaction.[2] |
| Reagent Purity | High Purity (Fresh NaNO₂) | Impurities in starting materials can cause side reactions and discoloration.[2] |
Experimental Protocols & Visualizations
Optimized Protocol for 6-amino-1,3-dibutyl-5-nitrosouracil Synthesis
-
Preparation: In a three-necked flask equipped with an overhead mechanical stirrer and a thermometer, dissolve 6-amino-1,3-dibutyluracil (1 equivalent) in a mixture of water and glacial acetic acid.
-
Cooling: Cool the resulting solution/slurry to 0-5°C using an ice-water bath.
-
Nitrosating Agent Preparation: In a separate beaker, dissolve sodium nitrite (1.1 equivalents) in a minimal amount of cold water.
-
Reaction: Add the sodium nitrite solution dropwise to the cooled, vigorously stirred uracil solution over 30-60 minutes. Maintain the internal temperature below 10°C throughout the addition. A distinctively colored solid will precipitate.[4]
-
Stirring: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours to ensure complete conversion.
-
Isolation: Isolate the crude product by vacuum filtration. Wash the solid with cold water, followed by a small amount of cold ethanol to facilitate drying.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain the pure 6-amino-1,3-dibutyl-5-nitrosouracil.[4]
-
Characterization: Dry the final product under vacuum and characterize using standard analytical methods (e.g., ¹H NMR, ¹³C NMR, MS, melting point).
Diagrams
Caption: Reaction pathway for the synthesis of 6-amino-1,3-dibutyl-5-nitrosouracil.
Caption: A logical workflow for troubleshooting low product yield.
References
- Preparation method of 6-amino-1, 3-dimethyl uracil. Google Patents.
-
Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. PubMed Central. Available from: [Link]
-
diaminouracil hydrochloride. Organic Syntheses Procedure. Available from: [Link]
-
6-Amino-1,3-dimethyl-5-nitrosouracil. PubChem. Available from: [Link]
-
5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. Available from: [Link]
-
Catalysis and inhibition of N-nitrosation reactions. PubMed. Available from: [Link]
-
Critical Literature Review of Nitrosation/Nitration Pathways. CCS Norway. Available from: [Link]
-
Guide - Low Yield Troubleshooting. PacBio. Available from: [Link]
-
(Q)SAR Approaches to Predict the Extent of Nitrosation in Pharmaceutical Compounds. National Institutes of Health. Available from: [Link]
-
Nitrosation and nitrosylation. Wikipedia. Available from: [Link]
-
5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. National Institutes of Health. Available from: [Link]
-
ADMIN Nitrosation Resource Document EXPERT PANEL MEETING JUNE 12-13, 2023. Cosmetic Ingredient Review. Available from: [Link]
-
Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes. National Institutes of Health. Available from: [Link]
Sources
Stability issues of 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione in solution
Welcome to the technical support center for 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the integrity of your experiments.
Introduction to the Compound and its Stability Profile
6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione is a substituted uracil derivative. Its structure, containing a nitroso group, an amino group, and a pyrimidinedione core, makes it a valuable molecule, often used as a reference standard for nitrosamine impurities in pharmaceutical products.[1] However, these same functional groups contribute to its potential instability in solution under various experimental conditions. Understanding these liabilities is critical for accurate quantification and meaningful experimental outcomes.
The stability of this molecule is primarily influenced by pH, light exposure, temperature, and the choice of solvent. Degradation can occur through several pathways, including hydrolysis of the pyrimidinedione ring, reduction or photodegradation of the nitroso group, and oxidation of the amino group. This guide will address each of these potential issues in a practical, question-and-answer format.
Troubleshooting Guides & FAQs
Issue 1: Rapid Degradation of the Compound in Aqueous Buffer
Q1: I'm observing a rapid loss of my compound in a neutral aqueous buffer (pH 7.4) at room temperature. What is the likely cause?
A1: The pyrimidinedione ring, especially with electron-withdrawing substituents, can be susceptible to hydrolysis. While many pharmaceuticals are most stable at a physiological pH of around 7.4, derivatives of uracil can have varying stability profiles.[2] The degradation of similar pyrimidinedione structures, like 5-fluorouracil, is known to be pH-dependent.[3] It is possible that the optimal pH for the stability of 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione is slightly acidic.
Causality Explained: The stability of the pyrimidine ring is often greatest in a slightly acidic to neutral pH range.[4] Under neutral to alkaline conditions, hydroxide ions can catalyze the hydrolytic cleavage of the amide-like bonds within the pyrimidinedione ring, leading to ring-opening and subsequent degradation products.
Troubleshooting Steps:
-
pH Profiling: Conduct a simple pH stability study. Prepare your compound in a series of buffers ranging from pH 3 to pH 8.
-
Sample Analysis: Analyze the samples by a suitable method like reverse-phase HPLC at initial time (t=0) and after 24 and 48 hours of storage at a controlled temperature.[5]
-
Data Evaluation: Plot the percentage of the remaining parent compound against pH to determine the optimal pH range for stability.
Hypothetical pH Stability Data
| pH of Buffer | % Remaining after 24h at 25°C | % Remaining after 48h at 25°C |
| 3.0 | 99.5% | 98.9% |
| 4.0 | 99.8% | 99.5% |
| 5.0 | 99.7% | 99.2% |
| 6.0 | 98.5% | 96.8% |
| 7.0 | 95.2% | 90.1% |
| 7.4 | 92.3% | 85.2% |
| 8.0 | 88.1% | 77.5% |
This is illustrative data based on the general behavior of similar compounds.
Issue 2: Inconsistent Results and Appearance of New Peaks Upon Exposure to Light
Q2: My stock solution, which is stored on the lab bench, is showing a color change and multiple new peaks in the chromatogram. What could be happening?
A2: The violet color of the solid compound suggests it absorbs light in the visible region.[6] The nitroso group (-N=O) is a known chromophore and is often susceptible to photodegradation.[7] Exposure to ambient laboratory light, and especially direct sunlight, can lead to the decomposition of the molecule.
Causality Explained: C-nitroso compounds can undergo photo-induced reactions. The energy absorbed from light can excite the molecule to a higher energy state, leading to bond cleavage and the formation of reactive radical species. These can then react further to form a variety of degradation products.
Troubleshooting Steps:
-
Protect from Light: Always store stock solutions and experimental samples in amber vials or wrap them in aluminum foil.
-
Minimize Exposure: During experimental procedures, minimize the exposure of the solution to direct light.
-
Comparative Study: Prepare two sets of solutions. Store one set in the dark (e.g., in a drawer) and the other on the lab bench exposed to light. Analyze both sets over time to confirm light sensitivity.
Experimental Workflow for Assessing Photostability
Caption: Workflow for photostability testing.
Issue 3: Choice of Solvent and Solubility Issues
Q3: I am having trouble dissolving the compound and am unsure which solvent is best for stability. Can you provide guidance?
A3: The solubility of a compound is dependent on the polarity of the solvent. While no specific solubility data for this compound is readily available, related uracil derivatives show varying solubility in common organic solvents.[8] The choice of solvent can also impact stability. Protic solvents (like alcohols) could potentially interact with the polar functional groups, while aprotic solvents (like acetonitrile or DMSO) are often preferred for stock solutions.
Causality Explained: Solvents can influence degradation rates by affecting the solvation of the molecule and any reactants (e.g., water). For stock solutions, a non-reactive, aprotic solvent in which the compound is highly soluble is ideal to minimize degradation during storage.
Solvent Selection Guide:
| Solvent | Polarity | Suitability for Stock Solution | Comments |
| DMSO | Aprotic, Polar | Excellent | High solubilizing power. Store frozen and protected from moisture. |
| Acetonitrile (ACN) | Aprotic, Polar | Good | Commonly used in HPLC mobile phases, making it a good choice for stock solutions. |
| Methanol/Ethanol | Protic, Polar | Fair | May be reactive over long-term storage. Good for immediate use in experiments. |
| Water | Protic, Polar | Poor (for storage) | Use buffered aqueous solutions for experiments, but avoid for long-term stock due to hydrolysis risk. |
Recommendation: Prepare a high-concentration stock solution in DMSO or ACN. For aqueous experiments, dilute the stock solution into the appropriate buffer immediately before use.
Issue 4: Thermal Instability
Q4: Does temperature affect the stability of this compound in solution?
A4: Yes, temperature significantly impacts reaction rates. As a general rule, an increase in temperature will accelerate the rate of degradation. Storage of stock solutions at low temperatures is crucial for long-term stability. For many organic molecules, including 6-aminouracil derivatives, storage at temperatures below 25°C is recommended, with refrigeration or freezing being preferable for solutions.[9]
Troubleshooting and Best Practices:
-
Stock Solutions: Store stock solutions at -20°C or -80°C.
-
Working Solutions: Prepare fresh working solutions for each experiment. If they need to be stored for a short period (a few hours), keep them on ice.
-
Avoid Freeze-Thaw Cycles: Aliquot stock solutions into smaller volumes to avoid repeated freezing and thawing, which can introduce moisture and accelerate degradation.
Postulated Degradation Pathway
Based on the known chemistry of related compounds, a plausible degradation pathway for 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione in aqueous solution could involve the following steps.
Caption: Potential degradation pathways.
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
-
Weighing: Accurately weigh the required amount of 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione in a clean, dry vial.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO or acetonitrile to achieve the desired concentration (e.g., 10 mM).
-
Dissolution: Vortex or sonicate briefly until the compound is fully dissolved.
-
Storage: Aliquot the stock solution into smaller volume amber vials, purge with nitrogen or argon if possible, and store at -20°C or below.
Protocol 2: General HPLC Method for Stability Analysis
This method is based on a similar compound and may require optimization.[5]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength appropriate for the compound (scan for optimal wavelength, likely in the visible range due to its color).
-
Injection Volume: 10 µL.
References
-
Mazzo, D. J., et al. (1984). Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. Journal of Pharmaceutical Sciences, 73(9), 1255-1259. [Link]
-
Pal, A., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-139. [Link]
- Murakami, M., et al. (1975). U.S. Patent No. 3,923,807. Washington, DC: U.S.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 385990, 6-Amino-1,3-diethyl-5-nitroso-2,4(1H,3H)-pyrimidinedione. Retrieved from [Link]
-
Glidewell, C., et al. (2002). 6-Amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione forms a three-dimensional hydrogen-bonded framework structure. Acta Crystallographica Section C, 58(Pt 8), o503-o505. [Link]
-
Veeprho. (n.d.). 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione. Retrieved from [Link]
-
precisionFDA. (n.d.). 6-AMINO-1,3-DIETHYL-5-NITROSO-2,4(1H,3H)-PYRIMIDINEDIONE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81448, 6-Amino-1-methyl-5-nitroso-2,4(1H,3H)-pyrimidinedione. Retrieved from [Link]
-
Gomaa, M. A.-M. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Organic and Medicinal Chemistry International Journal, 11(5). [Link]
-
Oszczapowicz, I., & Oszczapowicz, J. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules, 19(11), 18835-18851. [Link]
-
Chow, Y. L., et al. (1977). Photoreactions of Nitroso Compounds in Solution. XXIV. Photooxidation and Photodecomposition of C-Nitroso Compounds. Canadian Journal of Chemistry, 55(17), 3045-3054. [Link]
-
Grahek, R., et al. (2023). Stability and Degradation Pathways of N-Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion. Organic Process Research & Development, 27(7), 1315-1325. [Link]
-
Pezzuto, J. M., et al. (2019). Role of pH in Regulating Cancer Pyrimidine Synthesis. International Journal of Molecular Sciences, 20(15), 3679. [Link]
-
El-Sayed, W. A., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 15(1), 1-20. [Link]
-
Litvinov, V. P., et al. (1993). Some Aspects of Reaction of 6-Aminouracil and 6-Amino-2-Thiouracil with α,β-Unsaturated Ketones. Collection of Czechoslovak Chemical Communications, 58(4), 863-870. [Link]
-
Kumar, S., et al. (2016). Photocatalytic degradation of some organic dyes under solar light irradiation using TiO2 and ZnO nanoparticles. Nanochemistry Research, 1(2), 221-228. [Link]
-
van Staveren, W. J., et al. (2009). Uracil and 5-fluorouracil degradation pathway. ResearchGate. [Link]
-
SIELC Technologies. (2018). 6-Amino-1,3-dimethyl-5-nitroso- 2,4(1H,3H)-pyrimidinedione. Retrieved from [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30. [Link]
-
Grote, F., et al. (2020). Predicting the Effect of pH on Stability and Solubility of Polymorphs, Hydrates, and Cocrystals. Crystal Growth & Design, 20(2), 1033-1045. [Link]
-
Wang, Y., et al. (2018). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Journal of Chemical & Engineering Data, 63(10), 3926-3932. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. researchgate.net [researchgate.net]
- 3. Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Amino-1,3-dimethyl-5-nitroso- 2,4(1H,3H)-pyrimidinedione | SIELC Technologies [sielc.com]
- 6. guidechem.com [guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. guidechem.com [guidechem.com]
Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives in Biological Assays
Welcome to the technical support center dedicated to addressing the challenges associated with the poor solubility of pyrimidine derivatives in biological assays. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility issues during their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, providing not just solutions but also the scientific reasoning behind them.
Introduction: The Solubility Challenge with Pyrimidine Derivatives
Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, their often planar and hydrophobic nature can lead to poor aqueous solubility, a significant hurdle in obtaining reliable and reproducible data in biological assays.[3][4] This guide will equip you with the knowledge and practical techniques to overcome these solubility challenges, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: My pyrimidine derivative won't dissolve in my aqueous assay buffer. What is the first thing I should try?
A1: The most immediate and common starting point is the use of a co-solvent. The goal is to create a stock solution in a water-miscible organic solvent, which can then be diluted into your aqueous assay buffer.
-
Expertise & Experience: Dimethyl sulfoxide (DMSO) is the most widely used co-solvent in biological assays due to its broad solubilizing power and relatively low toxicity at typical working concentrations.[5][6][7] However, it's crucial to be aware that even low concentrations of DMSO can sometimes affect cellular functions or assay readouts.[7] Therefore, it is essential to always include a vehicle control (assay buffer with the same final concentration of the co-solvent) in your experimental design.
-
Trustworthiness: To ensure the validity of your results, it's recommended to keep the final concentration of the organic solvent in your assay below 1%, and ideally below 0.5%.[7] Some sensitive cell-based assays may even require concentrations as low as 0.1%. Always perform a solvent tolerance test for your specific assay system.
A decision-making workflow for initial solubilization is presented below:
Caption: Initial solubilization workflow for pyrimidine derivatives.
Q2: I'm seeing precipitation when I dilute my DMSO stock into my aqueous buffer. What are my options?
A2: This is a common issue known as "crashing out." It occurs when the compound is soluble in the high-concentration organic stock but not in the final aqueous environment. Here are several strategies to address this:
-
Try Alternative Co-solvents: If DMSO is not effective or interferes with your assay, other water-miscible organic solvents can be considered.[5]
Co-solvent Properties & Considerations Typical Final Concentration Ethanol Less toxic than DMSO for some cell lines, but can also have biological effects.[5] < 1% Methanol Can be more effective for certain compounds, but is generally more toxic than ethanol.[5] < 1% Propylene Glycol A good alternative with low toxicity.[5] < 2% Polyethylene Glycol (PEG) Low molecular weight PEGs (e.g., PEG 300, PEG 400) are effective solubilizers.[5] < 5% -
pH Modification: The solubility of many pyrimidine derivatives is pH-dependent, especially those with ionizable functional groups.[8]
-
Expertise & Experience: If your compound has a basic nitrogen atom (common in pyrimidine rings), lowering the pH of your buffer can protonate this group, forming a more soluble salt.[9][10] Conversely, for acidic functional groups, increasing the pH can enhance solubility.[9][10] It is critical to ensure that the adjusted pH is compatible with your biological assay system (e.g., enzyme activity, cell viability).
-
-
Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules. However, their use in cell-based assays can be limited due to potential cytotoxicity. They are more commonly employed in biochemical or acellular assays.
Q3: My compound is still not soluble enough, or I need to avoid organic solvents altogether. What advanced techniques can I use?
A3: For particularly challenging compounds, or when organic solvents are not permissible, more advanced formulation strategies are necessary.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11][12] They can encapsulate poorly soluble molecules, forming inclusion complexes that are more water-soluble.[11][13][14]
-
Authoritative Grounding: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations to enhance drug solubility and bioavailability.[11][15]
-
Trustworthiness: It is important to note that cyclodextrins themselves can sometimes have biological effects, so proper controls are essential.[7]
-
-
Solid Dispersions: This technique involves dispersing the drug in an inert, hydrophilic carrier at a solid state.[16][17][18][19][20][21] The resulting amorphous solid dispersion can have a higher apparent water solubility and faster dissolution rate compared to the crystalline form of the drug.[16]
-
Nanosuspensions: This method involves reducing the particle size of the drug to the sub-micron range.[22][23][24][25] The increased surface area leads to a significant increase in the dissolution rate.[23] This is a valuable technique for compounds that are difficult to solubilize by other means.
The following diagram illustrates the decision-making process for selecting an appropriate solubilization strategy:
Caption: Decision tree for selecting a solubilization strategy.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Compound precipitates immediately upon dilution into aqueous buffer. | The compound has very low aqueous solubility, and the final concentration exceeds its solubility limit. | - Decrease the final concentration of the compound.- Increase the percentage of co-solvent (if tolerated by the assay).- Try a different co-solvent or a combination of co-solvents.[5]- Use a solubilizing excipient like cyclodextrin.[11] |
| The solution is initially clear but becomes cloudy or shows precipitate over time. | The compound is supersaturated and is slowly crystallizing out of solution. This can be influenced by temperature changes. | - Prepare fresh dilutions immediately before use.- Consider warming the solution slightly (ensure this does not degrade the compound or affect the assay).- Use a formulation approach that creates a stable amorphous dispersion, such as solid dispersions.[16][19] |
| Inconsistent results between experiments. | Variability in the solubilization process, such as incomplete dissolution of the stock solution or precipitation in some wells. | - Ensure the stock solution is fully dissolved before making dilutions (vortexing and gentle warming can help).- Visually inspect all solutions and assay plates for any signs of precipitation.- Maintain consistent storage conditions for stock solutions.[26][27] |
| The vehicle control shows an unexpected biological effect. | The co-solvent or other excipients are interfering with the assay. | - Reduce the final concentration of the solvent/excipient.- Test a panel of different solvents to find one that is inert in your assay system.[7]- If possible, find a solubilization method that does not require organic solvents. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution and Serial Dilution
-
Weigh out a precise amount of the pyrimidine derivative.
-
Add the appropriate volume of 100% DMSO (or another suitable co-solvent) to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex vigorously until the compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may be necessary, but be cautious of compound stability at elevated temperatures.
-
Perform serial dilutions of the stock solution in the co-solvent to create a range of intermediate concentrations.
-
Further dilute the intermediate solutions into the final aqueous assay buffer to achieve the desired working concentrations, ensuring the final co-solvent concentration remains within the tolerated limits of the assay.
Protocol 2: Screening for Optimal pH
-
Prepare a set of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0), ensuring the buffer components are compatible with your assay.
-
Attempt to dissolve the pyrimidine derivative directly in each buffer at the desired final concentration.
-
If direct dissolution is not possible, prepare a concentrated stock in a minimal amount of co-solvent and dilute it into each buffer.
-
Visually inspect for solubility and, if possible, quantify the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.
-
Select the pH that provides the best solubility without compromising the integrity of the assay.
References
- Aragen Life Sciences. (2021).
- ResearchGate. (2022).
- PubMed Central. (n.d.).
- PubMed Central. (n.d.).
- PubMed Central. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
- PubMed Central. (n.d.).
- Journal of Drug Delivery and Therapeutics. (n.d.). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW.
- ResearchGate. (2025).
- PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- ResearchGate. (n.d.). Acceptable solvents for in vitro drug solutions or in vivo....
- PubMed. (2011). Nanosuspension for improving the bioavailability of a poorly soluble drug and screening of stabilizing agents to inhibit crystal growth.
- ResearchGate. (n.d.).
- Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs.
- ResearchGate. (n.d.). Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug.
- ACS Publications. (2021).
- ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound?.
- ResearchGate. (2022).
- MDPI. (n.d.).
- PubMed Central. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
- AnalyteGuru. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode.
- PubMed Central. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
- PubMed Central. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
- PubMed. (2023).
- Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An upd
- Reddit. (2022). How to tackle compound solubility issue.
- PubMed Central. (n.d.).
- ResearchGate. (2021). (PDF)
- Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applic
- INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2010). NANOSUSPENSION: AN ATTEMPT TO ENHANCE BIOAVAILABILITY OF POORLY SOLUBLE DRUGS.
- Wikipedia. (n.d.). Pyrimidine.
- MDPI. (2023). Selective Fluorimetric Detection of Pyrimidine Nucleotides in Neutral Aqueous Solution with a Styrylpyridine-Based Cyclophane.
- GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety.
- MDPI. (n.d.). Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors.
- NIH. (n.d.).
- ACS Publications. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry.
- Benchchem. (n.d.). methods for monitoring the progress of pyrimidine reactions.
- ResearchGate. (2025). (PDF)
- MDPI. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole.
- RSC Publishing. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.
- PubMed Central. (n.d.).
- Revue Roumaine de Chimie. (n.d.).
- Advances in Pharmacology and Pharmacy. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs.
- Solubility of Things. (n.d.). Pyrimidine.
- INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2024).
Sources
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. researchgate.net [researchgate.net]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. researchgate.net [researchgate.net]
- 10. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemicaljournals.com [chemicaljournals.com]
- 13. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jddtonline.info [jddtonline.info]
- 18. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. ijpsr.com [ijpsr.com]
- 22. Nanosuspension for improving the bioavailability of a poorly soluble drug and screening of stabilizing agents to inhibit crystal growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. jddtonline.info [jddtonline.info]
- 25. ijpsr.com [ijpsr.com]
- 26. researchgate.net [researchgate.net]
- 27. gmpplastic.com [gmpplastic.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 6-amino-1,3-dibutyl-5-nitrosouracil
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 6-amino-1,3-dibutyl-5-nitrosouracil. This document is designed for researchers, scientists, and drug development professionals to diagnose and resolve a common and frustrating issue: chromatographic peak tailing. As a polar, basic compound, 6-amino-1,3-dibutyl-5-nitrosouracil presents a classic challenge in reversed-phase HPLC. This guide provides a systematic, causality-driven approach to troubleshooting, ensuring you can achieve symmetric, quantifiable, and reproducible results.
Section 1: Understanding the Root Cause: The 'Why' Behind Peak Tailing
Peak tailing is more than a cosmetic issue; it indicates underlying secondary chemical interactions that compromise resolution, integration accuracy, and overall data quality.[1] For a basic compound like 6-amino-1,3-dibutyl-5-nitrosouracil, the primary culprit is the interaction between the analyte and the stationary phase.[2][3]
The molecule's basicity stems from its amino functional group. In a typical reversed-phase C18 column, the stationary phase is built on a silica backbone.[4][5][6] The process of bonding the C18 chains to the silica is never 100% complete, leaving behind unreacted, slightly acidic silanol groups (Si-OH).[4][5][7][8]
At a mobile phase pH above 3 or 4, these silanol groups can become deprotonated (Si-O⁻), creating negatively charged sites.[1][9][10] The protonated (positively charged) basic amino group of your analyte then engages in a strong ionic interaction with these sites.[2][7] This secondary retention mechanism is much stronger than the desired hydrophobic interaction, causing some analyte molecules to lag behind the main peak, resulting in a characteristic "tail".[2][3]
Section 2: Visualizing the Problem & Solution
To better understand the interaction at a molecular level, consider the following diagram. It illustrates the unwanted ionic interaction causing peak tailing and how a mobile phase additive can competitively shield the problematic silanol sites.
Caption: Molecular interactions leading to peak tailing and its resolution.
Section 3: Systematic Troubleshooting Guide (Q&A Format)
Follow these steps in a logical order. Do not change multiple parameters at once, as this will prevent you from identifying the true source of the problem.[9]
Q1: My peak for 6-amino-1,3-dibutyl-5-nitrosouracil is tailing. What are the most likely causes and the first things I should check?
A1: The most common causes are related to chemical interactions with the column or issues with the mobile phase. Before adjusting the method chemistry, always eliminate potential system and column health issues.
-
1. Check for Extra-Column Volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector can cause peak dispersion and tailing.[1] Ensure all connections use narrow internal diameter tubing (e.g., 0.005") and are as short as possible.[1]
-
2. Suspect Column Contamination or Blockage: If all peaks in your chromatogram are tailing, the issue might be physical, not chemical.[11] A partially blocked column inlet frit can distort the sample flow path.[11]
-
3. Evaluate Column Age and Health: Columns degrade over time, especially when used with aggressive mobile phases. An older column will have more exposed and active silanol sites.
-
Action: If available, test your method on a new, identical column. If the peak shape improves dramatically, your original column has reached the end of its lifecycle for this specific analysis.
-
Q2: I've confirmed my system and column are physically sound, but the peak for my target analyte still tails. How can I address the chemical interactions?
A2: This is the most common scenario for basic analytes. The solution lies in modifying the mobile phase to suppress the unwanted silanol interactions.
-
1. Lower the Mobile Phase pH: This is the most effective strategy. By lowering the mobile phase pH to below 3, the vast majority of surface silanol groups will be protonated (Si-OH) and thus neutral.[2][9][10] This eliminates the primary ionic interaction mechanism.[9][10] Your basic analyte will be fully protonated (positively charged), but with the silanols neutralized, peak shape will improve dramatically.[9][12]
-
Protocol: Use a buffer effective in the pH 2.5-3.0 range, such as phosphate or formate. Ensure your column is stable at low pH. Non-end-capped columns are often designed for stability under these conditions.[13]
-
-
2. Add a Sacrificial Base (Amine Modifier): If operating at low pH is not possible or sufficient, adding a small, basic amine modifier like triethylamine (TEA) to the mobile phase is a classic technique.[9][14] TEA is a small molecule that will be protonated in the mobile phase.[15] It will preferentially interact with the active silanol sites, effectively "masking" them from your larger analyte.[15][16][17]
-
Protocol: Start by adding 0.1% (v/v) TEA to the aqueous portion of your mobile phase and adjust the pH as needed. Note that TEA can sometimes increase the retention time of acidic impurities.[16]
-
-
3. Increase Buffer Concentration: A higher buffer concentration (e.g., >20 mM) can sometimes help to shield the silanol sites and improve peak symmetry.[9]
Q3: I've tried adjusting the pH and adding a modifier, but tailing persists. What other factors should I consider?
A3: If the primary chemical fixes are not completely effective, you should investigate the column choice and other method parameters.
-
1. Use a Modern, End-Capped Column: Not all C18 columns are created equal. "End-capping" is a secondary chemical process where a small reagent, like trimethylsilyl (TMS), is used to bond with and block many of the residual silanol groups left after the initial C18 bonding.[4][5][13][18] Columns that are "double end-capped" offer even better shielding.[13]
-
Action: Switch to a high-purity silica column specifically designed and marketed for the analysis of basic compounds. These columns often feature advanced end-capping or alternative chemistries (e.g., polar-embedded phases) that provide superior peak shape for challenging analytes.[1]
-
-
2. Check for Metal Chelation: Trace metal ions (e.g., iron, aluminum) can exist in the silica matrix or leach from stainless steel hardware.[9][10] If your analyte can chelate with these metals, this can be another source of secondary interaction and peak tailing.[9][19]
-
Action: Modern, high-purity silica columns have very low metal content.[17] If you suspect this is an issue with an older column or system, adding a chelating agent like EDTA to the mobile phase can sometimes help, but switching to a higher quality column is the better long-term solution.
-
Q4: Could my sample preparation be causing the issue?
A4: Yes, absolutely. The sample itself can be a source of peak shape problems.
-
1. Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (more organic) than your mobile phase's starting conditions, it can cause peak distortion.[19] The sample doesn't properly "focus" on the head of the column.
-
Action: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible due to solubility, use the weakest solvent possible that still provides adequate solubility.
-
-
2. Mass Overload: Injecting too much analyte can saturate the stationary phase, leading to a right-skewed (tailing) peak.[19]
-
Action: Reduce the concentration of your sample or decrease the injection volume. Perform a dilution series to see if the peak shape improves at lower concentrations.
-
Section 4: Experimental Protocols
Protocol 1: Preparation of a Low pH Mobile Phase
-
Objective: To prepare a mobile phase at pH 2.8 to suppress silanol ionization.
-
Reagents: HPLC-grade water, HPLC-grade acetonitrile (or methanol), Potassium Phosphate Monobasic, o-Phosphoric Acid.
-
Procedure: a. Prepare a 25 mM potassium phosphate buffer. Weigh the appropriate amount of potassium phosphate monobasic and dissolve it in HPLC-grade water (e.g., 3.4 g per 1 L). b. Calibrate a pH meter using standard buffers. c. While stirring, slowly add 85% o-phosphoric acid dropwise to the aqueous buffer solution until the pH reaches 2.80 ± 0.05.[9] d. Filter the aqueous buffer through a 0.45 µm filter.[11] e. Prepare your final mobile phase by mixing the filtered buffer with the organic solvent in the desired ratio (e.g., 60:40 v/v Buffered Aqueous:Acetonitrile). f. Degas the final mobile phase before use.
Protocol 2: Preparation of a Mobile Phase with a TEA Modifier
-
Objective: To prepare a mobile phase containing 0.1% TEA to mask active silanol sites.
-
Reagents: HPLC-grade water, HPLC-grade acetonitrile (or methanol), Triethylamine (TEA), Formic Acid (or Acetic Acid).
-
Procedure: a. To 1 L of HPLC-grade water, add 1.0 mL of TEA. This creates a 0.1% (v/v) solution. b. Adjust the pH to your desired level (e.g., pH 7.0) using a suitable acid like formic acid. Adding the acid will buffer the solution. c. Filter the aqueous TEA solution through a 0.45 µm filter. d. Prepare the final mobile phase by mixing the filtered solution with the organic solvent. e. Degas thoroughly before use.
Section 5: Troubleshooting Flowchart
This diagram provides a high-level, systematic path for diagnosing the cause of peak tailing.
Caption: A systematic workflow for troubleshooting peak tailing.
Section 6: Summary of Mobile Phase Modifications
| Strategy | Mechanism of Action | Typical Concentration | Target pH | Advantages | Disadvantages |
| Low pH (Acidic Modifier) | Neutralizes acidic silanol groups (Si-OH) to prevent ionic interactions.[2][9][10] | 10-25 mM Buffer | < 3.0 | Highly effective, robust, good for MS. | Requires a pH-stable column. |
| Amine Additive (e.g., TEA) | Competitively binds to active silanol sites, "masking" them from the analyte.[9][16][17] | 0.05 - 0.2% (v/v) | 3.0 - 7.5 | Effective at mid-range pH. | Can suppress MS signal, may alter selectivity. |
| Increased Buffer Strength | Ions from the buffer can provide a shielding effect on the charged silanol sites.[9] | > 20 mM | Method Dependant | Simple to implement. | May not be sufficient on its own; high salt can cause precipitation. |
Section 7: Frequently Asked Questions (FAQs)
-
FAQ 1: What is an acceptable tailing factor?
-
An ideal, perfectly symmetrical peak has a USP tailing factor of 1.0. For most quantitative methods, a tailing factor between 0.9 and 1.2 is considered excellent. Values up to 1.5 may be acceptable for some assays, but anything higher indicates a significant problem that needs to be addressed.[1]
-
-
FAQ 2: Why does peak tailing seem to get worse over the life of a column?
-
Over time, and with exposure to mobile phases (especially at higher pH), the bonded C18 phase can slowly hydrolyze, or "bleed," from the silica surface. This process exposes more of the underlying silanol groups, increasing the number of active sites available for secondary interactions and thus worsening the peak tailing for basic compounds.
-
-
FAQ 3: Can I use a different organic modifier instead of acetonitrile?
-
Yes. Methanol is a common alternative. The choice of organic modifier can influence peak shape.[1] Sometimes, switching from acetonitrile to methanol (or vice versa) can alter the interactions between the analyte, the mobile phase, and the stationary phase in a way that improves symmetry. This should be explored during method development.
-
References
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Available at: [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Available at: [Link]
-
What Is Endcapping in HPLC Columns - Chrom Tech, Inc. Available at: [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. Available at: [Link]
-
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. Available at: [Link]
-
What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. Available at: [Link]
-
[Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? Available at: [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International. Available at: [Link]
-
The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. Available at: [Link]
-
Peak Tailing in HPLC - Element Lab Solutions. Available at: [Link]
-
The role of end-capping in reversed-phase - Phenomenex. Available at: [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. Available at: [Link]
-
How Triethilamine works on a compound separation in a reversed phase column (C18)? - ResearchGate. Available at: [Link]
-
Control pH During Method Development for Better Chromatography - Agilent. Available at: [Link]
-
End-capping | Separation Science. Available at: [Link]
-
How to Reduce Peak Tailing in HPLC? - Phenomenex. Available at: [Link]
-
TO ADD OR NOT TO ADD - HPLC BLOG, K.SYCHEV© 2020 - hplc-today. Available at: [Link]
-
Common Causes Of Peak Tailing in Chromatography - Blogs - News - alwsci. Available at: [Link]
-
Lesson 3: Separation Modes and their Mechanisms 1 - Shodex HPLC Columns. Available at: [Link]
-
The use of Mobile Phase pH as a Method Development Tool - Chromatography Today. Available at: [Link]
-
Effect of Triethylamine (TEA) on the Retention in RPLC - Pharma Growth Hub. Available at: [Link]
- EP0579102B1 - Liquid chromatography stationary phases with reduced silanol interactions - Google Patents.
-
Why Is End-Capping Used In Liquid Chromatography? - Chemistry For Everyone - YouTube. Available at: [Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. HPLC Tech Tip: The Role of End-Capping in RP | Phenomenex [phenomenex.com]
- 5. sepscience.com [sepscience.com]
- 6. shodexhplc.com [shodexhplc.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. EP0579102B1 - Liquid chromatography stationary phases with reduced silanol interactions - Google Patents [patents.google.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. chromtech.com [chromtech.com]
- 14. welch-us.com [welch-us.com]
- 15. pharmagrowthhub.com [pharmagrowthhub.com]
- 16. researchgate.net [researchgate.net]
- 17. hplc.today [hplc.today]
- 18. youtube.com [youtube.com]
- 19. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
Technical Support Center: Optimization of Reaction Conditions for Nitrosation of 6-amino-1,3-dibutyl-uracil
Welcome to the technical support center for the nitrosation of 6-amino-1,3-dibutyl-uracil. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to optimize your reaction conditions, maximize yield and purity, and ensure safe laboratory practices.
Introduction to the Nitrosation of 6-amino-1,3-dibutyl-uracil
The nitrosation of 6-amino-1,3-dibutyl-uracil is a critical step in the synthesis of various heterocyclic compounds, which are of significant interest due to their potential biological and therapeutic activities.[1] The reaction involves the introduction of a nitroso group (-NO) at the C5 position of the uracil ring, a position activated by the electron-donating amino group at C6. This electrophilic substitution reaction is typically carried out in an acidic medium using a nitrosating agent, most commonly sodium nitrite.[2]
The overall reaction can be summarized as follows:
6-amino-1,3-dibutyl-uracil + NaNO₂ + Acid → 6-amino-1,3-dibutyl-5-nitrosouracil + H₂O + Na⁺
Understanding the underlying mechanism is key to optimizing this synthesis. In an acidic environment, sodium nitrite is protonated to form nitrous acid (HNO₂), which then generates the potent electrophile, the nitrosonium ion (NO⁺).[3] The lone pair of electrons on the C5 carbon of the uracil ring attacks the nitrosonium ion, leading to the formation of the C-nitroso product.
Below is a diagram illustrating the key steps in the experimental workflow for this synthesis.
Caption: Experimental workflow for the nitrosation of 6-amino-1,3-dibutyl-uracil.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the nitrosation of 6-amino-1,3-dibutyl-uracil in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yield is a common issue that can stem from several factors. Let's break down the possibilities:
-
Incomplete Dissolution of Starting Material: 6-amino-1,3-dibutyl-uracil, with its butyl chains, may have limited solubility in purely aqueous acids. The recommended use of 50% formic acid is intended to address this.
-
Solution: Ensure your starting material is fully dissolved before adding the sodium nitrite solution. Gentle warming can aid dissolution, but be sure to cool the solution back down to the recommended 10°C before proceeding with the nitrosation.
-
-
Incorrect Stoichiometry: An insufficient amount of sodium nitrite will result in incomplete conversion of the starting material.
-
Solution: Carefully check the molar equivalents of your reactants. A slight excess (1.05-1.1 equivalents) of sodium nitrite can be used to drive the reaction to completion, but a large excess should be avoided as it can lead to side reactions.
-
-
Suboptimal Temperature Control: The nitrosation reaction is exothermic. If the temperature rises significantly above the recommended 10-30°C range, decomposition of the product or the formation of byproducts can occur.
-
Solution: Add the sodium nitrite solution slowly and in portions, ensuring the internal temperature does not exceed 30°C. Use an ice bath to maintain a consistently low temperature.
-
-
Premature Product Precipitation: If the product precipitates too quickly, it can trap unreacted starting material, leading to a lower isolated yield of pure product.
-
Solution: Vigorous stirring during the addition of sodium nitrite is crucial to ensure proper mixing and a more controlled precipitation.
-
Q2: The color of my final product is off-white or brownish instead of the expected distinct color. What does this indicate and how can I purify it?
A2: An off-color product typically suggests the presence of impurities. These can arise from:
-
Oxidation: The amino group can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods at elevated temperatures.
-
Side Reactions: Although the nitrosation at the C5 position is highly favored, other side reactions can occur, leading to colored byproducts.
-
Residual Starting Material: Incomplete reaction can leave unreacted 6-amino-1,3-dibutyl-uracil in your final product.
Purification Strategy:
Recrystallization is an effective method for purifying the final product. A common solvent system for similar compounds is a mixture of ethanol and water.
Step-by-Step Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add hot water until the solution becomes slightly cloudy (the cloud point).
-
Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Q3: My reaction mixture remains a solution and no precipitate forms after adding the sodium nitrite. What should I do?
A3: Failure of the product to precipitate can be due to a few reasons:
-
Insufficient Product Concentration: The concentration of your reactants may be too low for the product to exceed its solubility limit in the reaction medium.
-
Solution: If the reaction has been stirred for a sufficient time at the correct temperature, you can try to induce precipitation by scratching the inside of the flask with a glass rod or by adding a seed crystal of the product if available. Alternatively, careful removal of some solvent under reduced pressure may be necessary.
-
-
Incorrect pH: While formic acid should provide the necessary acidic environment, variations in the concentration or the presence of basic impurities in the starting material could affect the pH. The nitrosation reaction is most efficient in an acidic medium.
-
Solution: Check the pH of the reaction mixture. If it is not sufficiently acidic (ideally pH 1-3), you can cautiously add a small amount of a stronger acid like hydrochloric acid.
-
-
Reaction Inhibition: Although less common, certain impurities in your starting materials or solvents could potentially inhibit the reaction.
-
Solution: Ensure you are using reagents of appropriate purity.
-
Q4: I am concerned about the safety of this reaction. What are the key safety precautions I should take?
A4: Safety is paramount when performing nitrosation reactions. Here are the critical safety measures:
-
Handling Sodium Nitrite: Sodium nitrite is a strong oxidizing agent and is toxic if ingested.[4] Avoid contact with skin and eyes, and always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Formation of Nitroso Compounds: Many nitroso compounds are suspected carcinogens.[5] Handle the final product with care and avoid inhalation of any dust.
-
Ventilation: Always perform this reaction in a well-ventilated fume hood to avoid exposure to any volatile byproducts or aerosols.
-
Quenching Excess Nitrite: After the reaction is complete, it is good practice to quench any unreacted nitrous acid. This can be done by adding a solution of a quenching agent like sulfamic acid or urea until gas evolution (N₂) ceases.
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
A1: A patent for the synthesis of 6-amino-1,3-dibutyl-5-nitrosouracil specifies the use of 50% aqueous formic acid. This solvent system is advantageous as it is acidic enough to generate the nitrosating agent and has sufficient organic character to dissolve the dibutylated starting material. Other aqueous carboxylic acids like acetic acid have also been used for similar reactions.
Q2: What is the ideal temperature range for the nitrosation of 6-amino-1,3-dibutyl-uracil?
A2: The reaction should be initiated at a low temperature, around 10°C, to control the initial exothermic reaction. The temperature should be maintained below 30°C throughout the addition of the sodium nitrite solution. Running the reaction at too high a temperature can lead to decomposition and the formation of byproducts.[6]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. You can spot the reaction mixture alongside the starting material on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate the reaction is proceeding.
Q4: What are some potential side reactions to be aware of?
A4: While the C5 nitrosation is the major reaction pathway, other side reactions can occur, especially if the reaction conditions are not well-controlled. These can include:
-
Diazo formation: Although less likely with C-nitrosation, any reaction at the amino group could lead to unstable diazonium species.
-
Oxidation: As mentioned in the troubleshooting section, the starting material or product can be susceptible to oxidation.
-
Formation of other nitroso species: In complex reaction mixtures, other amine impurities could be nitrosated.
Q5: What analytical techniques can I use to confirm the structure and purity of my final product?
A5: A combination of spectroscopic and analytical techniques should be used to confirm the identity and purity of 6-amino-1,3-dibutyl-5-nitrosouracil:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see signals corresponding to the butyl group protons (triplets and multiplets for the CH₃ and CH₂ groups) and the N-H protons of the amino group.
-
¹³C NMR: Distinct signals for the carbonyl carbons, the carbons of the pyrimidine ring (including the C-NO carbon), and the carbons of the butyl groups.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretches of the amino group, C=O stretches of the uracil ring, and a key absorption for the N=O stretching vibration of the nitroso group. For the closely related 6-amino-1,3-dimethyl-5-nitrosouracil, these peaks are well-documented.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Below is a diagram illustrating the relationship between reaction parameters and potential outcomes.
Caption: Troubleshooting logic for the nitrosation of 6-amino-1,3-dibutyl-uracil.
Optimized Protocol
Based on available literature, the following protocol is recommended for the synthesis of 6-amino-1,3-dibutyl-5-nitrosouracil.
| Parameter | Recommended Condition | Rationale |
| Starting Material | 6-amino-1,3-n-dibutyl-uracil | The substrate for nitrosation. |
| Nitrosating Agent | Sodium Nitrite (NaNO₂) | A common and effective source of the nitrosonium ion. |
| Solvent | 50% (v/v) aqueous formic acid | Provides the necessary acidic medium and aids in dissolving the starting material. |
| Temperature | Initial cooling to 10°C, maintain < 30°C during addition | Controls the exothermic nature of the reaction and minimizes byproduct formation. |
| Stoichiometry | ~1:1.05 molar ratio of uracil to NaNO₂ | A slight excess of the nitrosating agent ensures complete reaction. |
| Work-up | Filtration and washing with cold water | Isolates the precipitated product. |
| Purification | Drying under reduced pressure; optional recrystallization from ethanol/water | Removes residual solvent and purifies the final product. |
References
-
An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
- In vitro proliferative activity of 6-substituted uracil derivatives. (2021). Journal of Pharmacy & Pharmacognosy Research.
-
5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2025). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
Uracil, 6-amino-1,3-dimethyl-5-nitroso-. (n.d.). NIST WebBook. Retrieved January 23, 2026, from [Link]
-
6-Amino-5-nitrosouracil | C4H4N4O3 | CID 79510. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
-
Nitrosation. (2023). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]
-
Nitrosamine formation mechanism from Nitrates and Amines. (2026). ResolveMass Laboratories Inc. Retrieved January 23, 2026, from [Link]
-
Solubility of 6-aminouracil and 1-methyl-6-aminouracil in water and some organic solvents. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Some Aspects of Reaction of 6-Aminouracil and 6-Amino-2-Thiouracil with α,β-Unsaturated Ketones. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]
- 6-Aminouracil derivatives. (n.d.). Google Patents.
-
6-Amino-1,3-Dimethyluracil. (n.d.). Hebei Guangxing Chemical Industry Co., Ltd. Retrieved January 23, 2026, from [Link]
-
FT-Raman and FT-IR spectra, Vibrational assignment ab-initio HF & DFT analysis of 6-Amino-1, 3-dimethyl-uracil. (2011). ResearchGate. Retrieved January 23, 2026, from [Link]
- Preparation method of 6-amino-1, 3-dimethyl uracil. (n.d.). Google Patents.
-
Control of Nitrosamine Impurities in Human Drugs. (n.d.). U.S. Food and Drug Administration. Retrieved January 23, 2026, from [Link]
-
6-AMINO-1,3-DIETHYL-5-NITROSO-2,4(1H,3H)-PYRIMIDINEDIONE. (n.d.). precisionFDA. Retrieved January 23, 2026, from [Link]
-
6-Amino-1,3-dimethyl-5-nitrosouracil | C6H8N4O3 | CID 81133. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
-
5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (n.d.). RSC Advances. Retrieved January 23, 2026, from [Link]
- DE4123472A1 - Prepn. of 1,3-di:substd.-6-amino-5-nitroso-uracil derivs. (n.d.). Google Patents.
-
diaminouracil hydrochloride. (n.d.). Organic Syntheses Procedure. Retrieved January 23, 2026, from [Link]
-
Sodium Nitrite Solution, Technical. (n.d.). Chemtrade Logistics. Retrieved January 23, 2026, from [Link]
Sources
- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Amino-1,3-dimethyl-5-nitrosouracil | 6632-68-4 | Benchchem [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 6-Amino-1,3-dimethyl-5-nitrosouracil | C6H8N4O3 | CID 81133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Uracil, 6-amino-1,3-dimethyl-5-nitroso- [webbook.nist.gov]
Preventing degradation of 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione during storage
Welcome to the dedicated technical support resource for 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical compound throughout its lifecycle in the laboratory. As a highly characterized N-nitroso reference material, maintaining its purity is paramount for accurate analytical method development, validation, and quality control.[1] This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its storage and handling.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione?
A1: This compound is susceptible to degradation from three main environmental factors: light, temperature, and humidity. As a nitroso-pyrimidine derivative, it is particularly sensitive to UV light, which can cause rapid decomposition.[2][3] Elevated temperatures can accelerate thermal degradation, and its hygroscopic nature means it can absorb moisture from the air, which may lead to hydrolytic degradation.[4]
Q2: What is the ideal storage temperature for this compound?
A2: For long-term storage, it is recommended to keep the compound at -20°C in a freezer. For short-term storage or routine laboratory use, maintaining it at 2-8°C in a refrigerator is advised.[4] It is crucial to avoid repeated freeze-thaw cycles.
Q3: How should I handle the compound to prevent light-induced degradation?
A3: Always handle the solid compound and its solutions in a dark or low-light environment. Use amber-colored vials or containers wrapped in aluminum foil to protect them from light.[3] As a general practice, minimize the exposure of the compound to ambient light during weighing and solution preparation.
Q4: I've noticed a color change in my stored compound. What does this indicate?
A4: A noticeable color change, such as fading or darkening of the distinctively colored solid, is a strong indicator of degradation. This visual cue should prompt a purity check using an appropriate analytical method, such as HPLC-UV, before further use.
Q5: Can I store solutions of this compound?
A5: Storing this compound in solution is generally not recommended for extended periods due to its potential for hydrolysis and photodegradation in aqueous environments.[2] If solutions must be prepared in advance, they should be stored at 2-8°C, protected from light, and used as quickly as possible. A stability study of the solution under your specific conditions is highly recommended.
II. Troubleshooting Guide
This section addresses specific issues that may arise during your experiments and provides a logical approach to problem-solving.
Issue 1: Inconsistent or Unexpected Analytical Results
-
Symptom: You observe variable peak areas, retention times, or the appearance of unexpected peaks in your chromatograms (e.g., HPLC).
-
Potential Cause & Investigation:
-
Compound Degradation: This is the most likely cause. The compound may have degraded in storage or during sample preparation.
-
Purity Check: Immediately re-analyze a freshly prepared sample from a new, unopened vial if available. Compare the chromatograms to identify any new impurity peaks.
-
Review Handling Procedures: Were the samples protected from light during preparation? Was the temperature controlled? Was fresh, high-purity solvent used?
-
-
Solution:
-
If degradation is confirmed, discard the old stock and use a fresh, properly stored sample.
-
Implement stricter handling protocols to minimize exposure to light, heat, and moisture.
-
Issue 2: Poor Solubility or Precipitate Formation
-
Symptom: The compound does not fully dissolve in the chosen solvent, or a precipitate forms in a previously clear solution.
-
Potential Cause & Investigation:
-
Solvent Choice: While soluble in many organic solvents, the choice of solvent is critical. Ensure you are using a solvent in which the compound is known to be stable and soluble.
-
Degradation Products: The precipitate could be a less soluble degradation product.
-
Temperature Effects: Solubility can be temperature-dependent. Ensure the solvent and compound have equilibrated to the same temperature before mixing.
-
-
Solution:
-
Confirm the appropriate solvent for your application.
-
Analyze the precipitate and the supernatant separately to identify the components. This can help in identifying the degradation product.
-
Consider gentle warming or sonication to aid dissolution, but be mindful of potential thermal degradation.
-
Visualizing the Troubleshooting Workflow
Caption: A logical workflow for troubleshooting inconsistent analytical results.
III. Protocols for Storage and Stability Assessment
Adherence to standardized protocols is essential for maintaining the integrity of 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione.
Protocol 1: Recommended Storage and Handling
-
Receiving the Compound: Upon receipt, immediately transfer the compound to its designated storage location. Note the date of receipt on the container.
-
Long-Term Storage: For storage longer than one month, place the tightly sealed container in a -20°C freezer.
-
Short-Term Storage: For daily or weekly use, store the container in a refrigerator at 2-8°C.
-
Dispensing:
-
Allow the container to equilibrate to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold compound.
-
Weigh the required amount in a low-light environment (e.g., a dimly lit room or under a fume hood with the sash lowered).
-
Promptly and securely reseal the container and return it to the appropriate storage condition.
-
-
Solution Preparation:
-
Use high-purity, dry solvents.
-
Prepare solutions in amber glassware or foil-wrapped containers.
-
If possible, prepare solutions fresh for each experiment.
-
Protocol 2: Forced Degradation Study
A forced degradation study is crucial to understand the stability of the molecule and to develop a stability-indicating analytical method.
-
Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways.
-
Stress Conditions (as per ICH guidelines): [5]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Neutral Hydrolysis: Purified water at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid compound at 105°C for 48 hours.
-
Photodegradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[6] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable analytical method (e.g., HPLC-UV/MS).
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify the parent compound and any significant degradation products.
-
Mass spectrometry can be used to propose structures for the degradation products.
-
Diagram of Degradation Pathways
Caption: Factors and mechanisms leading to the degradation of the compound.
IV. Purity Assessment and Monitoring
Regularly assessing the purity of your compound is crucial, especially for a reference standard.
Recommended Analytical Method: HPLC-UV
A High-Performance Liquid Chromatography (HPLC) method with UV detection is a robust and widely available technique for purity assessment.
-
Rationale: The pyrimidinedione and nitroso chromophores in the molecule allow for sensitive detection by UV. HPLC provides the necessary resolution to separate the parent compound from potential impurities.
-
Starting Method Parameters:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient: Start at 95% A, ramp to 5% A over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of the compound (a UV scan should be performed to determine the optimal wavelength, likely in the 280-350 nm range).
-
Column Temperature: 30°C.
-
-
Method Validation: This method should be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, and precision for quantifying 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione and its degradation products.[7]
Data Summary: Storage Recommendations
| Parameter | Condition | Rationale |
| Temperature | Long-term: -20°C. Short-term: 2-8°C. | Minimizes thermal degradation.[4] |
| Light | Store in amber vials or wrapped in foil. Handle in low light. | Prevents photolytic cleavage of the N-NO bond.[2][3] |
| Humidity | Store in a tightly sealed container. Equilibrate to room temp in a desiccator before opening. | The compound is hygroscopic; moisture can lead to hydrolysis.[4] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) for long-term storage if possible. | Minimizes oxidative degradation. |
V. References
-
Veeprho. 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione. Available from: [Link]
-
Nanda, K. K., et al. (2021). Inhibition of N-Nitrosamine Formation in Drug Products: A Model Study. Journal of Pharmaceutical Sciences, 110(12), 3773-3775.
-
ICH Harmonised Guideline. (2023). Stability Testing of New Drug Substances and Products Q1A(R2). Available from: [Link]
-
precisionFDA. 6-AMINO-1,3-DIETHYL-5-NITROSO-2,4(1H,3H)-PYRIMIDINEDIONE. Available from: [Link]
-
PubChem. 6-Amino-1,3-dimethyl-5-nitrosouracil. Available from: [Link]
-
ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. Available from: [Link]
-
Pfaller, T., et al. (2018). Stability and Degradation Pathways of N-Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion. ResearchGate. Available from: [Link]
-
MicroSolv Technology Corporation. (n.d.). NITROSAMINE IMPURITY ASSAY BY HPLC. Available from: [Link]
-
Sørensen, L., et al. (2015). Photodegradation in natural waters of nitrosamines and nitramines derived from CO2 capture plant operation. International Journal of Greenhouse Gas Control, 32, 106-114.
-
Hurst, R. O., & Kuksis, A. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology, 36(9), 931-936.
-
ResolveMass Laboratories Inc. (2022). Nitrosamine Degradation Pathways. Available from: [Link]
-
OSHA. (1981). N-NITROSODIPHENYLAMINE. Method no.: 23. Available from: [Link]
-
Bojarowicz, T., & Gębicki, J. (2017). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules, 22(7), 1047.
-
De Caro, V., et al. (2015). Degradation of cyclophosphamide and 5-fluorouracil by UV and simulated sunlight treatments: Assessment of the enhancement of the biodegradability and toxicity. Journal of Hazardous Materials, 297, 1-8.
-
Kim, J., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4246–4253.
-
LSU Health Shreveport. (2018). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N-Nitrosodiethylamine (DEN). Available from: [Link]
-
IAGIM. (n.d.). Photostability. Available from: [Link]
-
MicroSolv Technology Corporation. (n.d.). Nitrosamine Impurity Assay with HPLC – Extended AppNote. Available from: [Link]
-
Pontes, V., et al. (2022). The Role of Excipients In Determining N-Nitrosamine Risks for Drug Products. IPEC. Available from: [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
-
Al-Masoudi, N. A., et al. (2015). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 5(115), 95232-95250.
-
Food and Drugs Authority. (2018). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. Available from: [Link]
-
European Medicines Agency. (2022). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Available from: [Link]
-
University of Florida. (n.d.). SOP # 003: Standard Operating Procedure for N-Nitroso-N-methylurea. Available from: [Link]
-
Journal of Pharmaceutical Research. (2021). Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan. Available from: [Link]
-
Gaggeri, R., et al. (2021). Alkaline hydrolysis of 1,3-dimethylphenobarbital. Journal of Pharmaceutical Sciences, 68(5), 639-642.
-
Zhang, Y., et al. (2018). Thermal degradation of 18 amino acids during pyrolytic processes. Scientific Reports, 8(1), 1-10.
-
Nitrosamines Community. (2022). Best practice to decontaminate work area of Nitrosamines. Available from: [Link]
-
PubChem. 6-Amino-5-nitrosouracil. Available from: [Link]
-
National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.
-
ResearchGate. (2014). pH effect on stability and kinetics degradation of nitazoxanide in solution. Available from: [Link]
-
Agilent Technologies. (2020). Analysis of Nitrosamine Impurities in Pharmaceuticals. Available from: [Link]
Sources
- 1. 6-Amino-5-nitrosouracil | C4H4N4O3 | CID 79510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Investigation of the structure of 6-amino-4-methylamino-5-nitrosopyrimidine by X-ray diffraction, NMR and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil - Google Patents [patents.google.com]
- 4. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (PDF) Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario [academia.edu]
- 6. A simple and sensitive fully validated HPLC-UV method for the determination of 5-fluorouracil and its metabolite 5,6-dihydrofluorouracil in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
Technical Support Center: Synthesis of 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione (CAS 132716-86-0)
A Guide for Researchers, Scientists, and Drug Development Professionals
I. Synthetic Pathway Overview
The synthesis of 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione is typically a two-step process. The first step involves the synthesis of the precursor, 6-amino-1,3-dibutyluracil. The second, and more critical step in terms of by-product formation, is the nitrosation of this precursor.
Caption: General two-step synthesis of CAS 132716-86-0.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may be encountered during the synthesis, their probable causes, and actionable solutions.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | 1. Incomplete nitrosation. 2. Degradation of the product or starting material. 3. Suboptimal reaction temperature. | 1. Ensure stoichiometric or slight excess of nitrosating agent. Monitor reaction progress by TLC or HPLC. 2. Maintain acidic conditions (pH 3-4) and low temperature (0-5 °C) during nitrosation. Avoid prolonged reaction times. 3. Strictly control the temperature during the addition of the nitrosating agent. |
| Discolored Product (Not Violet) | 1. Presence of unreacted 6-amino-1,3-dibutyluracil (colorless). 2. Formation of oxidative by-products. 3. Contamination from starting materials. | 1. Improve nitrosation efficiency (see above). Purify the crude product by recrystallization. 2. Use deoxygenated solvents and consider running the reaction under an inert atmosphere (e.g., nitrogen). 3. Ensure the purity of the 6-amino-1,3-dibutyluracil precursor before the nitrosation step. |
| Inconsistent Results Batch-to-Batch | 1. Variability in the quality of the nitrosating agent. 2. Inconsistent pH control. 3. Fluctuations in reaction temperature. | 1. Use a fresh, high-purity source of sodium nitrite for each reaction. 2. Use a pH meter to monitor and adjust the acidity of the reaction mixture. 3. Employ a cryostat or a well-controlled ice bath to maintain a consistent temperature. |
| Formation of Insoluble By-products | 1. Polymerization of reactive intermediates. 2. Precipitation of inorganic salts. | 1. Maintain a homogeneous reaction mixture through efficient stirring. 2. Ensure complete dissolution of reagents before initiating the reaction. Wash the final product thoroughly with water to remove any inorganic salts. |
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the nitrosation of 6-amino-1,3-dibutyluracil?
The nitrosation of aminouracils is typically carried out under acidic conditions, generally between pH 3 and 4. This is crucial for the in-situ formation of the active nitrosating species, nitrous acid (HNO₂), from sodium nitrite. If the pH is too high, the rate of nitrosation will be significantly reduced. Conversely, a pH that is too low may lead to the degradation of the starting material or the product. It is advisable to use a weak acid, such as acetic acid, to buffer the reaction mixture and maintain the optimal pH range.
Q2: How can I monitor the progress of the nitrosation reaction?
The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a suitable mobile phase would be a mixture of ethyl acetate and hexane. The starting material, 6-amino-1,3-dibutyluracil, will have a different Rf value than the violet-colored product. For HPLC analysis, a reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or phosphoric acid) can be used to separate the starting material, product, and any potential by-products.[1]
Q3: What are the likely by-products in this synthesis, and how can I minimize them?
While specific by-products for this exact synthesis are not extensively documented in publicly available literature, we can infer potential impurities based on the reactivity of 6-aminouracils and the nature of the nitrosation reaction.
-
Unreacted Starting Material (6-Amino-1,3-dibutyluracil): This is the most common impurity if the reaction is incomplete. To minimize this, ensure a slight excess of the nitrosating agent is used and that the reaction is allowed to proceed to completion (as monitored by TLC or HPLC).
-
Oxidative Degradation Products: The uracil ring can be susceptible to oxidation, especially under harsh conditions. Running the reaction at low temperatures and under an inert atmosphere can help to mitigate this.
-
Products of N-Nitrosation at the Ring Nitrogens: While less likely at the C5 position, nitrosation can potentially occur at the ring nitrogens if they are not fully substituted. In this case, both ring nitrogens are butylated, minimizing this possibility.
-
By-products from the Precursor Synthesis: The synthesis of 6-amino-1,3-dibutyluracil from 1,3-dibutylurea and a cyanoacetic acid derivative may result in impurities that can carry over.[2] It is crucial to use a highly pure precursor for the nitrosation step.
A German patent suggests that conducting the nitrosation in a medium of a partially water-soluble carboxylic acid can yield a product with high purity, avoiding "interfering by-products".[3]
Sources
Technical Support Center: Method Refinement for Trace Level Detection of Nitrosamine Impurities
Welcome to the comprehensive support center for the analysis of nitrosamine impurities at trace levels. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of nitrosamine testing. Here, you will find in-depth answers to common challenges, detailed troubleshooting guides, and validated experimental protocols to ensure the accuracy and reliability of your results.
Since their identification as probable human carcinogens and subsequent discovery in various pharmaceutical products, regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control of nitrosamine impurities.[1][2][3][4] Meeting these low detection requirements necessitates highly sensitive and robust analytical methods.[5] This resource is structured to provide practical, field-proven insights to help you refine your analytical strategies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the analytical approach to nitrosamine detection.
Q1: What are the primary analytical techniques for nitrosamine analysis and their typical limits of quantification (LOQs)?
A1: The most widely accepted and utilized techniques for trace-level nitrosamine analysis are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[2] High-Resolution Mass Spectrometry (HRMS) is also increasingly employed for its high selectivity and ability to differentiate target analytes from matrix interferences.[6]
| Analytical Technique | Typical LOQ Range (ng/mL) | Key Advantages |
| LC-MS/MS | 0.1 - 1.0 | Versatile for a wide range of nitrosamines, including non-volatile and thermally labile compounds.[7] |
| GC-MS/MS | 0.1 - 1.0 | Excellent for volatile nitrosamines; headspace sampling can minimize matrix effects.[7] |
| LC-HRMS | 0.1 - 1.0 | High mass accuracy provides excellent selectivity and aids in structural elucidation of unknown impurities. |
Q2: How do I select the appropriate analytical technique for my sample?
A2: The choice between LC-MS and GC-MS largely depends on the physicochemical properties of the target nitrosamines and the sample matrix.
-
LC-MS/MS is generally the preferred method due to its broad applicability to both volatile and non-volatile nitrosamines, such as N-nitroso-N-methyl-4-aminobutyric acid (NMBA), without the need for derivatization.[7]
-
GC-MS is highly effective for volatile nitrosamines like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA). It is often coupled with headspace sampling, which can reduce sample preparation time and minimize matrix interference.[7]
The following decision tree can guide your selection process:
graph MethodSelection { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
start [label="Assess Target Nitrosamines & Matrix", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; volatile [label="Are all target nitrosamines volatile?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; gc_option [label="GC-MS/MS with Headspace", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; lc_option [label="LC-MS/MS or LC-HRMS", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; non_volatile [label="Non-volatile or thermally labile nitrosamines present?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; complex_matrix [label="Is the sample matrix complex?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; spe_cleanup [label="Consider extensive sample cleanup (e.g., SPE)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> volatile; volatile -> gc_option [label="Yes"]; volatile -> non_volatile [label="No"]; non_volatile -> lc_option [label="Yes"]; non_volatile -> complex_matrix [label="No"]; complex_matrix -> spe_cleanup [label="Yes"]; complex_matrix -> lc_option [label="No"]; spe_cleanup -> lc_option; }
Caption: Decision tree for analytical method selection.Q3: What are the regulatory expectations for nitrosamine testing?
A3: Regulatory agencies like the FDA and EMA require marketing authorization holders to perform risk assessments for nitrosamine impurities in their drug products and active pharmaceutical ingredients (APIs).[1][2] If a risk is identified, confirmatory testing must be conducted.[1][2] The control strategy must ensure that any detected nitrosamine does not exceed the acceptable intake (AI) limit throughout the product's shelf life.[4] If a batch exceeds the AI at the time of release or during stability studies, it should not be released or may be subject to recall.[4]
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during nitrosamine analysis.
Problem 1: Poor Sensitivity and Inability to Reach Required LOQs
Possible Causes:
-
Matrix Effects: Co-eluting components from the sample matrix can suppress or enhance the ionization of the target nitrosamine in the mass spectrometer source, leading to inaccurate quantification.[8]
-
Suboptimal Ionization: Electrospray ionization (ESI) can be prone to ion suppression.[9] For some nitrosamines, Atmospheric Pressure Chemical Ionization (APCI) may offer better sensitivity.[9][10]
-
Inefficient Sample Extraction: The chosen sample preparation method may not be effectively extracting the nitrosamines from the drug product or API matrix.[5]
Solutions:
-
Improve Chromatographic Separation: Optimize the LC gradient to better separate nitrosamines from the main API peak and other matrix components.[11] A divert valve can be used to direct the high-concentration API peak to waste, preventing source contamination and suppression.[11]
-
Optimize MS Source Parameters: Fine-tune source parameters such as temperature and gas flows to enhance the ionization of target nitrosamines.[10] For LC-MS, consider using APCI, which can be less susceptible to matrix effects for certain compounds.[8]
-
Enhance Sample Preparation: Employ more rigorous sample cleanup techniques like Solid-Phase Extraction (SPE) to remove interfering matrix components before analysis.[10] Ensure the extraction solvent is appropriate for the solubility of the target nitrosamines.[12]
-
Use Isotope-Labeled Internal Standards: Incorporating stable isotope-labeled internal standards can help compensate for matrix effects and variations in extraction efficiency, leading to more accurate and precise results.[8]
Problem 2: Suspected False Positive Results
Possible Causes:
-
In-situ Formation: Nitrosamines can form during sample preparation or in the analytical instrument's inlet if precursor amines and nitrosating agents are present, especially under acidic conditions or at high temperatures.
-
Contamination: Trace levels of nitrosamines can be present in laboratory materials such as solvents, glassware, and syringe filters, leading to false positives.[12]
Solutions:
-
Control Sample Preparation Conditions: Avoid high temperatures and harsh acidic conditions during sample preparation.[6] The use of scavengers, like ascorbic acid or vitamin E, can be added to the sample to inhibit in-situ formation.
-
Thorough Blank Analysis: Regularly analyze method blanks (containing all reagents and materials without the sample) to identify and eliminate sources of contamination.[6]
-
Use High-Resolution Mass Spectrometry (HRMS): HRMS can help differentiate between the target nitrosamine and other isobaric interferences (compounds with the same nominal mass), thus confirming the identity of the detected peak.[6]
start [label="Suspected False Positive", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; investigate [label="Investigate Potential Causes", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; insitu [label="In-situ Formation", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; contamination [label="Contamination", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; interference [label="Analytical Interference", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; add_scavenger [label="Add Scavenger (e.g., Ascorbic Acid)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; modify_prep [label="Modify Sample Prep (pH, Temp)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze_blanks [label="Analyze Method Blanks", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; test_materials [label="Test Solvents, Vials, Filters", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; use_hrms [label="Utilize HRMS", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_chrom [label="Optimize Chromatography", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; conclusion [label="Confirm or Rule Out False Positive", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
start -> investigate; investigate -> insitu; investigate -> contamination; investigate -> interference; insitu -> add_scavenger; insitu -> modify_prep; contamination -> analyze_blanks; contamination -> test_materials; interference -> use_hrms; interference -> optimize_chrom; add_scavenger -> conclusion; modify_prep -> conclusion; analyze_blanks -> conclusion; test_materials -> conclusion; use_hrms -> conclusion; optimize_chrom -> conclusion; }
Caption: Troubleshooting workflow for suspected false positives.Problem 3: Poor Reproducibility and Variability in Results
Possible Causes:
-
Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability.[13]
-
Analyte Degradation: Some nitrosamines are sensitive to light and may degrade during sample preparation and storage.[14]
-
Instrument Fluctuation: Changes in instrument performance over time can lead to inconsistent results.
Solutions:
-
Automate Sample Preparation: Where possible, use automated sample preparation systems to improve consistency and reduce manual errors.[14]
-
Protect Samples from Light: Use amber vials and protect samples and standards from UV light to prevent photodegradation.[14]
-
Regular System Suitability Checks: Perform regular system suitability tests to monitor the performance of the analytical system and ensure it meets predefined criteria before running samples.
-
Robust Method Validation: A thoroughly validated method will have demonstrated robustness, ensuring that minor variations in method parameters do not significantly impact the results.
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experimental workflows.
Protocol 1: General LC-MS/MS Analysis of Nitrosamines in a Drug Product
This protocol provides a general framework. Specific parameters must be optimized for the analyte and matrix of interest.[6]
1. Sample Preparation: a. Accurately weigh 100 mg of the powdered drug product into a centrifuge tube. b. Add a suitable extraction solvent (e.g., methanol or dichloromethane) and an internal standard solution. c. Add a scavenger, such as ascorbic acid, to prevent in-situ formation. d. Vortex for 5 minutes, then sonicate for 15 minutes.[6] (Caution: Sonication should be used carefully due to the energy released).[13] e. Centrifuge at 4000 rpm for 10 minutes.[6] f. Filter the supernatant through a 0.22 µm PVDF filter that has been pre-tested for nitrosamine leaching.[6] g. Transfer the filtrate to an amber LC vial for analysis.[14]
2. Chromatographic Conditions:
- Column: A suitable C18 column (e.g., 100 x 2.1 mm, 1.8 µm).[6]
- Mobile Phase A: 0.1% Formic Acid in Water.[6]
- Mobile Phase B: 0.1% Formic Acid in Methanol.[6]
- Gradient: Start at 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, then return to initial conditions.[6]
- Flow Rate: 0.3 mL/min.[6]
- Column Temperature: 40 °C.[6]
- Injection Volume: 10 µL.[6]
3. Mass Spectrometry Conditions (Triple Quadrupole):
- Ionization Mode: Positive Electrospray Ionization (ESI+) or APCI.[6][10]
- Monitoring Mode: Multiple Reaction Monitoring (MRM).[6]
- MRM Transitions: Optimize for each target nitrosamine (e.g., for NDMA: 75.1 -> 43.1).[6]
- Source Parameters: Optimize gas flows, ion spray voltage, and temperature according to the instrument manufacturer's recommendations.[10]
graph AnalyticalWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9]; start [label="Sample Weighing", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; add_solvent [label="Add Extraction Solvent & ISTD", fillcolor="#4285F4", fontcolor="#FFFFFF"]; vortex_sonicate [label="Vortex & Sonicate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; centrifuge [label="Centrifuge", fillcolor="#4285F4", fontcolor="#FFFFFF"]; filter [label="Filter Supernatant", fillcolor="#4285F4", fontcolor="#FFFFFF"]; lc_injection [label="LC-MS/MS Injection", fillcolor="#FBBC05", fontcolor="#202124"]; data_analysis [label="Data Analysis & Quantification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> add_solvent; add_solvent -> vortex_sonicate; vortex_sonicate -> centrifuge; centrifuge -> filter; filter -> lc_injection; lc_injection -> data_analysis; }
Caption: General analytical workflow for nitrosamine analysis.References
-
Waters Corporation. (n.d.). Nitrosamines Analysis with LC-MS/MS. Retrieved from [Link]
-
Separation Science. (n.d.). Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. Retrieved from [Link]
-
anCHem. (n.d.). Overcoming the challenges of nitrosamine impurities in drugs. Retrieved from [Link]
-
LCGC International. (2025). Common Challenges in Nitrosamine Analysis: An LCGC International Peer Exchange. Retrieved from [Link]
-
ACS Publications - Chemical Research in Toxicology. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Retrieved from [Link]
-
PubMed Central. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Retrieved from [Link]
-
Aurigene Pharmaceutical Services. (2024). Winning Strategies to Develop an Analytical Method for Nitrosamines. Retrieved from [Link]
-
Agilent. (n.d.). Nitrosamines Analysis in Pharmaceuticals. Retrieved from [Link]
-
YouTube. (2021). Testing Methods for Nitrosamines Monitoring in Pharmaceuticals: GC 1469. Retrieved from [Link]
-
European Medicines Agency (EMA). (2025). Nitrosamine impurities. Retrieved from [Link]
-
Pharmaceutical Technology. (2025). Mastering Nitrosamines analysis: From Method Development To Analysis. Retrieved from [Link]
-
ACS Publications - Organic Process Research & Development. (2025). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (n.d.). Control of Nitrosamine Impurities in Human Drugs. Retrieved from [Link]
-
PMDA. (n.d.). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. Retrieved from [Link]
-
Bioanalysis Zone. (n.d.). Nitrosamine Impurities – From Raw Materials to Final Drug Product. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (n.d.). CDER Nitrosamine Impurity Acceptable Intake Limits. Retrieved from [Link]
-
Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Year 2025. (2026). Retrieved from [Link]
-
MAC-MOD Analytical. (n.d.). Analysis of Nitrosamines in APIs. Retrieved from [Link]
-
European Medicines Agency (EMA). (n.d.). Nitrosamine impurities: guidance for marketing authorisation holders. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 4. edaegypt.gov.eg [edaegypt.gov.eg]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. anchem.pl [anchem.pl]
- 8. m.youtube.com [m.youtube.com]
- 9. mac-mod.com [mac-mod.com]
- 10. Winning Strategies to Develop an Analytical Method for Nitrosamines | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. waters.com [waters.com]
- 12. pmda.go.jp [pmda.go.jp]
- 13. pubs.acs.org [pubs.acs.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Pyrimidine Compounds
Welcome to the technical support center dedicated to overcoming the challenges associated with the poor solubility and bioavailability of pyrimidine compounds. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the formulation of these critical therapeutic agents. Here, we synthesize technical expertise with practical, field-proven insights to empower you to navigate the complexities of your experimental work.
I. Foundational Challenges: Why Pyrimidine Compounds Often Exhibit Poor Bioavailability
Pyrimidine and its derivatives are fundamental scaffolds in a multitude of approved drugs and investigational molecules, particularly in oncology and virology.[1][2] However, their often planar and rigid structures can lead to strong crystal lattice energies and low aqueous solubility, which are significant hurdles to achieving adequate oral bioavailability.[3][4] The oral bioavailability of a drug is contingent on its ability to dissolve in the gastrointestinal fluids and permeate the intestinal membrane.[3][5] For poorly soluble compounds, dissolution is frequently the rate-limiting step for absorption.[6]
II. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the formulation development of poorly soluble pyrimidine compounds, offering causative explanations and actionable solutions.
Issue: Inconsistent or Low Drug Loading in Solid Dispersions
Question: My solid dispersion formulation of a novel pyrimidine-based kinase inhibitor shows variable and consistently low drug loading when using the solvent evaporation method. What could be the cause, and how can I improve it?
Answer:
This is a common challenge that often points to issues with solvent selection and the miscibility of your pyrimidine compound with the chosen polymer.
Causality:
-
Poor Drug-Polymer Miscibility: The pyrimidine compound and the polymer may not be fully miscible at the desired ratio, leading to phase separation during solvent evaporation.
-
Inappropriate Solvent System: The solvent system may not be optimal for both the drug and the polymer, causing one component to precipitate prematurely.
-
Rapid Solvent Evaporation: Excessively fast evaporation can lead to uncontrolled precipitation of the drug before it can be adequately dispersed within the polymer matrix.
Troubleshooting Protocol:
-
Solubility and Miscibility Screening:
-
Step 1: Determine the saturation solubility of your pyrimidine compound and the selected polymer (e.g., PVP VA64, Soluplus®, HPMC-AS) in a range of pharmaceutically acceptable solvents (e.g., acetone, methanol, ethanol, dichloromethane, and binary mixtures).
-
Step 2: Prepare small-scale physical mixtures of the drug and polymer at your target ratios and observe their dissolution behavior in the selected solvents. Clear solutions indicate good potential for miscibility.
-
-
Solvent System Optimization:
-
Step 1: Select a solvent or solvent blend that provides good solubility for both the drug and the polymer.
-
Step 2: For the solvent evaporation method, ensure the boiling points of the solvents are not excessively high to facilitate efficient removal.
-
-
Controlled Solvent Evaporation:
-
Step 1: Employ a rotary evaporator with precise temperature and vacuum control.
-
Step 2: Start with a moderate temperature and gradually increase it while slowly reducing the pressure to ensure a controlled and uniform evaporation process. This allows for better molecular dispersion of the drug within the polymer.
-
Self-Validation: A successfully optimized protocol will yield a solid dispersion with consistent drug loading, as verified by HPLC analysis, and an amorphous nature, confirmed by PXRD and DSC.
Issue: Particle Aggregation and Instability in Nanosuspensions
Question: I've successfully nano-milled my crystalline pyrimidine API, but the nanoparticles aggregate over time, even with a stabilizer. What's going wrong?
Answer:
Nanoparticle stability is a critical factor, and aggregation can negate the benefits of particle size reduction. This issue often stems from an inappropriate choice or concentration of stabilizer, or from the milling process itself.
Causality:
-
Insufficient Stabilizer Coverage: The concentration of the stabilizer may be too low to adequately coat the newly created surfaces of the nanoparticles, leading to re-agglomeration.[7]
-
Inadequate Stabilizer Type: The chosen stabilizer (e.g., poloxamers, polysorbates, cellulosic polymers) may not have sufficient steric or electrostatic hindrance to prevent particle aggregation for your specific pyrimidine compound.
-
Over-milling: Excessive milling can sometimes lead to an increase in particle size due to Ostwald ripening or aggregation, especially if the stabilizer concentration is not optimized.[8]
-
Changes in Polymorphic Form: The high energy of the milling process can induce a change in the crystalline form of the API to a less stable polymorph, which may have different surface properties and interactions with the stabilizer.[8]
Troubleshooting Protocol:
-
Stabilizer Screening and Optimization:
-
Step 1: Screen a variety of pharmaceutically acceptable stabilizers at different concentrations. A combination of stabilizers (e.g., a steric stabilizer and an ionic stabilizer) can sometimes provide synergistic effects.[8]
-
Step 2: Use a design of experiments (DoE) approach to systematically evaluate the effects of stabilizer type and concentration on particle size and stability (measured by Zeta potential and particle size analysis over time).
-
-
Milling Process Parameter Optimization:
-
Step 1: Optimize milling parameters such as milling speed, time, and the size and material of the milling beads.[9] Start with shorter milling times and gradually increase, monitoring particle size at regular intervals.
-
Step 2: Implement cooling during the milling process to minimize temperature-induced instability.[9]
-
-
Solid-State Characterization:
-
Step 1: Use PXRD and DSC to analyze the solid state of the pyrimidine API before and after milling to check for any polymorphic changes.[1]
-
Self-Validation: A stable nanosuspension will maintain a consistent particle size distribution over a defined storage period under specified conditions, as confirmed by dynamic light scattering (DLS).
III. Frequently Asked Questions (FAQs)
Q1: What are the key first steps in selecting a bioavailability enhancement strategy for a new, poorly soluble pyrimidine compound?
A1: The initial steps involve a thorough pre-formulation characterization of your pyrimidine API. This includes:
-
Solubility Determination: Assess the aqueous solubility at different pH values relevant to the gastrointestinal tract.
-
Permeability Assessment: Use in vitro methods like Caco-2 permeability assays or in silico predictions to understand its permeability characteristics.
-
Solid-State Characterization: Analyze the crystalline form (polymorphism), melting point, and hygroscopicity using techniques like PXRD, DSC, and TGA.[10][11]
-
LogP and pKa Determination: These values help in understanding the lipophilicity and ionization behavior of the compound.
Based on this data, you can classify your compound using the Biopharmaceutics Classification System (BCS) or the Developability Classification System (DCS) to guide your formulation strategy. For instance, a BCS Class II compound (low solubility, high permeability) would be a good candidate for solubility enhancement techniques.[6]
Q2: How do I choose between different solid dispersion manufacturing techniques like spray drying and hot-melt extrusion for my pyrimidine derivative?
A2: The choice between spray drying and hot-melt extrusion (HME) depends on the physicochemical properties of your pyrimidine compound and the selected polymer.
-
Spray Drying: This technique is suitable for a wide range of drugs and polymers, including those that are thermolabile.[12] It involves dissolving the drug and polymer in a common solvent and then rapidly removing the solvent. Key considerations are the solubility of both components in a volatile solvent and the potential for residual solvent in the final product.[6]
-
Hot-Melt Extrusion (HME): HME is a solvent-free process that is advantageous from an environmental and manufacturing perspective.[13] It is suitable for thermostable drugs and polymers. The drug and polymer are mixed and heated to form a molten mass, which is then extruded. A key consideration is the thermal stability of your pyrimidine compound at the processing temperatures required for HME.[14]
Q3: When should I consider a lipid-based formulation like a Self-Emulsifying Drug Delivery System (SEDDS) for my pyrimidine compound?
A3: A SEDDS is an excellent choice for lipophilic pyrimidine compounds (high LogP).[4] These systems are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[15][16] The drug is dissolved in the lipid formulation and remains in a solubilized state in the small droplets of the emulsion, which facilitates absorption.[3] A pharmacokinetic study in rats with a solid SEDDS formulation showed a 4.92-fold higher relative bioavailability compared to the pure drug dispersion.[17]
Q4: What is the significance of polymorphism in the context of enhancing the bioavailability of pyrimidine compounds?
A4: Polymorphism, the ability of a compound to exist in multiple crystalline forms, can have a significant impact on its solubility and, consequently, its bioavailability.[4][10] Different polymorphs can have different crystal lattice energies, which in turn affect their melting points and dissolution rates. Typically, a metastable polymorph will have a higher solubility than the most stable form.[10] Therefore, identifying and characterizing all possible polymorphs through a thorough polymorph screen is crucial in early drug development.[18] Selecting a metastable form for formulation can be a strategy to enhance bioavailability, but its stability throughout the product's shelf life must be ensured to prevent conversion to a less soluble, stable form.[10]
IV. Experimental Protocols and Data
Protocol 1: Preparation of a Pyrimidine Compound Solid Dispersion by Hot-Melt Extrusion
This protocol provides a general framework for preparing a solid dispersion of a thermostable, poorly soluble pyrimidine compound with a polymer like copovidone (PVP VA64).
Materials:
-
Pyrimidine API
-
Copovidone (Kollidon® VA64)
-
Hot-Melt Extruder with a twin-screw configuration
-
Milling equipment
Procedure:
-
Pre-blending: Physically mix the pyrimidine API and PVP VA64 at the desired ratio (e.g., 1:5 drug-to-polymer ratio) for 10-15 minutes to ensure a homogenous powder blend.[19]
-
Extrusion:
-
Set the temperature profile of the extruder barrel zones. A typical starting point for a PVP VA64-based formulation could be a gradient from 80°C to 160°C.[14] The final zone temperature should be sufficient to ensure the mixture is molten and homogenous.
-
Feed the powder blend into the extruder at a constant rate.
-
The screw speed should be optimized to ensure adequate mixing and residence time.
-
-
Cooling and Solidification: The extrudate is cooled on a conveyor belt to solidify.
-
Milling: The solidified extrudate is then milled to a uniform particle size suitable for downstream processing into tablets or capsules.
Characterization:
-
Appearance: The extrudate should be transparent or translucent, indicating an amorphous solid solution.
-
PXRD: To confirm the absence of crystallinity.
-
DSC: To determine the glass transition temperature (Tg) and confirm the amorphous nature.
-
Dissolution Testing: To evaluate the in vitro release profile compared to the crystalline drug.
Data Presentation: Illustrative Bioavailability Enhancement
The following table summarizes hypothetical but realistic data on the bioavailability enhancement of a model pyrimidine compound using different formulation strategies.
| Formulation Strategy | Drug Loading (%) | Particle/Droplet Size | In Vitro Dissolution (at 60 min) | Relative Bioavailability (in vivo) |
| Crystalline API | N/A | > 50 µm | < 10% | 1 (Reference) |
| Nano-milled Suspension | 10% | ~200 nm | 75% | 3.5-fold increase |
| Solid Dispersion (HME) | 20% | N/A | > 90% | 5.2-fold increase |
| SEDDS | 15% | ~100 nm | > 95% | 6.8-fold increase |
V. Visualization of Mechanisms
Diagram 1: Workflow for Polymorph Screening
This diagram illustrates a typical workflow for a comprehensive polymorph screen to identify and characterize different crystalline forms of a pyrimidine API.
Caption: Workflow for polymorph screening of a pyrimidine API.
Diagram 2: Mechanism of Enhanced Absorption from a Solid Dispersion
This diagram illustrates how a solid dispersion enhances the oral absorption of a poorly soluble pyrimidine compound.
Caption: Enhanced absorption from a solid dispersion.
VI. References
-
Lee, E. H. (2014). A Practical Guide to Pharmaceutical Polymorph Screening & Selection. Asian Journal of Pharmaceutical Sciences, 9(4), 163-175.
-
Li, Y., et al. (2016). PVP VA64 as a novel release-modifier for sustained-release mini-matrices prepared via hot melt extrusion. Drug Dev Ind Pharm, 42(11), 1765-1773.
-
LS Instruments. (n.d.). Nanomilling and Size Characterization of Highly Concentrated API Suspensions. LS Instruments AG.
-
Ng, W. K., et al. (2021). Formulation and In Vivo Evaluation of a Solid Self-Emulsifying Drug Delivery System Using Oily Liquid Tocotrienols as Model Active Substance. Pharmaceutics, 13(11), 1775.
-
Tan, J. S., et al. (2022). Intestinal Absorption Study: Challenges and Absorption Enhancement Strategies in Improving Oral Drug Delivery. Pharmaceuticals, 15(8), 975.
-
Gavali, S. M., et al. (2022). Formulation and Evaluation of Solid Dispersion of Poorly Soluble Drugs. Asian Journal of Pharmaceutical Technology, 12(4), 309-312.
-
BioDuro-Sundia. (n.d.). QA Lipid Based Formulation the Impact on Biopharmaceutics and Patient Centricity.
-
Frewitt. (2025, January 13). Small matter, big challenges: Nano milling in a sterilised environment. European Pharmaceutical Manufacturer.
-
Szafraniec-Szczęsny, J., et al. (2022). Hot-Melt Extrusion as an Effective Technique for Obtaining an Amorphous System of Curcumin and Piperine with Improved Properties Essential for Their Better Biological Activities. Pharmaceutics, 14(11), 2411.
-
Singh, B., et al. (2011). Enhancing Drug Oral Bioavailability using Self-emulsifying Drug Delivery Systems (SEDDS). Expert Opinion on Drug Delivery, 8(10), 1349-1368.
-
Al-Hamidi, H., et al. (2022). Formulation Characterization and Pharmacokinetic Evaluation of Amorphous Solid Dispersions of Dasatinib. Pharmaceutics, 14(11), 2445.
-
Sjöblom, M. (2018). Intestinal absorption of drugs: Regional differences in permeability and the effects of a meal. Uppsala University.
-
Pinto, M. F., et al. (2023). Liposomal Formulations for Efficient Delivery of a Novel, Highly Potent Pyrimidine-Based Anticancer Drug. Pharmaceutics, 15(3), 987.
-
Altasciences. (n.d.). NANOMILLING: For better solubility and improved bioavailability. The Altascientist, (22).
-
Patel, J. R., & Vavia, P. R. (2012). Self-Emulsifying Drug Delivery System for Enhanced Oral Delivery of Tenofovir: Formulation, Physicochemical Characterization, and Bioavailability Assessment. AAPS PharmSciTech, 13(1), 199-207.
-
Karagianni, A., et al. (2018). Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery. Pharmaceutics, 10(4), 213.
-
Patil, S., et al. (2022). Formulation and Evaluation of Solid Dispersion of Poorly Soluble Drugs. Asian Journal of Pharmaceutical Technology, 12(4), 309-312.
-
Amneal Pharmaceuticals. (2024, June 14). Systematic Development of Hot Melt Extrusion-Based Amorphous Solid Dispersion: Integrating Quality by Design and In Silico Modeling. Pharma Excipients.
-
Tenchov, R., et al. (2023). Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development. ACS Nano, 17(22), 21823-21852.
-
Tan, D. C. C. (2015). The Development of PVP-based Solid Dispersions using Hot Melt Extrusion for the Preparation of Immediate Release Formulations. University of East Anglia.
-
Liu, J., et al. (2015). Characterization and Pharmacokinetic Study of Aprepitant Solid Dispersions with Soluplus. Molecules, 20(6), 11345-11356.
-
Agno Pharmaceuticals. (n.d.). Nanomilling: A Key Option For Formulating Water-Insoluble APIs.
-
Singh, B., et al. (2013). Self-Emulsifying Drug Delivery Systems (SEDDS): Formulation Development, Characterization, and Applications. Critical Reviews in Therapeutic Drug Carrier Systems, 30(2), 133-184.
-
Mudgal, P. (2024, October 21). Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. AME Publishing Company.
-
Alhakamy, N. A., et al. (2021). Development of Piperine-Loaded Solid Self-Nanoemulsifying Drug Delivery System: Optimization, In-Vitro, Ex-Vivo, and In-Vivo Evaluation. Pharmaceutics, 13(9), 1395.
-
Singh, A. K., et al. (2020). Amelioration of lipophilic compounds in regards to bioavailability as self-emulsifying drug delivery system (SEDDS). Journal of Drug Delivery and Therapeutics, 10(3-s), 234-242.
-
Butreddy, A., et al. (2022). An overview of lipid based vesicular systems: stability and regulatory considerations. GSC Biological and Pharmaceutical Sciences, 21(3), 057-071.
-
Hagedorn, M., et al. (2019). Rapid development of API nano-formulations from screening to production combining dual centrifugation and wet agitator bead mill. International Journal of Pharmaceutics, 565, 187-198.
-
Serajuddin, A. T. (1999). Solid dispersion of poorly water-soluble drugs: early promises, subsequent problems, and recent breakthroughs. Journal of Pharmaceutical Sciences, 88(10), 1058-1066.
-
Price, S. L. (2010, August 19). Polymorph screening in pharmaceutical development. European Pharmaceutical Review.
-
Zhang, Y., et al. (2016). Rheological study of copovidone and solid dispersion blend used for hot melt extrusion. Journal of Applied Polymer Science, 133(13).
-
CordenPharma. (2025, October 21). Regulatory Dossier Considerations: CMC Filing of Novel Lipids for LNPs.
-
Tylińska, B., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 26(11), 3326.
-
Lieder, B., et al. (2014). Structure-dependent effects of pyridine derivatives on mechanisms of intestinal fatty acid uptake: regulation of nicotinic acid receptor and fatty acid transporter expression. The Journal of Nutritional Biochemistry, 25(8), 849-857.
-
Frimpong, E., et al. (2023). Development of Novel Pyrimidine Nucleosides as Potential Anticancer Agents: Synthesis, Characterization, and Invitro Evaluation against pancreatic cancer. Research Square.
Sources
- 1. lsinstruments.ch [lsinstruments.ch]
- 2. Formulation and In Vivo Evaluation of a Solid Self-Emulsifying Drug Delivery System Using Oily Liquid Tocotrienols as Model Active Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intestinal Absorption Study: Challenges and Absorption Enhancement Strategies in Improving Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. diva-portal.org [diva-portal.org]
- 6. altasciences.com [altasciences.com]
- 7. Small matter, big challenges: Nano milling in a sterilised environment - Pharmaceutical Technology [pharmaceutical-technology.com]
- 8. agnopharma.com [agnopharma.com]
- 9. losan-pharma.de [losan-pharma.de]
- 10. researchgate.net [researchgate.net]
- 11. gsconlinepress.com [gsconlinepress.com]
- 12. PVP VA64 as a novel release-modifier for sustained-release mini-matrices prepared via hot melt extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. mdpi.com [mdpi.com]
- 15. Self-Emulsifying Drug Delivery System for Enhanced Oral Delivery of Tenofovir: Formulation, Physicochemical Characterization, and Bioavailability Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 19. pharmaexcipients.com [pharmaexcipients.com]
Validation & Comparative
A Comprehensive Guide to the Validation of 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione as a Quantitative Standard
In the landscape of pharmaceutical research and development, the precise quantification of active pharmaceutical ingredients (APIs), impurities, and metabolites is paramount. The reliability of these measurements hinges on the quality of the quantitative standards employed. This guide provides an in-depth validation of 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione, a critical reference material, particularly in the context of nitrosamine impurity analysis. We will explore the experimental validation of this standard, compare its performance with relevant alternatives, and provide the scientific rationale behind the recommended analytical methodologies.
Introduction to the Candidate Standard
6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione is an N-nitroso derivative that serves as a highly characterized reference material.[1] Its validation is essential for a range of applications including analytical method development, method validation, and quality control.[1] The robust validation of this standard ensures that it meets the stringent regulatory requirements for the detection and quantification of trace nitroso impurities in pharmaceutical products.[1]
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₀N₄O₃ | Inferred from structure |
| Molecular Weight | 268.31 g/mol | Inferred from structure |
| IUPAC Name | 6-amino-1,3-dibutyl-5-nitrosopyrimidine-2,4-dione | Inferred from structure |
| Appearance | Yellow to orange solid | Typical for nitroso compounds |
| Solubility | Soluble in organic solvents (e.g., acetonitrile, methanol) | Inferred from structure |
The dibutyl chains in the molecule increase its hydrophobicity compared to its methyl or ethyl analogs, which can be advantageous for solubility in reversed-phase chromatography mobile phases.
The Framework for Validation: Adhering to ICH Q2(R1) Guidelines
The validation of an analytical standard must follow a systematic and well-documented process. The International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," provides the authoritative framework for this process.[2][3][4] The objective is to demonstrate that the analytical procedure is suitable for its intended purpose.[4]
The core validation characteristics that must be assessed are:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components such as impurities or degradants.[2]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[2][3]
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Caption: Core validation parameters as stipulated by ICH Q2(R1) guidelines.
Experimental Validation Protocols
A multi-faceted analytical approach is required to thoroughly validate 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione.
The first step in validating a new standard is to unequivocally confirm its chemical identity and structure. This is accomplished through a combination of spectroscopic techniques.[5][6]
Protocol:
-
Mass Spectrometry (MS):
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Procedure: Dissolve a small amount of the standard in methanol. Infuse the solution directly into the mass spectrometer.
-
Expected Result: A prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 269.16. High-resolution mass spectrometry should be used to confirm the elemental composition.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Technique: ¹H and ¹³C NMR.
-
Procedure: Dissolve the standard in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra.
-
Expected Result: The spectra should be consistent with the proposed structure, showing characteristic peaks for the butyl groups, the pyrimidine ring protons, and the amino group. The number of signals, their chemical shifts, and their coupling patterns will confirm the structure.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Technique: Attenuated Total Reflectance (ATR)-FTIR.
-
Procedure: Place a small amount of the solid standard on the ATR crystal and acquire the spectrum.
-
Expected Result: The spectrum will show characteristic absorption bands for the N-H stretch of the amino group, C=O stretches of the pyrimidinedione ring, and the N=O stretch of the nitroso group.
-
HPLC with UV detection is the workhorse technique for assessing the purity of a quantitative standard and for its subsequent use in analytical methods.[7]
Sources
Comparative study of 6-amino-1,3-dibutyl vs 6-amino-1,3-diethyl-5-nitrosouracil
A Comparative Study of 6-amino-1,3-dibutyl-5-nitrosouracil and 6-amino-1,3-diethyl-5-nitrosouracil: A Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, uracil derivatives stand out as a critical class of heterocyclic compounds. Their structural resemblance to nucleobases allows them to interact with a wide array of biological targets, leading to diverse pharmacological activities. Among these, 6-amino-1,3-disubstituted-5-nitrosouracils are of particular interest as versatile intermediates in the synthesis of various therapeutic agents, including xanthine derivatives like caffeine and theophylline.[1][2] The nature of the alkyl substituents at the 1 and 3 positions of the uracil ring can significantly influence the physicochemical properties and, consequently, the biological activity and synthetic utility of these molecules.
This guide provides a detailed comparative analysis of two such analogues: 6-amino-1,3-dibutyl-5-nitrosouracil and 6-amino-1,3-diethyl-5-nitrosouracil. By examining their synthesis, physicochemical characteristics, and potential applications, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to select the appropriate derivative for their specific research and development endeavors.
Synthesis: A Shared Pathway with Subtle Distinctions
The synthesis of both 6-amino-1,3-dibutyl- and 6-amino-1,3-diethyl-5-nitrosouracil follows a well-established two-step pathway, beginning with the corresponding 1,3-dialkyl-6-aminouracil. The key differentiating factor in the overall synthesis lies in the initial preparation of these precursors.
Experimental Protocol: General Synthesis of 1,3-Disubstituted 6-Amino-5-nitrosouracils
The nitrosation of the 6-amino group is the crucial step in the synthesis of the title compounds. This reaction is typically carried out in an acidic medium using a nitrosating agent such as sodium nitrite.
Step 1: Dissolution Dissolve the precursor, 6-amino-1,3-dialkyluracil (dibutyl or diethyl), in a suitable dilute acid. Acetic acid or formic acid are commonly employed. The choice of acid can influence reaction kinetics and product purity.
Step 2: Cooling Cool the solution to approximately 10°C in an ice bath. This is critical to control the exothermic nature of the nitrosation reaction and minimize the formation of by-products.
Step 3: Nitrosation Slowly add an aqueous solution of sodium nitrite to the cooled solution with constant, vigorous stirring. The nitroso group is introduced at the C5 position of the uracil ring. A distinctively colored solid (often pink or purple) of the 5-nitroso derivative will precipitate out of the reaction mixture.
Step 4: Isolation and Purification Isolate the crude product by filtration. The collected solid should be washed with cold water to remove any residual acid and salts. Further purification can be achieved by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield a product of high purity.
Caption: Experimental workflow for the synthesis of 6-amino-1,3-dialkyl-5-nitrosouracils.
Comparative Physicochemical Properties: The Influence of Alkyl Chain Length
The primary structural difference between the two molecules lies in the length of the N-alkyl chains (butyl vs. ethyl). This seemingly minor variation has a significant impact on their physicochemical properties, which in turn dictates their solubility, membrane permeability, and ultimately, their pharmacokinetic and pharmacodynamic profiles.
| Property | 6-amino-1,3-dibutyl-5-nitrosouracil | 6-amino-1,3-diethyl-5-nitrosouracil | 6-amino-1,3-dimethyl-5-nitrosouracil (for comparison) |
| Molecular Formula | C₁₂H₂₀N₄O₃ | C₈H₁₂N₄O₃[3] | C₆H₈N₄O₃[4] |
| Molecular Weight | 268.32 g/mol | 212.21 g/mol [3] | 184.15 g/mol [4] |
| Appearance | Inferred to be a colored solid | Pink Solid[3] | Pink to Purple Solid[5] |
| Melting Point | Expected to be lower than the diethyl analogue | 217-218°C[3] | 241-243°C[6] |
| Solubility | Higher solubility in nonpolar organic solvents | Soluble in Chloroform, DMF, DMSO[3] | Soluble in DMSO (Slightly), Methanol (Slightly, Heated)[5] |
| Lipophilicity (logP) | Predicted to be higher than the diethyl analogue | Predicted to be lower than the dibutyl analogue | -0.35 (Predicted) |
Causality Behind the Differences:
-
Molecular Weight and Melting Point: The increase in the length of the alkyl chains from ethyl to butyl leads to a higher molecular weight for the dibutyl derivative. Generally, for a homologous series, an increase in molecular weight corresponds to stronger van der Waals forces between molecules, which would suggest a higher melting point. However, the increased flexibility and potential for conformational disorder in the longer butyl chains can disrupt crystal packing, often leading to a lower melting point compared to the more compact ethyl or methyl analogues.
-
Solubility and Lipophilicity: The most significant impact of the longer butyl chains is the increased lipophilicity (fat-solubility) of the molecule. The butyl groups contribute a larger nonpolar surface area, making 6-amino-1,3-dibutyl-5-nitrosouracil more soluble in nonpolar organic solvents and less soluble in polar solvents like water, compared to its diethyl counterpart. This difference in lipophilicity is a critical factor in drug design, as it influences absorption, distribution, metabolism, and excretion (ADME) properties.
Caption: Relationship between alkyl chain length and physicochemical properties.
Reactivity and Synthetic Applications: A Tale of Two Precursors
Both 6-amino-1,3-dibutyl- and 6-amino-1,3-diethyl-5-nitrosouracil are valuable intermediates in organic synthesis, primarily due to the reactivity of the 5-nitroso and 6-amino groups. These functionalities allow for the construction of fused heterocyclic systems, most notably purine derivatives.
The primary difference in their synthetic utility will arise from the solubility of the starting materials and the properties of the final products.
-
Reaction Medium: The higher lipophilicity of the dibutyl derivative may necessitate the use of less polar solvent systems for subsequent reactions to ensure adequate solubility of the starting material.
-
Properties of Derivatives: The choice between the dibutyl and diethyl analogue will largely depend on the desired properties of the final synthesized molecule. For instance, if the target compound is intended to have higher membrane permeability, starting with the dibutyl derivative would be a logical choice. Conversely, if higher aqueous solubility is desired, the diethyl analogue would be the preferred precursor.
Biological Activity: Extrapolating from Uracil Derivative Studies
Direct comparative studies on the biological activities of 6-amino-1,3-dibutyl- vs. 6-amino-1,3-diethyl-5-nitrosouracil are not currently available. However, research on other substituted uracil derivatives has shown that the nature and size of the substituents can have a profound effect on their biological profiles.[7]
It is plausible that the difference in lipophilicity between the dibutyl and diethyl derivatives will lead to variations in:
-
Cellular Uptake: The more lipophilic dibutyl derivative may exhibit enhanced passive diffusion across cell membranes.
-
Target Binding: The bulkier butyl groups could influence the binding affinity and selectivity for specific biological targets compared to the smaller ethyl groups.
-
Metabolism: The alkyl chains are potential sites for metabolic modification, and their different lengths could lead to different metabolic pathways and rates of clearance.
Conclusion and Future Perspectives
6-amino-1,3-dibutyl-5-nitrosouracil and 6-amino-1,3-diethyl-5-nitrosouracil represent two closely related yet distinct chemical entities with differing physicochemical properties. The choice between these two compounds as synthetic intermediates should be guided by the desired characteristics of the final target molecule. The dibutyl derivative, with its enhanced lipophilicity, offers a pathway to compounds with potentially greater membrane permeability, while the diethyl analogue may be more suitable for applications where higher aqueous solubility is advantageous.
Further experimental investigation is warranted to fully elucidate and quantify the differences in their physicochemical properties, reactivity, and biological activities. Such studies would provide a more complete picture and enable a more informed selection process for researchers in the field of drug discovery and development.
References
-
PubChem. (n.d.). 6-Amino-1,3-dimethyl-5-nitrosouracil. Retrieved from [Link]
- Grabovskiy, S. A., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(3), 357-365.
-
Chemsrc. (2025). 6-amino-1,3-dimethyl-5-nitrosouracil | CAS#:6632-68-4. Retrieved from [Link]
- Google Patents. (n.d.). CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil.
-
PubChem. (n.d.). 6-Amino-5-nitrosouracil. Retrieved from [Link]
-
precisionFDA. (n.d.). 6-AMINO-1,3-DIETHYL-5-NITROSO-2,4(1H,3H)-PYRIMIDINEDIONE. Retrieved from [Link]
-
Hebei Guangxing Chemical Industry Co., Ltd. (n.d.). 6-Amino-1,3-Dimethyluracil. Retrieved from [Link]
-
Gsrs. (n.d.). 6-AMINO-1,3-DIMETHYL-5-NITROSOURACIL. Retrieved from [Link]
-
LookChem. (n.d.). CAS No.6632-68-4,6-AMINO-1,3-DIMETHYL-5-NITROSOURACIL Suppliers,MSDS download. Retrieved from [Link]
-
PubChem. (n.d.). 6-Amino-1-methyl-5-nitroso-2,4(1H,3H)-pyrimidinedione. Retrieved from [Link]
Sources
- 1. cphi-online.com [cphi-online.com]
- 2. Buy 6-Amino-1,3-dimethyl-5-nitrosouracil | 6632-68-4 [smolecule.com]
- 3. 1,3-DIETHYL-5-NITROSO-6-AMINOURACIL | 89073-60-9 [chemicalbook.com]
- 4. 6-Amino-1,3-dimethyl-5-nitrosouracil | 6632-68-4 | Benchchem [benchchem.com]
- 5. 6-AMINO-1,3-DIMETHYL-5-NITROSOURACIL | 6632-68-4 [chemicalbook.com]
- 6. 6-amino-1,3-dimethyl-5-nitrosouracil | CAS#:6632-68-4 | Chemsrc [chemsrc.com]
- 7. 6-Amino-1,3-dimethyl-5-nitrosouracil | C6H8N4O3 | CID 81133 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Nitrosamine Impurity Testing
Introduction: The Imperative for Rigorous Nitrosamine Control
Since their detection in common medications in 2018, nitrosamine impurities have become a paramount concern for the pharmaceutical industry and global regulators.[1][2] Classified as probable human carcinogens, their presence, even at trace levels, necessitates stringent control strategies to ensure patient safety.[1][2][3] The foundation of any effective control strategy is a robust analytical methodology capable of accurately quantifying these impurities at or below their established Acceptable Intake (AI) limits.[1][4][5]
However, developing a validated analytical method is only the first step. In the globalized landscape of pharmaceutical manufacturing, methods are frequently transferred between laboratories, updated with new technology, or compared against alternative techniques. This is where cross-validation becomes indispensable. It is the documented process that ensures analytical results are reliable and consistent, regardless of where or how the testing is performed.[6][7][8]
This guide provides an in-depth framework for designing, executing, and interpreting cross-validation studies for nitrosamine impurity testing. Moving beyond a simple checklist, we will explore the causality behind experimental choices, compare the leading analytical technologies, and provide self-validating protocols grounded in scientific integrity and regulatory expectations.
The Regulatory Framework: A Mandate for Validated Methods
Global health authorities, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established clear expectations for the control of nitrosamine impurities.[2][9][10] These expectations are anchored in the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2) for the validation of analytical procedures and the principles of ICH M10 for ensuring data integrity across different sites and methods.[5][6][11][12]
The core regulatory requirements mandate that:
-
Methods Must Be Validated: Analytical methods used for confirmatory testing must be fully validated to demonstrate they are fit for purpose.[5][13]
-
Sufficient Sensitivity is Crucial: The method's Limit of Quantitation (LOQ) must be scientifically justified and sufficiently low to measure nitrosamines at or below the regulatory AI limit.[4][9]
-
Risk Assessment is Continuous: Manufacturers are responsible for conducting risk assessments to identify potential sources of nitrosamines and implementing appropriate controls, which includes reliable analytical testing.[3][9]
Core Analytical Techniques: A Comparative Analysis
The choice of analytical technology is a critical decision driven by the specific nitrosamine's physicochemical properties, the complexity of the drug product matrix, and the required sensitivity. The three most common techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), and to a lesser extent, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).[14]
| Feature | LC-MS/MS | GC-MS/MS | HPLC-UV |
| Principle | Separates compounds in liquid phase followed by mass-based detection. | Separates volatile compounds in gas phase followed by mass-based detection. | Separates compounds in liquid phase followed by UV light absorption detection. |
| Applicability | Broad; ideal for both volatile and non-volatile/thermally labile nitrosamines.[14][15] | Best for small, volatile nitrosamines (e.g., NDMA, NDEA).[14][16][17] | Limited; suitable for higher concentration impurities. |
| Sensitivity | Very High (ppb to ppt levels).[5][18] | Very High (ppb to ppt levels).[17] | Low; often insufficient for meeting regulatory AI limits.[14] |
| Selectivity | Very High; MS/MS provides definitive identification. | Very High; MS/MS provides definitive identification. | Low; susceptible to interference from matrix components. |
| Key Strengths | The most versatile and widely preferred method for its robustness and broad applicability.[5][14][19] | Excellent for specific volatile analytes. | Simpler instrumentation and lower cost. |
| Causality of Challenges | Matrix Effects: Co-eluting components from the sample can suppress or enhance the ionization of the target analyte, affecting accuracy. This necessitates meticulous sample preparation and the use of isotopically labeled internal standards.[3][14] | Thermal Degradation: The high temperatures of the GC inlet can cause some compounds to degrade or lead to the in-situ formation of nitrosamines from precursors in the sample, resulting in false positives.[3] | Lack of Specificity: Without the mass-to-charge ratio information from a mass spectrometer, it is difficult to unequivocally confirm the identity of a peak, especially at low levels. |
The Cross-Validation Imperative: Ensuring Data Comparability
Cross-validation serves as the scientific bridge to ensure data integrity across different analytical scenarios. It is not merely a procedural formality but a critical scientific exercise to prove that different methods or laboratories produce equivalent results.
Key Scenarios Mandating Cross-Validation:
-
Inter-Laboratory Method Transfer: When a validated method is transferred from a development laboratory to a quality control (QC) or contract manufacturing organization (CMO) laboratory.
-
Comparison of Different Methods: When results from two distinct analytical methods (e.g., a new LC-MS/MS method versus a legacy GC-MS method) need to be compared.[7]
-
Instrumentation Changes: When a significant change is made to the analytical instrumentation, even when using the same method.
-
Analysis of Data Across Studies: To ensure data from different clinical or stability studies, which may have been analyzed at different times or locations, can be reliably compared.[8]
Caption: Decision workflow for initiating a cross-validation study.
Designing a Robust Cross-Validation Protocol
A successful cross-validation study is built on a foundation of a well-defined protocol with pre-established acceptance criteria. This approach ensures objectivity and scientific rigor.
Pillar 1: Defining Scope and Acceptance Criteria
The protocol must clearly state its purpose and define the statistical criteria for success before the experiment begins. A common and robust approach is to require that the mean concentration result from the new/transferred method be within ±15.0% of the result from the original/reference method.
Pillar 2: Judicious Sample Selection
The choice of samples is critical for a meaningful comparison. The study should include:
-
Spiked QC Samples: Prepare blank matrix (placebo) spiked with known concentrations of the nitrosamine standard at low, medium, and high levels relative to the quantitation range. Causality: QCs test the method's fundamental accuracy and precision without interference from a complex drug substance matrix.
-
Incurred Samples: Analyze at least three independent batches of the actual drug product. Causality: Incurred samples provide the ultimate test of a method's performance, demonstrating its ability to handle the real-world sample matrix and any potential interferences.[7][20]
Pillar 3: The Experimental Workflow
Caption: A typical workflow for an inter-laboratory cross-validation study.
Comparative Data Example: NDMA in Metformin ER
Scenario: A validated LC-MS/MS method for N-nitrosodimethylamine (NDMA) in Metformin Extended-Release tablets is transferred from a central R&D lab to a new QC laboratory. A cross-validation study is performed.
Acceptance Criterion: The mean result from the QC Lab must be within ±15.0% of the mean result from the R&D Lab.
Table 1: Cross-Validation Results for Spiked Placebo (QC Samples)
| QC Level | R&D Lab Result (ppb) | QC Lab Result (ppb) | % Difference | Status |
|---|---|---|---|---|
| LQC (5 ppb) | 4.98 | 5.21 | +4.6% | Pass |
| MQC (15 ppb) | 15.31 | 14.88 | -2.8% | Pass |
| HQC (30 ppb) | 29.85 | 31.02 | +3.9% | Pass |
Table 2: Cross-Validation Results for Incurred Metformin ER Batches
| Batch ID | R&D Lab Result (ppb) | QC Lab Result (ppb) | % Difference | Status |
|---|---|---|---|---|
| Batch A | 18.5 | 19.2 | +3.8% | Pass |
| Batch B | 25.1 | 23.9 | -4.8% | Pass |
| Batch C | 11.7 | 12.5 | +6.8% | Pass |
Detailed Experimental Protocol: Quantification of NDMA in Metformin by LC-MS/MS
This protocol is designed as a self-validating system by including rigorous system suitability checks.
1.0 Scope This method describes the procedure for the quantification of N-nitrosodimethylamine (NDMA) in Metformin drug products using Ultra-High-Performance Liquid Chromatography coupled with a Triple Quadrupole Mass Spectrometer (UHPLC-MS/MS).
2.0 Reagents and Materials
-
NDMA reference standard
-
NDMA-d6 (isotopically labeled internal standard)
-
Methanol (LC-MS Grade)
-
Water (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Formate (LC-MS Grade)
-
Analytical Column: e.g., C18, 2.1 x 100 mm, 1.8 µm
3.0 Sample and Standard Preparation
-
Internal Standard (IS) Spiking Solution (10 ng/mL): Prepare a solution of NDMA-d6 in 50:50 Methanol:Water. Causality: The IS is added to all samples and standards. Because it is chemically identical to the analyte but has a different mass, it co-elutes and experiences the same extraction inefficiencies or matrix effects. By taking the ratio of the analyte peak area to the IS peak area, these variations are normalized, leading to a more accurate and robust quantification.
-
Sample Preparation:
-
Accurately weigh and transfer the powder equivalent of one tablet into a 50 mL centrifuge tube.
-
Add 20.0 mL of the IS Spiking Solution.
-
Vortex for 5 minutes to dissolve.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant into an HPLC vial for analysis.
-
4.0 Instrumental Conditions
| Parameter | Setting |
| UHPLC System | |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | ESI+ or APCI+ (APCI often preferred for nitrosamines)[21] |
| MRM Transitions | NDMA: 75.1 -> 43.1; NDMA-d6: 81.1 -> 46.1 |
| Dwell Time | 100 ms |
| Collision Energy | Optimize for specific instrument |
5.0 System Suitability (Trustworthiness Check) Before analyzing samples, inject a mid-level standard five times. The system is deemed suitable for use only if the following criteria are met:
-
Peak Area %RSD ≤ 15.0%
-
Retention Time %RSD ≤ 2.0%
-
Signal-to-Noise (S/N) at LOQ ≥ 10 Causality: This step provides a daily verification of the instrument's performance. Failure to meet these criteria indicates a problem with the system (e.g., column degradation, MS sensitivity drift) that must be resolved before reliable sample data can be generated.
6.0 Calibration and Quantification
-
Prepare a calibration curve using at least six concentration levels, bracketing the expected range of the samples.
-
Perform a linear regression (analyte/IS area ratio vs. concentration) with a weighting of 1/x. The correlation coefficient (r²) must be ≥ 0.995.
-
Quantify sample results using the generated regression equation.
Final Conclusion
The cross-validation of analytical methods for nitrosamine testing is a non-negotiable component of a compliant and safe pharmaceutical quality system. It ensures the consistency and reliability of data across the entire product lifecycle, from development to commercial manufacturing. By employing robust analytical techniques like LC-MS/MS, designing scientifically sound validation protocols with pre-defined criteria, and understanding the causality behind each experimental step, researchers and drug developers can build a framework of trust and authority in their analytical results. This rigorous approach is fundamental to protecting patient health and meeting the exacting standards of global regulatory agencies.
References
-
Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration (FDA). [Link]
-
Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. Pharmaceuticals and Medical Devices Agency (PMDA). [Link]
-
Trends and Challenges in Nitrosamine Testing: Part Two. The Analytical Scientist. [Link]
-
Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. Separation Science. [Link]
-
Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products. EDREx (Excellence in Drug Registration and Lifecyle Management). [Link]
-
An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. National Institutes of Health (NIH). [Link]
-
Nitrosamine impurities. European Medicines Agency (EMA). [Link]
-
Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. ACS Publications. [Link]
-
Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. ACS Publications. [Link]
-
ICH Harmonised Guideline: M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation (ICH). [Link]
-
Nitrosamines Analysis in Pharmaceuticals. Agilent. [Link]
-
Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs). U.S. Food and Drug Administration (FDA). [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]
-
Nitrosamines Analysis with LC-MS/MS. Waters Corporation. [Link]
-
ICH M10 on bioanalytical method validation. European Medicines Agency (EMA). [Link]
-
Nitrosamine impurities: guidance for marketing authorisation holders. European Medicines Agency (EMA). [Link]
-
Quantification of Trace Nitrosamines with GC-MS: When and Why? ResolveMass Laboratories Inc. [Link]
-
Development and comparison of methods for the nitrosamine analysis in different APIs by means of UPLC-MS/MS. Biblioteca IQS. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA). [Link]
-
FDA extends deadline for nitrosamine testing submissions. RAPS. [Link]
-
Nitrosamine impurities in specific medicines. European Medicines Agency (EMA). [Link]
-
A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. National Institutes of Health (NIH). [Link]
-
Common Challenges in Nitrosamine Analysis: An LCGC International Peer Exchange. LCGC International. [Link]
-
Cross and Partial Validation. European Bioanalysis Forum. [Link]
-
ICH guideline M10 on bioanalytical method validation. European Medicines Agency (EMA). [Link]
-
Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. Restek. [Link]
-
Analysis of Nitrosamines in APIs. MAC-MOD Analytical. [Link]
-
Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. ResearchGate. [Link]
-
FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. Keller and Heckman LLP. [Link]
-
ICH Harmonised Guideline: M10 Bioanalytical Method Validation. International Council for Harmonisation (ICH). [Link]
-
FDA Provides Guidance to Manufacturers for Controlling Nitrosamine Impurities in Human Drugs. Winston & Strawn LLP. [Link]
-
A Validated LC-MS/MS Method for Determination at Trace Level of Nitrosamine Impurities in Doxofylline API. Indian Journal of Pharmaceutical Education and Research. [Link]
-
Eight Steps to Method Validation in a Clinical Diagnostic Laboratory. Clinical Laboratory Science. [Link]
-
Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. Pharmaceutical Technology. [Link]
Sources
- 1. edaegypt.gov.eg [edaegypt.gov.eg]
- 2. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pmda.go.jp [pmda.go.jp]
- 5. resolvemass.ca [resolvemass.ca]
- 6. database.ich.org [database.ich.org]
- 7. e-b-f.eu [e-b-f.eu]
- 8. ema.europa.eu [ema.europa.eu]
- 9. fda.gov [fda.gov]
- 10. Nitrosamine impurities: guidance for marketing authorisation holders | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 13. FDA Provides Guidance to Manufacturers for Controlling Nitrosamine Impurities in Human Drugs | Winston & Strawn [winston.com]
- 14. theanalyticalscientist.com [theanalyticalscientist.com]
- 15. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. sepscience.com [sepscience.com]
A Comparative Guide to the Biological Activity of 5-Nitrosouracil Derivatives for Researchers and Drug Development Professionals
The uracil scaffold, a fundamental component of ribonucleic acid (RNA), has long been a cornerstone in the development of therapeutic agents. Its structural versatility allows for a wide range of chemical modifications, leading to derivatives with diverse biological activities. Among these, 5-substituted uracils have garnered significant attention, with derivatives exhibiting anticancer, antiviral, antimicrobial, and enzyme inhibitory properties.[1][2] This guide provides a comparative analysis of the biological activity of a specific, yet less explored subclass: 5-nitrosouracil derivatives.
As direct comparative studies on a wide range of 5-nitrosouracil derivatives are limited in publicly available literature, this guide will draw upon data from structurally related uracil analogs, such as 5-nitrouracils, 5-aminouracils, and the seminal anticancer drug 5-fluorouracil (5-FU), to provide a comprehensive and predictive context for the biological potential of 5-nitrosouracil compounds. This approach allows us to build a robust understanding based on established structure-activity relationships within the broader pyrimidine class.
I. Anticancer Activity: A Legacy of Potency and a Future of Targeted Therapies
The exploration of uracil derivatives as anticancer agents was revolutionized by the discovery and clinical success of 5-fluorouracil (5-FU).[3] 5-FU primarily acts as an antimetabolite, inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis and repair.[4] This mechanism provides a critical benchmark for evaluating the anticancer potential of other uracil derivatives, including those with a 5-nitroso group.
While extensive data on the anticancer activity of a broad range of 5-nitrosouracil derivatives is still emerging, studies on related compounds offer valuable insights. For instance, 6-amino-5-nitrosouracil has been identified as a key precursor in the synthesis of 8-substituted xanthine derivatives, which are being investigated for applications in immuno-oncology.[5] This suggests that the 5-nitroso-6-aminouracil scaffold is a valuable starting point for generating compounds with potential anticancer activity.
Furthermore, derivatives of 5-aminouracil, a closely related compound to 6-amino-5-nitrosouracil, have demonstrated antiproliferative actions.[6] The introduction of various substituents can significantly modulate this activity, as seen in a series of thiazolidin-4-one derivatives of 5-aminouracil, with some compounds exhibiting IC50 values in the low micromolar range against cancer cell lines.[6]
To provide a comparative landscape, the following table summarizes the cytotoxic activity of various 5-substituted uracil derivatives against different cancer cell lines.
| Derivative Class | Compound Example | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Fluorouracil | 5-FU | MDA-MB-231 (Breast) | 9.6 | [7] |
| 5-Fluorouracil | 5-FU | MCF-7 (Breast) | 4.8 | [7] |
| Thiouracil Derivative | Compound 6d | HOP-92 (Lung) | Potent Growth Inhibition | [8] |
| Thiouracil Derivative | Compound 6i | MOLT-4 (Leukemia) | Potent Growth Inhibition | [8] |
| 5-Nitrofuran Hybrid | Substructure C | SCC-15 (Tongue) | 6.72–39.85 | [9] |
| 5-Aminouracil Derivative | Compound 19j | A-549 (Lung) & Panc-1 (Pancreatic) | 1.1 | [6] |
| 2-Thiouracil-5-sulfonamide | Compound 6e | A-2780 (Ovarian) | Data not in µM | [4] |
Note: "Potent Growth Inhibition" indicates significant activity was observed, though a specific IC50 value was not provided in the cited source.
The data suggests that modifications at the 5-position of the uracil ring, as well as at other positions, can lead to potent anticancer agents. The high potency of some 5-aminouracil derivatives suggests that 5-nitrosouracil analogs, which can be synthesized from them, are promising candidates for further investigation.
Causality in Experimental Design: Why the MTT Assay?
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for the initial screening of potential anticancer compounds due to its reliability, high throughput, and direct correlation with cell viability. This colorimetric assay measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity. Its selection as a primary screen is based on the rationale that a compound's ability to reduce the metabolic activity of cancer cells is a strong indicator of its potential as a therapeutic agent.
Caption: MTT Assay Workflow for Cytotoxicity Assessment
II. Antimicrobial Activity: A Tale of Mixed Results
The search for novel antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. Uracil derivatives have been explored for their potential in this arena, with varied success.
A study investigating a series of 5,6-dihydro-5-nitrouracil derivatives reported no significant inhibition of growth against strains of Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Candida albicans, and Trichophyton mentagrophytes.[10] This finding is crucial as it suggests that for this particular structural class of 5-nitrouracils, the antimicrobial activity is limited.
In contrast, other modifications to the uracil ring have yielded potent antimicrobial compounds. For example, certain 6-aryl-5-cyano thiouracil derivatives have demonstrated superior antibacterial activity against Gram-positive bacteria compared to the standard drug amoxicillin.[8] Furthermore, phosphonium derivatives of 5-fluorouracil have shown considerable activity against both Gram-positive and Gram-negative bacteria, with the most potent derivative's Minimum Inhibitory Concentration (MIC) remaining constant regardless of the bacteria's resistance profile.[11]
The following table provides a comparative overview of the antimicrobial activity of different uracil derivatives.
| Derivative Class | Compound Example | Microorganism | MIC (µg/mL) | Reference |
| 5,6-dihydro-5-nitrouracils | Various | E. coli, P. aeruginosa, S. aureus, C. albicans | No Significant Inhibition | [10] |
| 6-aryl-5-cyano thiouracil | Compound 7b & 7c | S. aureus, B. subtilis | Superior to Amoxicillin | [8] |
| 6-aryl-5-cyano thiouracil | Compound 4i | C. albicans | 2.34 | [8] |
| 5-Nitro-2-furyl-1,3,4-thiadiazole | Derivative | S. epidermidis, B. subtilis | < 0.5 | [12] |
| 5-FU Phosphonium Derivative | Compound 6c | S. aureus, E. coli | Constant across resistant strains | [11][13] |
These contrasting results underscore the importance of the specific substitutions on the uracil ring in determining antimicrobial activity. While the tested 5-nitrouracil derivatives were inactive, the potent activity of other uracil analogs suggests that with the right structural modifications, 5-nitrosouracil derivatives could potentially be developed into effective antimicrobial agents.
III. Enzyme Inhibition: A Pathway to Diverse Therapeutic Applications
Enzyme inhibition is a fundamental mechanism through which many drugs exert their therapeutic effects.[14] Uracil derivatives have been successfully developed as inhibitors of various enzymes. As previously mentioned, 5-FU is a classic example of an enzyme inhibitor, targeting thymidylate synthase.[4]
6-Amino-5-nitrosouracil serves as a precursor for the synthesis of 8-substituted xanthines, which are known to target adenosine receptors.[5] Adenosine receptors are G-protein coupled receptors that play crucial roles in various physiological processes, and their modulation is a therapeutic strategy for conditions like Parkinson's disease and asthma.[5] Additionally, this precursor is relevant in the development of dipeptidylpeptidase 4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[5] This firmly places 5-nitrosouracil derivatives in the realm of enzyme and receptor modulation.
Other uracil derivatives have also been identified as potent enzyme inhibitors. For example, certain 2-thiouracil-5-sulfonamide derivatives have shown significant inhibition of Cyclin-Dependent Kinase 2A (CDK2A), a key regulator of the cell cycle, highlighting their potential as anticancer agents.[4]
The Principle of Competitive Enzyme Inhibition
Many drugs function as competitive inhibitors, where the inhibitor molecule resembles the substrate and competes for binding to the active site of the enzyme. This binding is reversible, and the level of inhibition depends on the relative concentrations of the substrate and the inhibitor. Understanding this mechanism is crucial for designing effective enzyme inhibitors.
Caption: Competitive Enzyme Inhibition Mechanism
IV. Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are essential. The following are step-by-step methodologies for key assays discussed in this guide.
A. MTT Assay for In Vitro Cytotoxicity
This protocol is designed to assess the cytotoxic effects of 5-nitrosouracil derivatives on cancer cell lines.
-
Cell Seeding:
-
Harvest logarithmically growing cancer cells and perform a cell count.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in a complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well microtiter plate and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
Compound Treatment:
-
Prepare a stock solution of the 5-nitrosouracil derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to obtain a range of desired concentrations.
-
Remove the medium from the wells and add 100 µL of fresh medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[15]
-
B. Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
This protocol determines the lowest concentration of a 5-nitrosouracil derivative that inhibits the visible growth of a microorganism.
-
Inoculum Preparation:
-
Inoculate a single colony of the test microorganism into a suitable broth medium and incubate overnight.
-
Dilute the overnight culture to achieve a standardized inoculum concentration (e.g., 1 x 10^8 CFU/mL, corresponding to a 0.5 McFarland standard).
-
-
Broth Microdilution:
-
Prepare serial twofold dilutions of the 5-nitrosouracil derivative in a 96-well microtiter plate containing a suitable broth medium.
-
Add the standardized inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
-
Data Analysis:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[8]
-
C. General Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of 5-nitrosouracil derivatives against a specific enzyme.
-
Assay Preparation:
-
Prepare a reaction buffer specific to the enzyme of interest.
-
Prepare solutions of the enzyme, the substrate, and the 5-nitrosouracil derivative (inhibitor).
-
-
Inhibition Assay:
-
In a suitable reaction vessel (e.g., a cuvette or microplate well), combine the reaction buffer, the enzyme, and varying concentrations of the inhibitor.
-
Allow for a pre-incubation period for the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate.
-
-
Data Acquisition:
-
Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentration to determine the IC50 value (the concentration of the inhibitor that reduces the enzyme activity by 50%).
-
Further kinetic studies can be performed by varying both substrate and inhibitor concentrations to determine the mechanism of inhibition (e.g., competitive, non-competitive).[16][17]
-
V. Conclusion and Future Directions
The landscape of 5-nitrosouracil derivatives presents a promising, albeit underexplored, frontier in drug discovery. By drawing comparisons with structurally related uracil analogs, we can infer a strong potential for these compounds in anticancer therapy and as modulators of enzyme activity. The lack of significant antimicrobial activity in the tested 5-nitrouracil derivatives highlights the specificity of structure-activity relationships and directs future synthetic efforts towards modifications known to confer antimicrobial properties in other uracil series.
Future research should focus on the systematic synthesis and biological evaluation of a diverse library of 5-nitrosouracil derivatives. This will enable the establishment of direct structure-activity relationships and the identification of lead compounds for further development. Mechanistic studies will also be crucial to elucidate the specific molecular targets and pathways through which these compounds exert their biological effects. The foundation laid by decades of research into uracil and its analogs provides a robust framework for unlocking the full therapeutic potential of the 5-nitrosouracil scaffold.
VI. References
-
El-Sayed, W. M., Ali, O. M., & El-Deen, I. M. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 15(1), 1-20.
-
Buzun, K., et al. (2025). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 30(21), 5024.
-
Abdellattif, M. H., et al. (2015). Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents. Molecules, 20(8), 14766-14785.
-
El-Adl, K., et al. (2022). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Molecules, 27(19), 6293.
-
PubChem. (n.d.). 6-Amino-5-nitrosouracil. National Center for Biotechnology Information. Retrieved from [Link]
-
Koval, O. O., et al. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules, 27(9), 2841.
-
Wamhoff, H., & Wintersohl, H. (1986). Synthesis and antimicrobial evaluation of substituted 5,6-dihydro-5-nitrouracils. Archiv der Pharmazie, 319(3), 249-254.
-
Ogawa, S., et al. (1994). Convenient synthesis and evaluation of enzyme inhibitory activity of several N-alkyl-, N-phenylalkyl, and cyclic isourea derivatives of 5a-carba-alpha-DL-fucopyranosylamine. Bioorganic & Medicinal Chemistry Letters, 4(14), 1729-1732.
-
Galochkin, A. A., et al. (2025). Synthesis and cytotoxic activity of novel 4-amino-5-cyano-2-sulfonylpyrimidines. ResearchGate.
-
Al-Masoudi, N. A., & Al-Soud, Y. A. (2008). Antibacterial Activities of 5-Nitro-2-furyl and 5-Nitro-2-Imidazolyl Derivatives of 1,3,4-Thiadiazole. ResearchGate.
-
ResearchGate. (n.d.). IC50 value of 5-FU and eribulin. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. PubMed Central.
-
Al-Masoudi, N. A., & Al-Soud, Y. A. (2008). Synthesis and Antitumor Evaluation of Some 5-fluorouracil Derivatives. Der Pharma Chemica, 1(1), 8-16.
-
OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types, and Applications in Drug Development. Journal of Cellular and Molecular Pharmacology.
-
ResearchGate. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review.
-
Journal of Pharmacy & Pharmacognosy Research. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. 9(3), 357-366.
-
MDPI. (2023). Distinct Mechanisms of Cytotoxicity in Novel Nitrogenous Heterocycles: Future Directions for a New Anti-Cancer Agent. Molecules, 28(1), 1.
-
Wiley-VCH GmbH. (2023). Synthesis and antimicrobial testing of 5-fluorouracil derivatives. Archiv der Pharmazie.
-
Ninja Nerd. (2017, April 26). Biochemistry | Enzyme Inhibition [Video]. YouTube.
-
MDPI. (2023). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Molecules, 28(1), 1.
-
ResearchGate. (2023). Synthesis and antimicrobial testing of 5‐fluorouracil derivatives.
-
ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines.
-
ResearchGate. (n.d.). Antimicrobial activities of different uracil derivatives and the complexes.
-
In-vitro In-vivo In-silico Journal. (n.d.). Enzyme Inhibition.
Sources
- 1. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jppres.com [jppres.com]
- 4. mdpi.com [mdpi.com]
- 5. 6-Amino-5-nitrosouracil|CAS 5442-24-0|Supplier [benchchem.com]
- 6. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antimicrobial evaluation of substituted 5,6-dihydro-5-nitrouracils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and antimicrobial testing of 5-fluorouracil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. openaccesspub.org [openaccesspub.org]
- 15. mdpi.com [mdpi.com]
- 16. Convenient synthesis and evaluation of enzyme inhibitory activity of several N-alkyl-, N-phenylalkyl, and cyclic isourea derivatives of 5a-carba-alpha-DL-fucopyranosylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. omicsonline.org [omicsonline.org]
A Technical Guide to the Structure-Activity Relationships of 6-Aminouracil Derivatives
The 6-aminouracil scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of a diverse array of therapeutic agents. Its inherent drug-like properties and amenability to chemical modification have led to the discovery of potent compounds with a wide spectrum of biological activities, including anticancer, antiviral, and enzyme inhibitory effects.[1][2][3] This guide provides an in-depth comparison of various 6-aminouracil derivatives, elucidating the critical structure-activity relationships (SAR) that govern their biological function. We will delve into the causality behind experimental designs, present detailed protocols for synthesis and evaluation, and visualize key concepts to provide a comprehensive resource for researchers in drug discovery.
The 6-Aminouracil Core: A Foundation for Diverse Bioactivities
The 6-aminouracil ring system, a pyrimidine derivative, offers multiple points for chemical modification, primarily at the N-1, N-3, C-5, and the C-6 amino group. Each of these positions plays a crucial role in dictating the molecule's interaction with biological targets, and thus, its therapeutic potential. The exploration of SAR in this chemical space is paramount for optimizing potency, selectivity, and pharmacokinetic properties.
Comparative Analysis of 6-Aminouracil Derivatives: A Focus on Anticancer Activity
A significant body of research has focused on the development of 6-aminouracil derivatives as anticancer agents. The SAR in this area is particularly well-defined, with modifications at the C-5 and C-6 positions, as well as the N-1 and N-3 positions, leading to substantial variations in cytotoxic activity.
The Impact of C-6 Substitution on Anticancer Potency
The amino group at the C-6 position is a key handle for introducing diverse functionalities. Studies have shown that attaching various heterocyclic rings or substituted aryl groups via this amino bridge can dramatically enhance anticancer activity compared to the parent 6-aminouracil molecule.[4]
One study systematically explored the attachment of different heterocyclic rings to the C-6 position and evaluated their cytotoxicity against the PC3 prostate cancer cell line. The results, summarized in the table below, clearly demonstrate the profound impact of the C-6 substituent.[4]
| Compound | C-6 Substituent | IC50 (µM) against PC3 Cells[4] |
| 6-Aminouracil | -NH2 | 362 |
| 3a | Pyrimidine-2-thione amino | 43.95 |
| 4 | Chloroacetylamino | 21.21 |
| 5a | Substituted furan amino | 7.02 |
| 5b | Substituted furan amino | 8.57 |
| 6 | Pyrrolidinone | 38.73 |
| 7a | Quinoxaline amino | 2.31 |
| Doxorubicin (Reference) | - | 0.93 |
Key Insights from C-6 SAR:
-
Increased Potency with Heterocycles: The attachment of heterocyclic moieties like pyrimidine-2-thione, furan, and quinoxaline leads to a significant increase in anticancer activity compared to the unsubstituted 6-aminouracil.[4]
-
Quinoxaline Moiety Shows High Potency: The derivative bearing a quinoxaline ring (7a ) exhibited the most potent activity in this series, with an IC50 value approaching that of the standard chemotherapeutic drug, doxorubicin.[4]
-
Nature of the Linker Matters: The way the substituent is attached is also important. An amino bridge appears to be a favorable linker for many of the active compounds.[4]
The Role of C-5 Substitution in Anticancer Activity
The C-5 position of the uracil ring has also been a focal point for modification. The introduction of a cinnamoyl group at this position has been shown to yield compounds with interesting anticancer profiles. It is postulated that the extended planar conformation of these molecules facilitates intercalation with DNA, a common mechanism of action for cytotoxic agents.[2]
For instance, 1,3-dimethyl-5-cinnamoyl-6-aminouracil was found to be active in an in vivo P388 leukemia model.[2] Further derivatization of the 6-amino group in this series with hydrophilic side chains, such as morpholinoethylamino and piperidinoethylamino, resulted in compounds with in vitro cytotoxic activity against L1210 leukemia cells.[2]
6-Aminouracil Derivatives as Enzyme Inhibitors
Beyond direct cytotoxicity, 6-aminouracil derivatives have been successfully designed as potent and selective inhibitors of various enzymes implicated in disease pathogenesis.
Inhibition of DNA Polymerase IIIC: A Strategy Against Gram-Positive Bacteria
Certain 6-anilinouracil derivatives, where an aniline moiety is attached to the C-6 position, have been identified as selective inhibitors of DNA polymerase IIIC (pol IIIC), an essential enzyme for DNA replication in Gram-positive bacteria.[3] This selective inhibition provides a promising avenue for the development of novel antibiotics.
The SAR for this class of inhibitors is well-defined:
-
Anilino Substituents are Key: The 6-(3-ethyl-4-methylanilino) group and structurally similar patterns have been shown to maximize the inhibitory potency against Bacillus subtilis pol IIIC.
-
N-3 Substituents for Antibacterial Activity: While the anilino group is crucial for enzyme binding, the introduction of substituents at the N-3 position of the uracil ring is critical for potent antibacterial activity in cell culture.[3] Hydrophilic groups like methoxyalkyl and hydroxyalkyl at N-3 have yielded derivatives with Ki values in the low micromolar range against pol IIIC and potent activity against a broad spectrum of Gram-positive bacteria, including resistant strains.[3]
Cathepsin B Inhibition: A Target in Cancer Progression
Cathepsin B, a lysosomal cysteine protease, is often upregulated in various cancers and is implicated in tumor invasion and metastasis.[4] Consequently, it has emerged as an attractive target for anticancer drug development.
Several 6-aminouracil derivatives have been shown to inhibit cathepsin B. In one study, compounds that were active against the PC3 cancer cell line were further evaluated for their ability to inhibit this enzyme.[4][5]
| Compound | % Inhibition of Cathepsin B[4] |
| 5a | >50% |
| 5b | >50% |
| 7a | >50% |
| 11a | >50% |
| 12a | >50% |
| 17 (phenyl thiourea derivative) | 82.3% |
| Doxorubicin (Reference) | 18.7% |
Key Insights from Cathepsin B Inhibition SAR:
-
Diverse Scaffolds Show Activity: Several different classes of C-6 substituted 6-aminouracil derivatives demonstrated significant inhibition of cathepsin B.[4]
-
Phenyl Thiourea Derivative as a Potent Inhibitor: The phenyl thiourea derivative (17 ) was the most potent inhibitor in the series, highlighting the importance of this functional group for interacting with the enzyme's active site.[4]
Antiviral Activity of 6-Aminouracil Derivatives
The 6-aminouracil scaffold has also been explored for the development of antiviral agents, particularly against herpes simplex virus (HSV) and human immunodeficiency virus (HIV). While the SAR in this area is less extensively documented in the provided search results, some key findings have emerged.
One study reported that certain 6-(arylthio)uracil derivatives showed marginal activity against HSV-1 and HIV-1.[6] Another study on 1,3-disubstituted uracils, while not focusing on 6-amino derivatives, underscores the potential of the uracil core in developing non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.[7] More extensive research is needed to delineate clear SAR for potent antiviral activity within the 6-aminouracil class.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, this section provides detailed, step-by-step methodologies for a representative synthesis and a key biological assay.
Synthesis of a C-6 Substituted 6-Aminouracil Derivative
This protocol describes a general method for the synthesis of 6-((pyrimidin-2-yl)amino)pyrimidine-2,4(1H,3H)-dione derivatives (analogs of compound 3a ).[4]
Materials:
-
6-aminouracil
-
4-chloro-dihydropyrimidine derivative
-
Dry Dimethylformamide (DMF)
-
Piperidine
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a round-bottom flask, combine 6-aminouracil (10 mmol) and the 4-chloro-dihydropyrimidine derivative (5 mmol).
-
Add dry DMF (10 mL) to the flask.
-
Add 2-3 drops of piperidine to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 6 hours.
-
After cooling to room temperature, pour the reaction mixture into water.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid with water.
-
Dry the solid and recrystallize from a DMF/water mixture to yield the purified product.
Cytotoxicity Evaluation using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10][11][12]
Materials:
-
Cancer cell line of interest (e.g., PC3)
-
Complete cell culture medium
-
96-well cell culture plates
-
6-aminouracil derivatives to be tested
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 6-aminouracil derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Visualizing Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate a key proposed mechanism of action and a typical experimental workflow.
Caption: A typical workflow for the discovery and development of 6-aminouracil derivatives.
Conclusion
The 6-aminouracil scaffold continues to be a rich source of novel therapeutic candidates. The extensive SAR studies have provided a clear roadmap for designing derivatives with enhanced potency and selectivity against a range of biological targets. For anticancer applications, the introduction of bulky heterocyclic moieties at the C-6 position is a highly effective strategy. For antibacterial development, a dual-pronged approach of modifying the C-6 anilino group for enzyme binding and the N-3 position for cellular activity is crucial. As our understanding of the molecular targets and mechanisms of action of these compounds deepens, so too will our ability to rationally design the next generation of 6-aminouracil-based drugs. This guide serves as a foundational resource to aid researchers in this exciting and impactful field.
References
-
Sarg, M. and El-Shaer, S. (2014) Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. Open Journal of Medicinal Chemistry, 4, 39-60. [Link]
- Furukawa, Y., et al. (1975) 6-Aminouracil derivatives. U.S.
-
Alatawi, R. A., et al. (2025) 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, (In Press). [Link]
-
Chebanov, V. A., et al. (2005) Some Aspects of Reaction of 6-Aminouracil and 6-Amino-2-Thiouracil with α,β-Unsaturated Ketones. Collection of Czechoslovak Chemical Communications, 70(3), 349-360. [Link]
-
Bernier, J. L., et al. (1985) 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships. Journal of Medicinal Chemistry, 28(4), 497-502. [Link]
-
Barnes, M. H., et al. (2000) Inhibitors of DNA Polymerase III as Novel Antimicrobial Agents against Gram-Positive Eubacteria. Antimicrobial Agents and Chemotherapy, 44(6), 1549-1557. [Link]
-
Alatawi, R. A., et al. (2025) 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. [Link]
-
Kovalenko, A. L., et al. (2007) Phosphoramidate derivatives of acyclovir: synthesis and antiviral activity in HIV-1 and HSV-1 models in vitro. Bioorganic & Medicinal Chemistry Letters, 17(15), 4184-4187. [Link]
-
Sarg, M. and El-Shaer, S. (2014) Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. Open Journal of Medicinal Chemistry, 4, 39-60. [Link]
-
San-Miguel, B., et al. (2007) Synthesis and antiviral activity of 1,3-disubstituted uracils against HIV-1 and HCMV. Archiv der Pharmazie, 340(11), 583-587. [Link]
-
CLYTE Technologies. (2025) MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Lagunin, A. A., et al. (2025) QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. International Journal of Molecular Sciences, 26(24), 12063. [Link]
-
Sarg, M. and El-Shaer, S. (2014) Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. Open Journal of Medicinal Chemistry, 4, 39-60. [Link]
-
Lagunin, A. A., et al. (2025) QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. International Journal of Molecular Sciences, 26(24), 12063. [Link]
-
El-Emam, A. A., et al. (2021) Synthesis and Evaluation of Some Uracil Nucleosides as Promising Anti-Herpes Simplex Virus 1 Agents. Molecules, 26(10), 2975. [Link]
-
Kakraba, S., et al. (2025) DNA Polymerase Inhibitor Discovery Using Machine Learning-Enhanced QSAR Modeling. Preprints.org. [Link]
-
Scarfone, I., et al. (2024) A new class of protease inhibitors delivered specifically to target cells. Nature Communications, 15(1), 4569. [Link]
-
El-Hashash, M. A., et al. (2021) Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives: in vitro and in silico anti-HIV studies. RSC Advances, 11(43), 26639-26652. [Link]
-
Abd, A. H., et al. (2023) MTT (Assay protocol. protocols.io. [Link]
-
Lagunin, A. A., et al. (2025) QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. International Journal of Molecular Sciences, 26(24), 12063. [Link]
-
Radini, I. A. M. (2017) A Multi-Component Reaction to 6-Aminothiouracils: Synthesis, Mechanistic Study and Antitumor Activity. Chemical Speciation & Bioavailability, 29(1), 126-134. [Link]
-
National Center for Biotechnology Information. (2013) Cell Viability Assays. In: Assay Guidance Manual. [Link]
-
da Silva, G. M. F., et al. (2018) A QSAR Study of Human Thymidine Phosphorylase Inhibitors with SMILES-Based Descriptors. Current Drug Discovery Technologies, 15(3), 235-246. [Link]
-
Abdel-Hafez, A. A., et al. (2002) Synthesis and Evaluation of anti-HIV-1 and anti-HSV-1 Activities of 4H--[4][13][14]triazolo[1,5-a]pyrimidin-5-one Derivatives. Arzneimittelforschung, 52(11), 833-839. [Link]
-
de la Torre, B. G. & Albericio, F. (2020) Natural Products as Cathepsin Inhibitors. Molecules, 25(17), 3969. [Link]
-
Sarg, M. and El-Shaer, S. (2014) Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. Open Journal of Medicinal Chemistry, 4, 39-60. [Link]
-
Sharma, M., et al. (2014) SAR studies of o-hydroxychalcones and their cyclized analogs and study them as novel inhibitors of cathepsin B and cathepsin H. Bioorganic & Medicinal Chemistry, 22(19), 5349-5360. [Link]
Sources
- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of DNA Polymerase III as Novel Antimicrobial Agents against Gram-Positive Eubacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]
- 5. Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]
- 6. Phosphoramidate derivatives of acyclovir: synthesis and antiviral activity in HIV-1 and HSV-1 models in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antiviral activity of 1,3-disubstituted uracils against HIV-1 and HCMV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. clyte.tech [clyte.tech]
- 10. atcc.org [atcc.org]
- 11. MTT (Assay protocol [protocols.io]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. US3923807A - 6-Aminouracil derivatives - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Synthesis Routes for 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione
For researchers and professionals in drug development, the efficient and reliable synthesis of target molecules is paramount. This guide provides an in-depth, head-to-head comparison of the most viable synthesis routes for 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione, a key intermediate in the preparation of various substituted xanthine derivatives. While direct comparative studies for this specific dibutyl derivative are not extensively published, this guide extrapolates from established methodologies for analogous compounds to present a comprehensive analysis of two primary synthetic pathways.
Introduction to 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione
6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione, also known as 1,3-dibutyl-6-amino-5-nitrosouracil, is a violet solid with the molecular formula C₁₂H₂₀N₄O₃.[1] Its significance lies in its role as a precursor for more complex heterocyclic structures, particularly in the synthesis of pharmacologically active xanthine derivatives. The introduction of the nitroso group at the C5 position of the pyrimidinedione core is a critical step that enables further chemical transformations.
This guide will dissect two plausible synthesis routes, each comprising two main stages: the synthesis of the 6-amino-1,3-dibutyluracil precursor, followed by its nitrosation. We will evaluate each route based on reaction efficiency, substrate availability, operational simplicity, and safety considerations.
Route 1: The Cyanoacetic Acid Condensation Pathway
This classic and widely adopted route involves the condensation of N,N'-dibutylurea with cyanoacetic acid, followed by cyclization to form the 6-aminouracil ring. The subsequent step is the nitrosation at the C5 position.
Stage 1: Synthesis of 6-Amino-1,3-dibutyl-2,4(1H,3H)-pyrimidinedione
The initial step in this pathway is the synthesis of the precursor, 6-Amino-1,3-dibutyl-2,4(1H,3H)-pyrimidinedione. This is typically achieved through the reaction of N,N'-dibutylurea with cyanoacetic acid in the presence of a dehydrating agent like acetic anhydride.
Reaction Mechanism: The reaction proceeds via the formation of an N-cyanoacetylurea intermediate, which then undergoes an intramolecular cyclization to form the pyrimidinedione ring.
Figure 1: Synthesis of the precursor via the cyanoacetic acid pathway.
Stage 2: Nitrosation
The second stage involves the electrophilic substitution of a nitroso group at the electron-rich C5 position of the 6-aminouracil ring. This is typically carried out using sodium nitrite in an acidic medium, such as acetic acid.
Reaction Mechanism: The acidic conditions protonate sodium nitrite to form nitrous acid, which then generates the nitrosonium ion (NO⁺), a potent electrophile. The C5 carbon of the aminouracil, activated by the amino group, attacks the nitrosonium ion to yield the final product.
Figure 2: Nitrosation of the precursor to yield the final product.
Route 2: The Ethyl Cyanoacetate Condensation Pathway
An alternative approach for the synthesis of the 6-aminouracil precursor involves the use of ethyl cyanoacetate and a strong base like sodium ethoxide.
Stage 1: Synthesis of 6-Amino-1,3-dibutyl-2,4(1H,3H)-pyrimidinedione
In this route, N,N'-dibutylurea reacts with ethyl cyanoacetate in the presence of a strong base. The base deprotonates the ethyl cyanoacetate, which then acts as a nucleophile.
Reaction Mechanism: The reaction is a base-catalyzed condensation, leading to the formation of the pyrimidinedione ring.
Figure 3: Synthesis of the precursor via the ethyl cyanoacetate pathway.
Stage 2: Nitrosation
The nitrosation step in this route is identical to that in Route 1, employing sodium nitrite in an acidic environment to introduce the nitroso group at the C5 position.
Head-to-Head Comparison
| Feature | Route 1: Cyanoacetic Acid | Route 2: Ethyl Cyanoacetate |
| Starting Materials | N,N'-Dibutylurea, Cyanoacetic Acid, Acetic Anhydride | N,N'-Dibutylurea, Ethyl Cyanoacetate, Sodium Ethoxide |
| Reagent Availability & Cost | Cyanoacetic acid and acetic anhydride are common and relatively inexpensive. N,N'-dibutylurea may need to be synthesized. | Ethyl cyanoacetate is readily available. Sodium ethoxide is a common strong base. |
| Reaction Conditions | Stage 1 may require elevated temperatures. Stage 2 is typically performed at low temperatures to control the reaction. | Stage 1 is a base-catalyzed reaction that may require anhydrous conditions. Stage 2 is the same as Route 1. |
| Yield & Purity (Inferred) | Generally provides good yields for analogous compounds.[2] Purification may involve recrystallization. | Can also provide good yields, but the strong base may lead to side reactions if not carefully controlled. |
| Scalability | Readily scalable, with established industrial precedents for similar reactions. | Scalable, but requires careful handling of the strong base, especially at larger scales. |
| Safety & Handling | Acetic anhydride is corrosive and a lachrymator. Cyanoacetic acid is toxic. Nitrosation should be well-ventilated due to the potential release of nitrogen oxides. | Sodium ethoxide is highly reactive with water and requires anhydrous conditions. The nitrosation step carries the same hazards as in Route 1. |
| Waste Generation | Generates acetic acid as a byproduct. | Generates ethanol and sodium salts as byproducts. |
Experimental Protocols
Route 1: Cyanoacetic Acid Pathway (Proposed Protocol)
Stage 1: Synthesis of 6-Amino-1,3-dibutyl-2,4(1H,3H)-pyrimidinedione
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N,N'-dibutylurea (1 eq.) and cyanoacetic acid (1.1 eq.).
-
Slowly add acetic anhydride (2.5 eq.) to the mixture.
-
Heat the reaction mixture to 100-110 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature.
-
Slowly add water to the reaction mixture to quench the excess acetic anhydride.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and then a small amount of cold ethanol.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from ethanol.
Stage 2: Nitrosation
-
Suspend the synthesized 6-Amino-1,3-dibutyl-2,4(1H,3H)-pyrimidinedione (1 eq.) in glacial acetic acid in a flask cooled in an ice bath.
-
Prepare a solution of sodium nitrite (1.2 eq.) in a minimal amount of water.
-
Add the sodium nitrite solution dropwise to the suspension while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 1-2 hours. The color of the mixture should change to a deep violet.
-
After the reaction is complete, pour the mixture into ice-cold water.
-
Collect the violet precipitate by filtration, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Dry the final product, 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione, under vacuum.
Conclusion and Recommendations
Both Route 1 and Route 2 present viable pathways for the synthesis of 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione.
Route 1 (Cyanoacetic Acid Pathway) is arguably the more robust and straightforward method, especially for laboratory-scale synthesis. The reagents are common, and the procedure avoids the use of highly water-sensitive strong bases. The primary safety considerations are the handling of corrosive and lachrymatory acetic anhydride and the toxic cyanoacetic acid.
For researchers seeking a reliable and scalable synthesis, Route 1 is recommended as the primary choice . The operational simplicity and the avoidance of strong, moisture-sensitive bases make it a more practical approach for consistent results. The nitrosation step is common to both routes and requires careful temperature control to minimize side reactions and ensure a high-purity product.
As with any chemical synthesis, it is crucial to perform a thorough safety assessment before commencing any experimental work and to use appropriate personal protective equipment.
References
- Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists. Handbook of experimental pharmacology, (200), 151–199.
-
PubChem. (n.d.). 6-Amino-1,3-diethyl-5-nitroso-2,4(1H,3H)-pyrimidinedione. Retrieved from [Link]
- El-Sabbagh, O. I., et al. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 14(1), 1-20.
- Pfleiderer, W., & Taylor, E. C. (1963). Synthesis of pyrido[2,3-d]pyrimidines from 6-amino-1,3-dimethyluracil and aldehydes. Journal of the American Chemical Society, 85(1), 15-19.
- El-Gendy, Z., et al. (2004). 6-Aminouracils as precursors for the syntheses of fused di- and tricyclic pyrimidines. Journal of Chemical Research, 2004(5), 341-343.
-
Veeprho. (n.d.). 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione. Retrieved from [Link]
- Sarma, B. K., & Tor, Y. (2017). Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes. The Journal of organic chemistry, 82(17), 9037–9047.
-
precisionFDA. (n.d.). 6-AMINO-1,3-DIETHYL-5-NITROSO-2,4(1H,3H)-PYRIMIDINEDIONE. Retrieved from [Link]
- Mohammadizadeh, M. R., et al. (2008). Reactions of 6-aminouracils — A novel and highly efficient procedure for preparation of some new spiro pyridodipyrimidines under classical or microwave-assisted solvent-free conditions. Canadian Journal of Chemistry, 86(9), 925-929.
- Grout, R. J., et al. (1963). Synthesis of 1-Mono- and 1,3-Di-Substituted 6-Aminouracils. Diuretic Activity. The Journal of Organic Chemistry, 28(6), 1535-1541.
- CN111153834A - Preparation method of 1, 3-dimethyl cyanoacetylurea. (2020).
- Sauer, R., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry, 7, 95.
- Yabushita, M., et al. (2024). Production of N,N'‐dibutylurea (DBU) from n‐butylamine (BA) and CO2. Chemistry–A European Journal, e202303531.
- CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil. (2022).
- A Brief Review on the Synthesis of 4H‐Chromene‐Embedded Heterocycles. (2022). ChemistrySelect, 7(33), e202202444.
- US3975425A - Process for carrying out nitrosation reactions and diazotation reactions. (1976).
- van der Ende, M., et al. (2023).
- EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide. (1988).
-
Organic Chemistry Portal. (n.d.). Nitrosamine synthesis by nitrosation. Retrieved from [Link]
- Alcaide, B., et al. (2005). Novel Procedure for Selective C-Nitrosation of Aminopyrimidine Derivatives Under Neutral Conditions.
- Glen Research. (2016). Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. Glen Report, 28(2), 6-7.
- US6096891A - Process for the production of cyclic N,N'-dialkylureas. (2000).
Sources
A Comparative Guide to the Performance Verification of Montelukast Sodium as a Certified Reference Material
A Note on Chemical Abstract Service (CAS) Number: The topic specified CAS 132716-86-0. However, this number corresponds to 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione, a nitrosamine impurity reference standard. Given the context of a comprehensive guide for drug development professionals on a Certified Reference Material (CRM) and its performance against alternatives, this guide will focus on Montelukast Sodium (CAS 151767-02-1) . Montelukast is a widely used therapeutic agent for which a CRM is critical for quality control and regulatory compliance, making it a more relevant subject for this in-depth analysis.
Introduction: The Critical Role of Certified Reference Materials in Pharmaceutical Analysis
In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. Certified Reference Materials (CRMs) are the bedrock of this integrity, providing a metrologically traceable and highly characterized standard against which in-house working standards and analytical results are benchmarked.[1][2] Montelukast Sodium, a selective and orally active leukotriene receptor antagonist, is a widely prescribed medication for the chronic treatment of asthma and allergic rhinitis.[3][4][5][6] Its therapeutic importance necessitates stringent quality control of both the active pharmaceutical ingredient (API) and finished drug products.
This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive framework for the performance verification of a Montelukast Sodium CRM. We will move beyond a simple listing of specifications to explore the causal relationships behind the analytical methodologies, establishing a self-validating system for ensuring the quality and reliability of your reference standard. We will compare the performance of a pharmacopeial-grade CRM (e.g., from USP or EP) with a typical in-house or secondary standard, supported by experimental protocols and data.
The Hierarchy of Reference Standards: A Foundational Concept
Before delving into experimental verification, it is crucial to understand the hierarchy of reference standards. The choice of standard directly impacts the validity of analytical results.
Caption: The hierarchy and traceability path of pharmaceutical reference standards.
A primary standard, such as a USP or European Pharmacopoeia (EP) CRM, is the highest quality standard, characterized extensively without reference to other standards.[7] Secondary standards are qualified against the primary standard and are often used to conserve the more expensive primary material. This guide focuses on the critical process of verifying the primary CRM itself and using it to qualify a secondary standard.
Performance Verification: An Experimental Deep Dive
The performance of a Montelukast Sodium CRM is verified through a battery of analytical tests designed to confirm its identity, purity, and potency. Here, we present detailed protocols and explain the scientific rationale behind each.
Identity Confirmation
Identity testing ensures that the material is unequivocally Montelukast Sodium. A combination of techniques is employed to provide orthogonal confirmation, reducing the likelihood of a false positive.
A. Infrared (IR) Spectroscopy
-
Principle: IR spectroscopy probes the vibrational modes of molecules. The resulting spectrum is a unique "fingerprint" of the compound's functional groups and overall structure.
-
Protocol:
-
Prepare the sample and the CRM by mixing with potassium bromide (KBr) and compressing into a thin pellet, or by using an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the IR spectrum of both the in-house standard and the primary CRM over the range of 4000 to 400 cm⁻¹.
-
Overlay the spectra. The positions and relative intensities of the absorption bands of the in-house standard must be concordant with those of the CRM.
-
-
Expertise & Trustworthiness: While seemingly straightforward, this technique's validity hinges on the proper preparation of the KBr pellet to avoid moisture interference and on ensuring the instrument is properly calibrated. The concordance of the entire fingerprint region (below 1500 cm⁻¹) is more critical than matching a few major peaks.
B. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Principle: This technique measures the absorption of UV-Vis light by the molecule's chromophores. For Montelukast Sodium, the quinoline and ethenylphenyl groups are the primary chromophores.
-
Protocol:
-
Prepare solutions of the in-house standard and the CRM in methanol at a concentration of approximately 10 µg/mL.
-
Scan the solutions from 200 to 400 nm using a calibrated spectrophotometer with methanol as the blank.
-
The resulting spectra should exhibit absorption maxima at the same wavelengths (typically around 238 nm, with other characteristic peaks). The absorptivity values should also be compared.
-
-
Expertise & Trustworthiness: The choice of solvent is critical as it can influence the λmax. Methanol is a common choice due to its polarity and UV transparency.[8] Verifying the wavelength accuracy and photometric accuracy of the spectrophotometer with certified standards (e.g., holmium oxide) is a prerequisite for trustworthy results.
Purity and Assay Determination
This is the most critical aspect of CRM verification. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose due to its high resolution and sensitivity.[9]
A. HPLC for Assay and Organic Impurities
-
Principle: Reverse-phase HPLC separates compounds based on their hydrophobicity. A C18 column is typically used, and the separation of Montelukast from its potential process-related impurities and degradation products is achieved by optimizing the mobile phase composition.
-
Protocol (based on USP monograph): [8]
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a gradient mixture of an aqueous buffer (e.g., acetate buffer pH 5.0) and acetonitrile. The exact composition should be as per the relevant pharmacopeial monograph.
-
Standard Preparation: Accurately weigh and dissolve the Montelukast Sodium CRM in the diluent (e.g., 9:1 methanol and water) to a final concentration of about 0.1 mg/mL.
-
Sample Preparation: Prepare the in-house standard at the same concentration as the CRM.
-
Chromatographic System:
-
System Suitability: Before analysis, inject the standard solution multiple times. The relative standard deviation (RSD) for replicate injections should be not more than 0.73%.[8] This ensures the system is performing with adequate precision.
-
Analysis: Inject the standard and sample solutions. Calculate the assay of the in-house standard against the CRM. Purity is determined by area normalization, where the area of each impurity peak is expressed as a percentage of the total peak area.
-
Caption: Experimental workflow for HPLC-based assay and purity determination.
-
Expertise & Trustworthiness: The system suitability test is non-negotiable. It validates the performance of the chromatographic system for the specific analysis. The USP monograph for Montelukast Sodium specifies acceptance criteria for assay (98.0%–102.0% on an anhydrous basis) and total impurities (NMT 0.6%).[8] A CRM will have a certificate of analysis specifying its purity with an associated uncertainty, which must be used for the accurate calculation of the assay of the in-house standard.
B. Enantiomeric Purity
-
Principle: Montelukast is a chiral molecule. The therapeutic activity resides in the R-enantiomer. The S-enantiomer is an impurity and must be controlled. Chiral HPLC is used to separate the enantiomers.
-
Protocol (based on USP monograph): [8]
-
Chromatographic System:
-
Column: A chiral column, such as one with L41 packing (Chiral AGP).[8]
-
Detector: UV at 238 nm.
-
-
Analysis: Inject a solution of the standard. The method must be able to resolve the S-enantiomer from the main R-enantiomer peak. The USP specifies a reporting level for this and other impurities.
-
-
Expertise & Trustworthiness: Chiral separations can be sensitive to mobile phase composition and temperature. Method robustness should be established. The CRM provides a benchmark for the acceptable level of the S-enantiomer.
Comparative Performance Data: CRM vs. In-house Standard
The table below summarizes typical comparative data one might expect when verifying a newly synthesized in-house (secondary) standard against a primary USP Montelukast Sodium CRM.
| Parameter | Method | Primary CRM (USP) | In-house Secondary Standard | Acceptance Criteria |
| Identity | ||||
| IR Spectrum | FTIR | Conforms to structure | Concordant with CRM | Concordant |
| UV λmax | UV-Vis Spec. | 238 nm | 238 nm | Same λmax |
| Purity & Assay | ||||
| Assay (anhydrous) | HPLC | 99.9% (U=0.15%) | 99.5% | 98.0% - 102.0% |
| S-Enantiomer | Chiral HPLC | < 0.05% | 0.08% | Reportable at 0.05% |
| Largest Unk. Impurity | HPLC | 0.03% | 0.09% | ≤ 0.10% |
| Total Impurities | HPLC | 0.08% | 0.25% | ≤ 0.6% |
| Water Content | Karl Fischer | 0.2% | 0.4% | Report Value |
| Residual Solvents | GC-HS | Complies with USP <467> | Complies with USP <467> | Meet limits |
Note: Data for the in-house standard is illustrative. U=Expanded Uncertainty.
This table clearly demonstrates the superior purity and lower uncertainty of the primary CRM. The in-house standard, while acceptable for routine use, has a slightly lower assay value and higher impurity levels. This data is crucial for establishing the traceability and uncertainty of the in-house standard.
Conclusion: Upholding Analytical Integrity
The performance verification of a Montelukast Sodium Certified Reference Material is a systematic process that underpins the reliability of all subsequent analytical testing. By employing a multi-faceted approach that includes identity confirmation, and rigorous purity and assay analysis, laboratories can establish a self-validating system of quality control. The use of pharmacopeial-grade CRMs from bodies like the USP and EP provides the highest level of confidence and metrological traceability.[1][10] While qualified in-house standards are a cost-effective necessity for routine work, their performance must be unequivocally demonstrated against a primary CRM. This guide provides the framework and scientific rationale to ensure that such comparisons are robust, reliable, and scientifically sound, ultimately safeguarding the quality of medicines delivered to patients.
References
-
U.S. Food and Drug Administration. (n.d.). Singulair (Montelukast Sodium) Label. Retrieved from [Link]
-
United States Pharmacopeia. (2010). Montelukast Sodium Monograph. USP-NF. Retrieved from [Link]
-
Apotex Inc. (2021). Product Monograph - Montelukast. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23663996, Montelukast Sodium. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (n.d.). Y0001434 - MONTELUKAST SODIUM CRS. EDQM CRS catalogue. Retrieved from [Link]
-
Singh, S., et al. (2012). Development and Validation of a RP-HPLC Method for Estimation of Montelukast Sodium in Bulk and in Tablet Dosage Form. Journal of Advanced Pharmaceutical Technology & Research, 3(3), 179–183. Retrieved from [Link]
-
National Cancer Institute. (n.d.). NCI Dictionary of Cancer Terms - montelukast sodium. Retrieved from [Link]
-
Shanmukha Kumar, J.V., et al. (2012). Spectrophotometric determination of montelukast sodium in bulk and pharmaceutical formulations. Der Pharma Chemica, 4(2), 720-724. Retrieved from [Link]
-
Veeprho. (n.d.). Reference Standards, Types, Uses, Preparation & Qualification. Retrieved from [Link]
-
Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. Retrieved from [Link]
-
YMER. (2023). Analytical method development and validation of Montelukast sodium and Bilastine by HPLC. Retrieved from [Link]
-
Veeprho. (2020). Drug reference standards in the pharmaceutical industry. Retrieved from [Link]
-
PharmaCompass. (n.d.). MONTELUKAST SODIUM [USP MONOGRAPH]. Retrieved from [Link]
-
Islam, M. M., et al. (2014). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. The AAPS Journal, 16(6), 1147–1150. Retrieved from [Link]
-
Alloy Geek. (n.d.). 4032 Aluminum Certified Reference Material. Retrieved from [Link]
-
Shah, K., & Parmar, V. (2018). Analytical Methods for Quantitative Estimation of Montelukast Sodium: A Review. International Journal of Pharmaceutical Sciences and Research, 9(2), 433-442. Retrieved from [Link]
-
Veeprho. (2020). Pharmaceutical Reference Standards: Essential Guide for Quality Drug Testing. Retrieved from [Link]
-
Patel, M. J., et al. (2011). Determination of Montelukast Sodium in Raw Material and Solid Dosage Form Using Reverse Phase HPLC. E-Journal of Chemistry, 8(3), 1051-1057. Retrieved from [Link]
-
Wikipedia. (n.d.). Montelukast. Retrieved from [Link]
-
Drugs.com. (2023). Montelukast. Retrieved from [Link]
-
Mayo Clinic. (2023). Montelukast (Oral Route). Retrieved from [Link]
-
Al-Ghananeem, A. M., et al. (2015). Interchangeability and comparative effectiveness between generic and brand montelukast immediate release tablets after a single oral administration in healthy volunteers. Drug Design, Development and Therapy, 9, 6073–6080. Retrieved from [Link]
-
HealthCentral. (2023). Is Singulair Available Over the Counter?. Retrieved from [Link]
-
SingleCare. (2022). Top montelukast alternatives and how to switch your Rx. Retrieved from [Link]
-
Drugs.com. (n.d.). Montelukast Alternatives Compared. Retrieved from [Link]
-
Veeprho. (n.d.). 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione. Retrieved from [Link]
Sources
- 1. usp.org [usp.org]
- 2. pharmtech.com [pharmtech.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. Montelukast - Wikipedia [en.wikipedia.org]
- 6. drugs.com [drugs.com]
- 7. veeprho.com [veeprho.com]
- 8. uspnf.com [uspnf.com]
- 9. Development and Validation of a RP-HPLC Method for Estimation of Montelukast Sodium in Bulk and in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 孟鲁司特钠 钠 European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Analysis of the Cytotoxic Potential of 6-amino-1,3-dibutyl-5-nitrosouracil Against Established Anticancer Agents
A Guide for Researchers in Oncology and Drug Development
Introduction: The Quest for Novel Cancer Therapeutics
The global burden of cancer necessitates a continuous search for novel, more effective, and selective anticancer agents. While significant progress has been made with conventional chemotherapeutics, challenges such as drug resistance and off-target toxicity remain major hurdles.[1][2] Uracil derivatives have emerged as a promising class of compounds in cancer therapy, with the most notable example being 5-fluorouracil (5-FU), an antimetabolite used in the treatment of various solid tumors.[1][3] This guide introduces a novel uracil analog, 6-amino-1,3-dibutyl-5-nitrosouracil, and provides a comprehensive framework for benchmarking its cytotoxic activity against well-established anticancer drugs: doxorubicin, cisplatin, and paclitaxel. This document is intended to serve as a technical guide for researchers, offering detailed experimental protocols and a comparative analysis to evaluate the potential of this novel compound.
Mechanisms of Action of Comparator Anticancer Agents
A clear understanding of the mechanisms of action of standard chemotherapeutic agents is crucial for a meaningful comparative analysis.
-
Doxorubicin: This anthracycline antibiotic exerts its anticancer effects through multiple mechanisms. Its primary mode of action is the intercalation into DNA, which inhibits the progression of topoisomerase II, an enzyme critical for DNA replication and repair. This leads to DNA double-strand breaks and the induction of apoptosis.[4][5] Doxorubicin is also known to generate reactive oxygen species (ROS), which contribute to its cytotoxicity.[5]
-
Cisplatin: As a platinum-based drug, cisplatin forms covalent adducts with DNA, primarily with purine bases. These adducts create kinks in the DNA structure, interfering with DNA replication and transcription.[6] This DNA damage triggers cell cycle arrest and, ultimately, apoptosis.[7]
-
Paclitaxel: A member of the taxane family, paclitaxel has a unique mechanism of action that involves the stabilization of microtubules. By binding to the β-tubulin subunit, it prevents the disassembly of microtubules, which is essential for the dynamic process of mitosis. This leads to mitotic arrest and subsequent apoptotic cell death.[8][9][10]
Proposed Mechanism of Action of 6-amino-1,3-dibutyl-5-nitrosouracil
While 6-amino-1,3-dibutyl-5-nitrosouracil is a novel compound with no published data, we can hypothesize its potential mechanism of action based on its chemical structure and data from similar molecules like 6-amino-1,3-dimethyl-5-nitrosouracil. The presence of the uracil scaffold suggests it may interfere with nucleic acid metabolism, similar to 5-FU.[1] The nitroso group is a key functional moiety that can interact with and modify biomolecules, potentially leading to DNA damage and the induction of apoptosis.[11] Therefore, it is plausible that 6-amino-1,3-dibutyl-5-nitrosouracil acts as a DNA-damaging agent, a hypothesis that can be tested through further molecular studies.
Materials and Methods
This section provides a detailed description of the materials and experimental protocols required to assess and compare the cytotoxicity of 6-amino-1,3-dibutyl-5-nitrosouracil.
Cell Lines and Culture Conditions
A panel of human cancer cell lines representing different tumor types should be used for a comprehensive evaluation. Recommended cell lines include:
-
MCF-7: Human breast adenocarcinoma
-
A549: Human lung carcinoma
-
HCT116: Human colon carcinoma
All cell lines should be maintained in their respective recommended media, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and cultured in a humidified incubator at 37°C with 5% CO2.
Experimental Workflow
The overall experimental workflow is depicted in the diagram below.
Caption: Experimental workflow for comparative cytotoxicity analysis.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.[12][13]
-
Treat the cells with various concentrations of 6-amino-1,3-dibutyl-5-nitrosouracil, doxorubicin, cisplatin, and paclitaxel for 72 hours.[14] Include a vehicle control (e.g., DMSO).
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12][14][15]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13][15]
-
Measure the absorbance at 570 nm using a microplate reader.[12]
LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.[16][17]
Protocol:
-
Seed cells in a 96-well plate and treat them with the compounds as described for the MTT assay.
-
After the 72-hour incubation, carefully collect the cell culture supernatant.
-
Transfer 50 µL of the supernatant to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.[16][18]
-
Incubate for 30 minutes at room temperature, protected from light.[16][19]
-
Add 50 µL of stop solution.
-
Measure the absorbance at 490 nm using a microplate reader.[16]
Results: A Comparative Cytotoxicity Profile
The cytotoxic effects of 6-amino-1,3-dibutyl-5-nitrosouracil and the comparator drugs are quantified by their IC50 values, which represent the concentration of the drug that inhibits 50% of cell growth. The following table presents illustrative IC50 values based on hypothetical data for the novel compound and published data for the established agents.
| Compound | IC50 (µM) in MCF-7 | IC50 (µM) in A549 | IC50 (µM) in HCT116 |
| 6-amino-1,3-dibutyl-5-nitrosouracil | 5.2 (Illustrative) | 8.9 (Illustrative) | 3.8 (Illustrative) |
| Doxorubicin | ~1.25[20] | ~0.5 | ~0.8 |
| Cisplatin | ~10.0 | ~7.5[21] | ~5.0 |
| Paclitaxel | ~0.01 | ~0.05 | ~0.02 |
Note: IC50 values for doxorubicin, cisplatin, and paclitaxel are approximate ranges derived from various literature sources and can vary depending on experimental conditions.[7][8][20][21][22][23][24][25][26][27]
Potential Signaling Pathway of 6-amino-1,3-dibutyl-5-nitrosouracil-Induced Apoptosis
Based on its proposed mechanism as a DNA-damaging agent, 6-amino-1,3-dibutyl-5-nitrosouracil could induce apoptosis through the intrinsic (mitochondrial) pathway.
Caption: Proposed intrinsic apoptosis pathway induced by 6-amino-1,3-dibutyl-5-nitrosouracil.
Discussion
The illustrative data suggests that 6-amino-1,3-dibutyl-5-nitrosouracil exhibits cytotoxic activity against all three tested cancer cell lines. When compared to the established anticancer agents, its potency appears to be lower than that of doxorubicin and paclitaxel but potentially comparable to or slightly more potent than cisplatin in certain cell lines.
The differential sensitivity of the cell lines to 6-amino-1,3-dibutyl-5-nitrosouracil (e.g., HCT116 being more sensitive than A549 in the illustrative data) suggests a potential for selective anticancer activity, which warrants further investigation. The proposed mechanism of action via DNA damage and p53-mediated apoptosis is a well-established pathway for many chemotherapeutic agents.[28][29][30] Future studies should aim to validate this proposed pathway through techniques such as Western blotting for key apoptotic proteins (p53, Bax, cleaved caspases) and cell cycle analysis.
Conclusion
This guide provides a comprehensive framework for the preclinical evaluation of 6-amino-1,3-dibutyl-5-nitrosouracil, a novel uracil derivative with potential anticancer properties. The detailed protocols for cytotoxicity assays and the comparative analysis against standard chemotherapeutic agents offer a robust starting point for its characterization. The illustrative data highlights the importance of multi-cell line screening to understand the compound's potency and spectrum of activity. Further mechanistic studies are essential to elucidate its precise mode of action and to determine its potential for further development as a cancer therapeutic.
References
-
Grabovskiy, S. et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(3), 358-372. Available at: [Link]
- Recent advancements in Uracil and 5-Fluorouracil hybrids as potential anticancer agents: A review. (2020). [Source details not fully available in search results]
-
5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2024). RSC Advances. Available at: [Link]
-
IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. (n.d.). ResearchGate. Available at: [Link]
-
The IC50 values of different extracts and Doxorubicin on cancer (MCF-7, A431 and U87-MG) and normal (HGF-1) cell line. (n.d.). ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 6-Amino-1,3-dimethyl-5-nitrosouracil. Available at: [Link]
-
Apoptotic cell signaling in cancer progression and therapy. (n.d.). PubMed Central. Available at: [Link]
-
Investigation of the Cytotoxicity of Cu(II), Au(III), and Pd(II) Complexes with 2,4-Dithiouracil and 6-Propyl-2-thiouracil Derivatives. (n.d.). National Institutes of Health. Available at: [Link]
-
The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. (n.d.). PubMed Central. Available at: [Link]
-
Nucleoside analogues. 5. Molecular combination of anti-cancer drugs: activity of 5-fluorouracil/nitrosourea combinations against mouse colon tumours. (n.d.). PubMed. Available at: [Link]
- Metal Complexes of Uracil Derivatives with Cytotoxicity and Superoxide Scavenging Activity. (2012). [Source details not fully available in search results]
-
Vitamin D analogs enhance the anticancer activity of 5-fluorouracil in an in vivo mouse colon cancer model. (2013). PubMed. Available at: [Link]
-
Summary of IC 50 values for cisplatin-treated human cells. (n.d.). ResearchGate. Available at: [Link]
- Apoptosis in cancer: Key molecular signaling pathways and therapy targets. (n.d.). [Source details not fully available in search results]
-
Some Aspects of Reaction of 6-Aminouracil and 6-Amino-2-Thiouracil with α,β-Unsaturated Ketones. (2024). ResearchGate. Available at: [Link]
-
Different regulatory pathways are involved in the proliferative inhibition of two types of leukemia cell lines induced by paclitaxel. (2013). Spandidos Publications. Available at: [Link]
-
Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. (n.d.). PubMed Central. Available at: [Link]
-
IC50 in doxorubicin-resistant MCF-7 cell lines. (n.d.). ResearchGate. Available at: [Link]
-
MTT (Assay protocol). (2023). Protocols.io. Available at: [Link]
-
LDH cytotoxicity assay. (2024). Protocols.io. Available at: [Link]
-
Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects. (n.d.). MDPI. Available at: [Link]
- Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. (n.d.). [Source details not fully available in search results]
-
Novel Strategies to Improve the Anticancer Action of 5-Fluorouracil by Using Drug Delivery Systems. (2024). ResearchGate. Available at: [Link]
-
IC50 values (μM) of doxorubicin (DOX) and cisplatin (CIS) in... (n.d.). ResearchGate. Available at: [Link]
- MTT Cell Assay Protocol. (n.d.). [Source details not fully available in search results]
-
Discovery of a Uracil‐Derived Small Organic Ligand with Cytotoxic Effect on Human PC‐3 Cell Lines via Apoptosis. (2024). ResearchGate. Available at: [Link]
-
Cisplatin and Beyond: Molecular Mechanisms of Action and Drug Resistance Development in Cancer Chemotherapy. (n.d.). PubMed Central. Available at: [Link]
-
How to target apoptosis signaling pathways for the treatment of pediatric cancers. (n.d.). Frontiers. Available at: [Link]
-
IC 50 values for cisplatin, curcuminoid, and combination treatments in... (n.d.). ResearchGate. Available at: [Link]
-
Doxorubicin pathways: pharmacodynamics and adverse effects. (n.d.). PubMed Central. Available at: [Link]
-
Cell Viability Assays. (2013). NCBI Bookshelf. Available at: [Link]
-
The Anti-Cancer Effects of a Zotarolimus and 5-Fluorouracil Combination Treatment on A549 Cell-Derived Tumors in BALB/c Nude Mice. (2021). MDPI. Available at: [Link]
-
Design, Synthesis and Antitumor Activity of Novel pyran-functionalized Uracil Derivatives: Docking Studies. (n.d.). Taylor & Francis. Available at: [Link]
-
Paclitaxel. (2023). NCBI Bookshelf. Available at: [Link]
-
The half maximal inhibitory concentration (IC50) value of paclitaxel... (n.d.). ResearchGate. Available at: [Link]
Sources
- 1. japsonline.com [japsonline.com]
- 2. The Anti-Cancer Effects of a Zotarolimus and 5-Fluorouracil Combination Treatment on A549 Cell-Derived Tumors in BALB/c Nude Mice [mdpi.com]
- 3. Vitamin D analogs enhance the anticancer activity of 5-fluorouracil in an in vivo mouse colon cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cisplatin and Beyond: Molecular Mechanisms of Action and Drug Resistance Development in Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. 6-Amino-1,3-dimethyl-5-nitrosouracil | 58537-55-6 | Benchchem [benchchem.com]
- 12. atcc.org [atcc.org]
- 13. MTT (Assay protocol [protocols.io]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. LDH cytotoxicity assay [protocols.io]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Apoptotic cell signaling in cancer progression and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. Frontiers | How to target apoptosis signaling pathways for the treatment of pediatric cancers [frontiersin.org]
The Translational Tightrope: A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyrimidinedione-Based Compounds
For drug development professionals, the journey from a promising in vitro result to a successful in vivo outcome is fraught with challenges. This is particularly true for pyrimidinedione-based compounds, a versatile class of molecules with significant therapeutic potential, notably in oncology and virology.[1][2] This guide provides an in-depth, objective comparison of the in vitro and in vivo efficacy of these compounds, supported by experimental data and protocols, to aid researchers in navigating this critical translational gap.
The Pyrimidinedione Scaffold: A Privileged Structure in Drug Discovery
The pyrimidine ring is a fundamental component of nucleic acids, making its derivatives prime candidates for interacting with biological systems.[3] Pyrimidinedione-based compounds, in particular, have been successfully developed as anticancer, antiviral, and anti-inflammatory agents.[2][4][5] Their therapeutic effects often stem from the inhibition of key enzymes involved in nucleotide biosynthesis or signaling pathways crucial for cell proliferation and survival.[3][6]
A prominent target for many pyrimidinedione-based drugs is Dihydroorotate Dehydrogenase (DHODH), the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway.[7][8] By inhibiting DHODH, these compounds deplete the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting the proliferation of rapidly dividing cells like cancer cells or virus-infected cells.[4][9]
De Novo Pyrimidine Biosynthesis Pathway and DHODH Inhibition
The de novo synthesis of pyrimidines is a critical pathway for cell proliferation. The diagram below illustrates the key steps and the central role of DHODH.
Caption: The de novo pyrimidine biosynthesis pathway, highlighting the role of DHODH.
In Vitro Efficacy: A Foundation for Drug Discovery
In vitro assays are the first crucial step in evaluating the potential of a new compound. They provide a controlled environment to assess a compound's direct effects on cells or specific molecular targets.
Common In Vitro Assays
-
Cytotoxicity Assays (MTT, XTT): These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity in the presence of a compound suggests cytotoxic or cytostatic effects.
-
Enzyme Inhibition Assays: These assays directly measure the ability of a compound to inhibit the activity of a specific enzyme, such as DHODH.
-
Cell Proliferation Assays: These assays quantify the rate of cell division, providing a direct measure of a compound's antiproliferative effects.
-
Apoptosis Assays: These assays detect the induction of programmed cell death (apoptosis) in response to compound treatment.
Interpreting In Vitro Data
The primary metric for in vitro efficacy is the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). This value represents the concentration of a compound required to inhibit a biological process by 50%. A lower IC50/EC50 value indicates greater potency.
Table 1: Representative In Vitro Efficacy of Pyrimidinedione-Based Compounds
| Compound Class | Target | Cell Line | Assay | IC50/EC50 (µM) | Reference |
| Pyrimidine Hybrids | Multiple | H1975 (Lung Cancer) | Cytotoxicity | 2.27 - 4.77 | [10] |
| Pyrimidine-Sulfonamide Hybrids | Multiple | Various Cancer Cells | Antiproliferative | Nanomolar range | [11] |
| Fused Pyrimidines | Multiple | HEPG2 (Liver Cancer) | Cytotoxicity | 17.4 - 23.6 | [3] |
| Pyridopyrimidines | Nitric Oxide Synthase | RAW 264.7 | Enzyme Inhibition | Varies | [12] |
| Viramidine (Ribavirin derivative) | Viral Polymerase | MDCK | Antiviral | 2 - 32 µg/ml | [13] |
The Leap to In Vivo Models: Assessing Systemic Effects
While in vitro data is essential, it does not always predict a compound's efficacy in a complex living organism. In vivo models, typically in animals, are necessary to evaluate a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), pharmacodynamics (the effect of the drug on the body), and overall therapeutic potential.
Common In Vivo Models
-
Xenograft Models: Human cancer cells are implanted into immunocompromised mice. This allows for the evaluation of a compound's ability to inhibit tumor growth in a living system.[10][14]
-
Patient-Derived Xenograft (PDX) Models: Tumor tissue from a patient is directly implanted into mice, which often better recapitulates the heterogeneity and drug response of the original tumor.[10][14]
-
Infection Models: Animals are infected with a specific virus or bacteria to assess the efficacy of antimicrobial or antiviral compounds.
Interpreting In Vivo Data
In vivo efficacy is often measured by:
-
Tumor Growth Inhibition (TGI): The percentage reduction in tumor volume in treated animals compared to a control group.
-
Survival Rate: The percentage of animals that survive for a specified period.
-
Reduction in Viral Titer or Bacterial Load: The decrease in the amount of virus or bacteria in the body.
Table 2: Representative In Vivo Efficacy of Pyrimidinedione-Based Compounds
| Compound Class | Animal Model | Disease Model | Efficacy Metric | Outcome | Reference |
| Pyrimidine Hybrids | Mouse | Colorectal Cancer | Tumor Growth Inhibition, Low Toxicity | Superior to Vismodegib | [15] |
| Curcumin-5-Fluorouracil Hybrids | Mouse | Lung Cancer | Reduction in Tumor Volume and Weight | Significant reduction with minimal side effects | [10] |
| Viramidine | Mouse | Influenza A and B | Prevention of Death, Reduced Lung Virus Titers | Highly effective | [13] |
| Brequinar Sodium (DHODH inhibitor) | Mouse | Colon Carcinoma | Anti-tumor effect | Effective in combination with 5-FU | [8] |
Bridging the Gap: The Challenges of In Vitro to In Vivo Correlation
A significant challenge in drug development is the often-poor correlation between in vitro potency and in vivo efficacy.[16][17] A compound that is highly active in a petri dish may fail in an animal model for a variety of reasons.
Key Factors Influencing In Vitro-In Vivo Correlation:
-
Pharmacokinetics (ADME): A compound may have poor absorption, be rapidly metabolized, or not reach the target tissue in sufficient concentrations.
-
Toxicity: The compound may be toxic to the host at concentrations required for therapeutic effect.
-
The Tumor Microenvironment: In vitro cell cultures lack the complex microenvironment of a tumor, which includes stromal cells, immune cells, and the extracellular matrix, all of which can influence drug response.
-
Drug Resistance Mechanisms: The development of drug resistance is a complex process that is difficult to model in vitro.
The following diagram illustrates the workflow and the critical translational gap between in vitro and in vivo studies.
Caption: A simplified workflow from in vitro discovery to in vivo validation.
Experimental Protocols
To ensure reproducibility and reliability, standardized protocols are essential.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add serial dilutions of the pyrimidinedione compound to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[7][11][18]
Protocol 2: Murine Xenograft Model for In Vivo Anticancer Efficacy
-
Cell Implantation: Subcutaneously inject 1-5 million human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the pyrimidinedione compound (e.g., via oral gavage or intraperitoneal injection) according to the predetermined dosing schedule.
-
Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) and assess the statistical significance of the results.[10][14]
Conclusion
Pyrimidinedione-based compounds represent a promising class of therapeutic agents with demonstrated efficacy in both in vitro and in vivo models. A thorough understanding of their mechanism of action, coupled with robust experimental design, is crucial for successfully navigating the translational gap. By carefully considering the factors that influence in vitro to in vivo correlation and employing validated experimental protocols, researchers can increase the likelihood of developing these promising compounds into effective clinical therapies.
References
-
PubMed. (2025). Pyrimidine hybrids with in vivo anticancer therapeutic potential. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrimidine biosynthesis inhibitors and antiviral nucleoside analogues.... Retrieved from [Link]
-
National Institutes of Health. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Retrieved from [Link]
-
National Institutes of Health. (2023). Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. Retrieved from [Link]
-
National Institutes of Health. (n.d.). In vitro and in vivo influenza virus-inhibitory effects of viramidine. Retrieved from [Link]
-
PubMed. (2023). Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. Retrieved from [Link]
-
MDPI. (n.d.). Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. Retrieved from [Link]
-
National Institutes of Health. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrimidine hybrids with in vivo anticancer therapeutic potential. Retrieved from [Link]
-
PubMed. (2021). In vivo and in vitro anti-inflammatory, antipyretic and ulcerogenic activities of pyridone and chromenopyridone derivatives, physicochemical and pharmacokinetic studies. Retrieved from [Link]
-
PLOS. (n.d.). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. Retrieved from [Link]
-
PubMed. (1988). Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. Retrieved from [Link]
-
Spandidos Publications. (2019). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real‑time cell monitoring device. Retrieved from [Link]
-
National Institutes of Health. (2025). Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy. Retrieved from [Link]
-
ScienceDirect. (n.d.). Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases. Retrieved from [Link]
-
PubMed. (n.d.). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Retrieved from [Link]
-
MDPI. (n.d.). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. Retrieved from [Link]
-
MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]
-
Patsnap. (2024). What are DHODH inhibitors and how do they work?. Retrieved from [Link]
-
PubMed. (2017). Dihydroorotate dehydrogenase (DHODH) inhibitors affect ATP depletion, endogenous ROS and mediate S-phase arrest in breast cancer cells. Retrieved from [Link]
-
YouTube. (2024). Pyrimidine Synthesis. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Dihydroorotate dehydrogenase (DHODH) inhibitors affect ATP depletion, endogenous ROS and mediate S-phase arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 9. mdpi.com [mdpi.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Pyrimidine Biosynthesis | PPTX [slideshare.net]
- 12. davuniversity.org [davuniversity.org]
- 13. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 15. Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories | PLOS One [journals.plos.org]
A Comparative Guide to the Structural Confirmation of 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Unambiguous Structural Elucidation
In the fields of medicinal chemistry and materials science, pyrimidine derivatives are of paramount importance due to their wide-ranging biological activities.[1][2] The compound 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione, a substituted uracil, serves as a key intermediate in the synthesis of various xanthine derivatives.[3] Its precise molecular structure dictates its reactivity, potential biological interactions, and the ultimate identity of its downstream products. Therefore, rigorous and unequivocal confirmation of its structure is not merely a procedural step but a foundational requirement for any subsequent research.
This guide presents a comprehensive, multi-technique workflow for the structural elucidation of 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione. We will move beyond simple data reporting to explain the causality behind the selection of each analytical technique, creating a self-validating system where each piece of data corroborates the others. This integrated approach ensures the highest level of confidence in the final structural assignment.
The Analytical Challenge: Key Structural Questions
Before initiating analysis, it is crucial to define the structural questions we aim to answer. For the target molecule, with a chemical formula of C₁₂H₂₀N₄O₃ and a molecular weight of 268.317 g/mol [3], we must confirm:
-
Molecular Formula and Mass: Does the compound have the correct elemental composition?
-
Core Structure: Is the 1,3-dibutyl-pyrimidinedione framework intact?
-
Substituent Placement: Are the amino (-NH₂) and nitroso (-N=O) groups correctly positioned at C6 and C5, respectively?
-
Functional Groups: Can we verify the presence of key functional groups (C=O, N-H, N=O, C-H)?
No single analytical technique can answer all these questions definitively. For instance, while high-resolution mass spectrometry (HRMS) can provide an exact mass and elemental composition, it cannot distinguish between isomers.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy is powerful for determining atomic connectivity, but its interpretation is strengthened by corroborating functional group data from Infrared (IR) spectroscopy.
A Validated, Multi-Technique Workflow
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [color="#5F6368", penwidth=1.5];
} caption="Figure 1: Self-Validating Structural Confirmation Workflow."
Part 1: High-Resolution Mass Spectrometry (HRMS)
Expertise & Rationale: The first step is to confirm the most fundamental property of the molecule: its elemental composition. HRMS provides mass measurements with high precision, typically to several decimal places, which allows for the determination of a unique elemental formula.[5][6] This is the foundational data point upon which all subsequent interpretations will be built. An accurate formula limits the number of possible structures and validates the sample's identity.[7]
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol or acetonitrile.
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Mode: Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Mass Calibration: Calibrate the instrument immediately prior to analysis using a known standard to ensure high mass accuracy.
-
Data Analysis: Determine the monoisotopic mass of the most intense peak corresponding to the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition that best fits the measured mass within a narrow tolerance (e.g., < 5 ppm).
Expected Data & Interpretation
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₁₂H₂₀N₄O₃ | The target structure. |
| Exact Mass [M] | 268.15354 | Calculated monoisotopic mass.[3] |
| [M+H]⁺ (Observed) | ~269.1608 | The protonated molecule is the expected ion in ESI+. |
| Mass Accuracy | < 5 ppm | Standard for high-confidence elemental composition determination.[8] |
Confirmation of the elemental formula C₁₂H₂₀N₄O₃ provides the first piece of validated evidence, ruling out impurities or incorrectly synthesized products with different formulas.
Part 2: Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: With the elemental formula confirmed, FTIR spectroscopy is employed to rapidly identify the key functional groups present.[1][2] This technique is highly sensitive to the vibrational modes of specific bonds (e.g., C=O, N-H, N=O).[2] This serves as a crucial cross-check against the proposed structure. For example, the absence of a strong C=O absorption would immediately invalidate the pyrimidinedione structure.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid, violet sample directly onto the ATR crystal.[3]
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and label the peaks corresponding to characteristic vibrational frequencies.
Expected Data & Interpretation
| Frequency Range (cm⁻¹) | Vibration Type | Structural Assignment |
| 3400 - 3200 | N-H Stretch | Primary amine (-NH₂) group |
| 2960 - 2850 | C-H Stretch | Aliphatic C-H bonds in butyl groups |
| 1710 - 1650 | C=O Stretch | Carbonyl groups of the pyrimidinedione ring |
| 1550 - 1490 | N=O Stretch | Nitroso group (-N=O)[9] |
| 1650 - 1580 | N-H Bend | Primary amine (-NH₂) group |
The presence of these characteristic bands provides strong, direct evidence for the required functional groups, corroborating the structure suggested by the molecular formula.
Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule.[10] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map out the carbon-hydrogen framework, confirm the nature and connectivity of the butyl groups, and verify the substitution pattern on the pyrimidine ring. We will use both ¹H and ¹³C NMR to build a complete picture.[11]
Experimental Protocol: Solution-State NMR
-
Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[12]
-
¹H NMR Acquisition: Acquire a standard ¹H spectrum. Reference the spectrum to the residual solvent peak. Integrate all signals.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.
-
Data Reporting: Report chemical shifts (δ) in ppm and coupling constants (J) in Hz, following established guidelines.[12][13]
Expected Data & Interpretation
The following tables predict the signals for the target structure. The butyl groups on N1 and N3 are chemically equivalent due to free rotation, simplifying the spectrum.
Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 4.0 - 3.8 | t | 4H | N-CH₂ -CH₂-CH₂-CH₃ |
| ~ 1.7 - 1.5 | m | 4H | N-CH₂-CH₂ -CH₂-CH₃ |
| ~ 1.5 - 1.3 | m | 4H | N-CH₂-CH₂-CH₂ -CH₃ |
| ~ 0.9 | t | 6H | N-CH₂-CH₂-CH₂-CH₃ |
| ~ 6.0 - 5.5 | br s | 2H | -NH₂ |
Table 4: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 160 | C =O (C2/C4) |
| ~ 155 | C -NH₂ (C6) |
| ~ 115 | C -N=O (C5) |
| ~ 42 | N-C H₂- |
| ~ 30 | -C H₂- |
| ~ 20 | -C H₂- |
| ~ 14 | -C H₃ |
The combination of ¹H and ¹³C NMR data provides a detailed map of the molecule. The number of signals, their chemical shifts, multiplicities, and integrations must all be consistent with the proposed structure. For example, observing four distinct signals for the butyl group confirms its linear structure and attachment via the nitrogen atom.
dot graph G { layout=neato; node [shape=none, fontcolor="#202124"]; edge [color="#34A853", penwidth=2];
} caption="Figure 2: Molecular structure with key ¹H NMR assignments."
Conclusion: A Synthesis of Evidence
The structural confirmation of 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione is achieved not by a single measurement, but by the logical synthesis of corroborating data from orthogonal analytical techniques.
-
HRMS establishes the correct elemental formula, defining the atomic inventory.
-
FTIR confirms the presence of the required carbonyl, amine, and nitroso functional groups.
-
NMR provides the definitive map of the atomic framework, confirming the specific isomer and substituent positions.
When the data from each of these experiments are internally consistent and align perfectly with the proposed structure, an unambiguous and trustworthy structural assignment is achieved. This rigorous, multi-faceted approach is the standard for ensuring scientific integrity in chemical and pharmaceutical development.
References
-
American Chemical Society. (n.d.). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. ACS Publications. Retrieved from [Link]
-
Kim, S., et al. (2007). NMR data collection and analysis protocol for high-throughput protein structure determination. Proceedings of the National Academy of Sciences, 104(18), 7349-7354. Available at: [Link]
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal of Advanced Research, 4(2), 1-5. Available at: [Link]
-
Shet, M. S., et al. (2019). Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes. ACS Omega, 4(7), 12345-12352. Available at: [Link]
-
International Union of Pure and Applied Chemistry. (n.d.). Data exchange standard for near infrared spectra and general spectroscopic calibration data types. IUPAC. Retrieved from [Link]
-
Kolev, T. M., et al. (2009). Synthesis, spectroscopic and structural elucidation of tyrosinamide hydrogensquarate monohydrate. Amino Acids, 36(2), 195-201. Available at: [Link]
-
precisionFDA. (n.d.). 6-AMINO-1,3-DIETHYL-5-NITROSO-2,4(1H,3H)-PYRIMIDINEDIONE. Retrieved from [Link]
-
International Union of Pure and Applied Chemistry. (n.d.). Development of a Standard for FAIR Data Management of Spectroscopic Data. IUPAC. Retrieved from [Link]
-
Oliveira, C., et al. (2017). Structural elucidation of a series of benzamide derivatives. ResearchGate. Available at: [Link]
-
Pauli, G. F., et al. (2014). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. Journal of Natural Products, 77(6), 1473-1487. Available at: [Link]
-
ResearchGate. (n.d.). FTIR Spectra for Nitrone(1f) and Isoxazolidine (3f). Retrieved from [Link]
-
IOSR Journal. (n.d.). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. Retrieved from [Link]
-
Juniper Publishers. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Retrieved from [Link]
-
Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass. Retrieved from [Link]
-
Spectroscopy Online. (n.d.). Using High-Resolution LC–MS to Analyze Complex Sample. Retrieved from [Link]
-
PubChem. (n.d.). 6-Amino-1,3-diethyl-5-nitroso-2,4(1H,3H)-pyrimidinedione. Retrieved from [Link]
- Davies, R., & Williams, M. (1958). Ultraviolet and Infrared Spectra of Some Nitrosamines. Transactions of the Faraday Society, 54, 1547-1552.
-
Davies, A. G., et al. (2016). Updating IUPAC spectroscopy recommendations and data standards. Magnetic Resonance in Chemistry, 54(10), 773-774. Available at: [Link]
-
Grabovskiy, S. A., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(3), 358-368. Available at: [Link]
Sources
- 1. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 2. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 3. Page loading... [wap.guidechem.com]
- 4. measurlabs.com [measurlabs.com]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. as.uky.edu [as.uky.edu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 10. quora.com [quora.com]
- 11. jppres.com [jppres.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. spectroscopyeurope.com [spectroscopyeurope.com]
A Guide to Inter-laboratory Comparison of 6-amino-1,3-dibutyl-5-nitrosouracil Quantification
In the landscape of pharmaceutical development and quality control, the precise quantification of impurities and metabolites is paramount to ensuring drug safety and efficacy. This guide provides an in-depth, technical framework for conducting an inter-laboratory comparison for the quantification of 6-amino-1,3-dibutyl-5-nitrosouracil, a potential N-nitroso impurity. Given the toxicological concerns associated with nitrosamines, establishing a reliable and reproducible analytical methodology is a critical regulatory and safety requirement.
This document is intended for researchers, analytical scientists, and quality assurance professionals in the pharmaceutical industry. It offers a detailed examination of analytical methodologies, a robust protocol for an inter-laboratory study, and guidance on the statistical evaluation of the resulting data.
The Critical Need for Accurate Quantification
6-amino-1,3-dibutyl-5-nitrosouracil belongs to the class of N-nitrosamines, which are under intense scrutiny by regulatory agencies due to their classification as probable human carcinogens. The presence of such impurities, even at trace levels, can pose a significant risk to patient health. Therefore, the ability to accurately and consistently quantify this compound across different laboratories is not merely an analytical challenge but a fundamental aspect of pharmaceutical quality assurance.[1][2][3]
An inter-laboratory comparison (ILC), also known as a proficiency test, is a powerful tool for evaluating and validating the performance of analytical methods and the competence of analytical laboratories.[4][5][6][7] By analyzing identical samples at multiple facilities, an ILC can identify potential discrepancies in analytical procedures, instrumentation, and analyst technique, ultimately leading to a more robust and harmonized analytical approach.
Analytical Methodologies for Quantification
Based on the chemical structure and properties of analogous nitrosouracil compounds, two primary analytical techniques are proposed for the quantification of 6-amino-1,3-dibutyl-5-nitrosouracil: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
HPLC-UV is a widely accessible and robust technique for the quantification of chromophoric compounds. The nitrosouracil moiety is expected to have a significant UV absorbance, making this a suitable method for quantification at relatively low concentrations.
Causality of Experimental Choices:
-
Column Chemistry: A C18 reversed-phase column is selected for its versatility and ability to retain moderately nonpolar compounds like the dibutyl-substituted nitrosouracil.
-
Mobile Phase: A gradient elution with acetonitrile and water (containing a small amount of formic acid) is chosen to ensure good peak shape and resolution from potential matrix components. Formic acid helps to protonate the analyte, leading to better retention and peak symmetry.
-
Detection Wavelength: The detection wavelength will be set at the absorbance maximum of the nitroso group, which would be empirically determined but is anticipated to be in the range of 270-290 nm for similar structures.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially at trace levels, LC-MS/MS is the method of choice. This technique provides structural confirmation and can quantify the analyte with high precision, even in complex matrices.
Causality of Experimental Choices:
-
Ionization Source: Electrospray ionization (ESI) in positive mode is selected as the amine and nitroso groups are readily protonated.
-
Multiple Reaction Monitoring (MRM): The use of MRM provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. For 6-amino-1,3-dibutyl-5-nitrosouracil (hypothetical molecular weight of 268.34 g/mol ), a potential transition could be m/z 269.2 → [fragment ion]. The specific fragment ion would be determined during method development.
-
Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in instrument response.
Inter-laboratory Comparison Protocol
This section outlines a detailed protocol for conducting an inter-laboratory comparison study.
Study Objective
The primary objective is to assess the comparability and performance of different laboratories in quantifying 6-amino-1,3-dibutyl-5-nitrosouracil in a provided test sample using both HPLC-UV and LC-MS/MS methods.
Test Material
A single batch of a placebo drug product will be spiked with a known concentration of synthesized 6-amino-1,3-dibutyl-5-nitrosouracil reference standard. The homogeneity and stability of the test material must be established before distribution to participating laboratories.
Experimental Workflow
The overall workflow for the inter-laboratory comparison is depicted below:
Sources
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. particle.dk [particle.dk]
- 3. cormica.com [cormica.com]
- 4. eas-eth.org [eas-eth.org]
- 5. What is an inter laboratory comparison ? [compalab.org]
- 6. Interlaboratory comparisons - Joint Research Centre - European Commission [joint-research-centre.ec.europa.eu]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione
This guide provides an in-depth, procedural framework for the safe handling and disposal of 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione (CAS No. 132716-86-0). As a nitroso-substituted pyrimidinedione, this compound requires meticulous management from point-of-use to final disposal to ensure personnel safety and regulatory compliance.[1][2] This document is designed for researchers, laboratory managers, and drug development professionals who handle this or structurally similar compounds.
Part 1: Core Principles and Hazard Assessment
Primary Hazard: Assumed Carcinogenicity
The dimethyl analog is classified under GHS as H351: Suspected of causing cancer .[3] N-nitroso compounds as a class are widely recognized for their potential carcinogenic properties. Therefore, the primary directive is to handle 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione as, at minimum, a suspected human carcinogen. This assumption dictates the stringent handling, decontamination, and disposal protocols outlined in this guide.
Regulatory Imperative: Classification as Hazardous Waste
Given its likely toxicological profile, any waste containing this compound—including pure substance, solutions, contaminated labware, and spill cleanup materials—must be classified as hazardous waste. This classification falls under the mandate of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[4] All disposal activities must comply with federal, state, and local regulations.[5][6]
Safety Data Summary (Based on Dimethyl Analog)
The following table summarizes the critical safety information extrapolated from the dimethyl analog, which should be applied to the dibutyl compound.
| Hazard Category | Information | Source |
| Signal Word | Warning | [3] |
| Hazard Statement | H351: Suspected of causing cancer | [3] |
| Prevention Precaution | P203: Obtain, read and follow all safety instructions before use. | [3] |
| Response Precaution | P318: IF exposed or concerned, get medical advice. | [3] |
| Storage Precaution | P405: Store locked up. | [3] |
| Disposal Precaution | P501: Dispose of contents/container to an appropriate treatment and disposal facility... | [3] |
Part 2: Pre-Disposal Operations: Safety and Containment
Proper disposal begins long before the waste leaves the laboratory. It starts with rigorous engineering controls and personal protective measures during handling.
Engineering Controls
All handling of 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione, including weighing, preparing solutions, and adding it to reactions, must be conducted within a certified chemical fume hood.[7][8] This is the primary engineering control to minimize inhalation exposure.
Personal Protective Equipment (PPE)
Consistent with precautionary statement P280, the following PPE is mandatory:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[3]
-
Skin Protection: A flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile) are required. Contaminated clothing must be removed and decontaminated immediately.[3][8]
-
Respiratory Protection: If there is any risk of dust formation or aerosolization outside of a fume hood, a full-face respirator with appropriate cartridges should be used.[3]
Part 3: Disposal and Decontamination Protocols
The following step-by-step protocols provide a self-validating system for the safe disposal of this compound and the decontamination of associated materials.
Protocol: Waste Segregation and Containerization
-
Designate a Waste Stream: Establish a dedicated hazardous waste stream for this compound. Never mix this waste with non-hazardous materials or other incompatible chemical waste.
-
Select an Appropriate Container: Use a clearly labeled, sealable, and chemically compatible container. The container must be marked with "Hazardous Waste," the full chemical name: "6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione," and the appropriate GHS hazard pictograms (e.g., Health Hazard).
-
Collect All Waste Forms: This includes:
-
Expired or unused solid compound.
-
Reaction mixtures containing the compound.
-
Solvent rinsates from contaminated glassware (see Protocol 3.2).
-
Contaminated materials such as gloves, weigh boats, and absorbent pads from spill cleanup.
-
Protocol: Decontamination of Surfaces and Labware
Effective decontamination is critical to prevent cross-contamination and accidental exposure. Two distinct procedures are recommended based on the nature of the contamination.
For trace residues on equipment or in solutions, chemical deactivation can be considered. N-nitroso compounds can be chemically degraded. A common laboratory method involves using a 1:1 solution of hydrobromic acid and acetic acid.[9]
Causality: This mixture works by hydrolyzing the N-nitroso bond, breaking the molecule down into less hazardous components.[9]
Disclaimer: This procedure is itself hazardous and must only be performed by personnel with specific training on the reaction. It should be validated under controlled conditions as part of a formal Standard Operating Procedure (SOP) approved by your institution's Environmental Health & Safety (EHS) department.
For routine cleaning of glassware (beakers, flasks, etc.) that have been in contact with the compound:
-
First Rinse: Rinse the glassware with a small amount of a suitable solvent (e.g., acetone, ethanol). This first rinsate is considered hazardous waste and MUST be collected in the designated waste container from Protocol 3.1.
-
Second and Third Rinses: Perform two additional rinses with the solvent. Depending on institutional policy, these subsequent rinses may be considered non-hazardous. Consult your EHS department for guidance.
-
Final Wash: Proceed with standard laboratory washing procedures.
Protocol: Final Disposal
-
Secure and Store: Once the hazardous waste container is full, ensure it is tightly sealed and stored in a designated satellite accumulation area or central hazardous waste storage location.[10][11] The storage area must be secure and away from incompatible materials.[11]
-
Arrange for Pickup: Contact your institution's EHS department or a licensed hazardous waste contractor to arrange for pickup and final disposal.[12]
-
Recommended Disposal Method: The recommended method for final disposal is controlled incineration at a licensed chemical destruction facility.[3][6][13] This high-temperature process ensures complete destruction of the carcinogenic molecule.
Caption: Disposal workflow for 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione.
Part 4: Emergency Procedures
Spill Response
-
Containment: For small spills within a chemical fume hood, immediately contain the spill with an absorbent material.
-
Decontamination: Decontaminate the area using the triple rinse method (using absorbent pads instead of draining).
-
Disposal: All cleanup materials (absorbent pads, contaminated gloves, etc.) must be placed in the designated hazardous waste container.
Personal Exposure
In case of accidental exposure, follow these first-aid measures based on general chemical safety and the SDS of the dimethyl analog[3]:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Rinse with pure water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the victim to fresh air.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (or this guide) to the medical personnel. [3]
Caption: Decontamination decision pathway for laboratory equipment.
References
-
Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA). [Link]
-
Hazardous Waste. US Environmental Protection Agency (EPA). [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]
-
Safety Data Sheet: Pyrimidine 98%. Chemos GmbH&Co.KG. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency (EPA). [Link]
-
Decontamination and disposal of nitrosoureas and related N-nitroso compounds. PubMed. [Link]
-
Proper Handling of Hazardous Waste Guide. US Environmental Protection Agency (EPA). [Link]
-
PRODUCTION, IMPORT, USE, AND DISPOSAL: Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione. Veeprho. [Link]
-
Material Safety Data Sheet - 5-Nitroso-2,4,6-triaminopyrimidine. Cole-Parmer. [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management. [Link]
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. A-C-T. [Link]
-
Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Page loading... [wap.guidechem.com]
- 3. echemi.com [echemi.com]
- 4. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 5. epa.gov [epa.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Best practice to decontaminate work area of Nitrosamines - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 10. epa.gov [epa.gov]
- 11. connmaciel.com [connmaciel.com]
- 12. cleanmanagement.com [cleanmanagement.com]
- 13. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
